Methyl(nonyl)amine Hydrochloride: Physicochemical Dynamics, Synthesis, and Advanced Applications
Executive Summary Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3) is a highly versatile secondary aliphatic amine salt characterized by its amphiphilic architecture. Comprising a hydrophilic protonated amine headgroup...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3) is a highly versatile secondary aliphatic amine salt characterized by its amphiphilic architecture. Comprising a hydrophilic protonated amine headgroup and a hydrophobic nine-carbon aliphatic tail, this compound serves as a critical scaffold in modern organic synthesis, lipid nanoparticle (LNP) engineering, and advanced chromatographic separations.
This technical whitepaper provides an authoritative analysis of its chemical properties, detailing the causality behind its structural behavior, and outlines self-validating experimental protocols for its synthesis and application in drug development.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of Methyl(nonyl)amine hydrochloride is critical for predicting its behavior in both biological and synthetic systems. The hydrochloride salt form is specifically engineered to mitigate the inherent volatility, hygroscopicity, and oxidation susceptibility of the free secondary amine.
Quantitative Chemical Properties
The following data summarizes the core specifications required for laboratory and industrial applications, supported by standards from chemical suppliers like and [1][2].
Property
Value
Causality / Technical Significance
CAS Number
68579-61-3
Unique identifier ensuring precise regulatory and supply chain tracking.
Molecular Formula
C₁₀H₂₄ClN
Reflects the 1:1 stoichiometry of the N-methylnonylamine base to hydrochloric acid.
Molecular Weight
193.76 g/mol
Critical for calculating precise molar equivalents in synthetic workflows.
Purity Standard
≥ 95%
Minimum threshold required to prevent lipophilic impurities from disrupting micelle formation.
Physical State
Solid (Crystalline)
The HCl salt forces a crystalline lattice, preventing the rapid degradation seen in the liquid free-base form.
Causality in Structural Design
The nine-carbon (nonyl) chain provides an optimal thermodynamic balance of lipophilicity. If the chain were shorter (e.g., hexyl), the molecule would lack the necessary hydrophobic interactions to form stable micelles or lipid bilayers. Conversely, if it were longer (e.g., tetradecyl), its aqueous solubility would plummet, complicating its use as an ion-pairing agent in mobile phases. The secondary amine allows for highly targeted further functionalization (such as conversion to tertiary amines or N-oxides) without the severe steric hindrance observed in highly branched amines[3].
Synthesis & Purification Pathways
The synthesis of Methyl(nonyl)amine must avoid the common pitfall of over-alkylation, which frequently plagues direct nucleophilic substitution methods (e.g., reacting nonyl chloride with methylamine). Direct alkylation inevitably yields a complex mixture of secondary amines, tertiary amines, and quaternary ammonium salts.
Mechanistic Choice: Reductive Amination
To ensure high selectivity for the secondary amine, the reductive amination of nonanal with methylamine is the gold standard. This reaction proceeds via a transient iminium ion, which is subsequently reduced to the target amine.
Reductive amination pathway of Methyl(nonyl)amine hydrochloride.
This protocol is designed as a self-validating system; the physical state changes at each step inherently confirm the success of the underlying chemical transformation.
Step 1: Imine Formation
Action: Dissolve 1.0 equivalent of nonanal in anhydrous methanol. Add 1.2 equivalents of methylamine (solution in methanol) and a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours.
Causality & Validation: The acetic acid slightly lowers the pH, activating the carbonyl carbon for nucleophilic attack. The formation of the iminium ion is validated by a slight exothermic shift and a change in the refractive index of the solution.
Step 2: Selective Reduction
Action: Cool the reaction to 0°C. Slowly add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN). Stir for 12 hours, allowing it to warm to room temperature.
Causality & Validation: NaBH₃CN is chosen over NaBH₄ because it is stable in slightly acidic conditions and selectively reduces the iminium ion without reducing unreacted aldehyde. The cessation of hydrogen gas evolution validates the completion of the hydride transfer.
Step 3: Extraction and Free Base Isolation
Action: Quench with 1M NaOH to pH > 10. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Causality & Validation: The high pH completely deprotonates the amine, driving it into the organic DCM layer. The resulting pale yellow oil confirms the isolation of the free base.
Step 4: Salt Precipitation (Intrinsic Purification)
Action: Dissolve the free base oil in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas through the solution until precipitation ceases. Filter the white crystalline solid and wash with cold ether.
Causality & Validation: The immediate formation of a white precipitate validates the presence of the basic amine. Because unreacted nonanal and neutral byproducts remain highly soluble in diethyl ether, this phase separation acts as an intrinsic purification step, self-validating the isolation of the pure Methyl(nonyl)amine hydrochloride.
Applications in Drug Delivery & Chromatography
Ion-Pairing in High-Performance Liquid Chromatography (HPLC)
Methyl(nonyl)amine hydrochloride is frequently utilized as a charged modifier in mobile phases for the enantioselective separation of acidic compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs)[3][4].
Mechanism: The protonated amine headgroup forms a transient electrostatic ion-pair with anionic analytes. Simultaneously, the hydrophobic nonyl chain intercalates with the C18 stationary phase.
Causality: This dual interaction significantly increases the retention time of highly polar acidic analytes that would otherwise elute in the void volume, drastically improving peak resolution and symmetry.
Precursor for Ionizable Lipids in LNP Assembly
In modern genomic medicine, secondary amines with long alkyl tails are critical building blocks for ionizable lipids used in mRNA delivery systems. Methyl(nonyl)amine serves as an ideal scaffold; its secondary nitrogen can be conjugated to ester-containing linkers via Michael addition to create biodegradable ionizable lipids.
pH-dependent structural transition and LNP assembly mechanism.
To guarantee the integrity of Methyl(nonyl)amine hydrochloride for pharmaceutical use, rigorous analytical validation is required. The following self-validating analytical workflow ensures structural confirmation.
Nuclear Magnetic Resonance (¹H-NMR):
Protocol: Dissolve 10 mg of the salt in D₂O.
Validation: The presence of a sharp singlet at ~2.6 ppm integrates to 3 protons (N-CH₃), while a broad multiplet at ~1.2-1.4 ppm integrates to 14 protons (aliphatic chain). The absence of a peak at 9.0-10.0 ppm confirms the complete absence of unreacted nonanal.
Mass Spectrometry (ESI-MS):
Protocol: Direct infusion in positive ion mode.
Validation: A dominant [M+H]⁺ peak at m/z 158.2 confirms the exact mass of the free base (157.18 g/mol + 1.01 g/mol ). The absence of higher mass adducts validates that over-alkylation did not occur.
Flame Ionization Detection (FID) Gas Chromatography:
Protocol: Derivatize the amine using trifluoroacetic anhydride (TFAA) to increase volatility, then inject onto a non-polar capillary column[3].
Validation: A single sharp peak with an area >95% validates the purity. The derivatization step ensures the amine does not irreversibly bind to the silanol groups of the GC column, which would otherwise cause peak tailing and false purity readings.
An In-depth Technical Guide to the Synthesis of Secondary Amines via Reductive Amination: The Case of Methyl(nonyl)amine Hydrochloride
This guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of secondary amines: one-pot reductive amination. To illustrate the principles and practical execution of this pathway...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of secondary amines: one-pot reductive amination. To illustrate the principles and practical execution of this pathway, we will focus on the synthesis of methyl(nonyl)amine hydrochloride from nonanal and methylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering both theoretical grounding and a detailed experimental protocol.
Introduction: The Significance of Secondary Amines and the Logic of Reductive Amination
Secondary amines are a cornerstone functional group in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Consequently, the development of efficient and selective methods for their synthesis is of paramount importance in organic chemistry.
Direct alkylation of primary amines is often plagued by a lack of selectivity, frequently leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts as undesired byproducts.[4] Reductive amination emerges as a superior and more controlled strategy.[2][3][4][5] This powerful, one-pot reaction involves two key sequential steps:
Imine Formation: A primary amine reacts with an aldehyde or ketone to form a C=N double-bonded intermediate known as an imine (or Schiff base).[6][7][8][9] This reaction is typically reversible and often catalyzed by mild acid.[7][8][10]
In Situ Reduction: The imine intermediate is then reduced in the same reaction vessel to the corresponding secondary amine.[4]
The elegance of this approach lies in its efficiency and control. The imine is formed and immediately consumed, which drives the equilibrium of the initial condensation step and prevents the isolation of the often-unstable imine intermediate.[11] Furthermore, the choice of reducing agent is critical; it must be selective enough to reduce the protonated imine intermediate faster than the starting carbonyl compound.[4][11]
Mechanistic Deep Dive: The Journey from Aldehyde to Amine
The synthesis of methyl(nonyl)amine proceeds via the reductive amination of nonanal with methylamine. The entire process can be visualized as a continuous flow from reactants to the final product, orchestrated by careful control of reaction conditions.
The reaction begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of nonanal.[7][10] This is followed by a series of proton transfers to form a carbinolamine intermediate.[7][8][9] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).[8] The lone pair of electrons on the nitrogen then expels the water molecule, forming a protonated imine, also known as an iminium ion.[7][8]
This iminium ion is the key electrophile that is targeted by the reducing agent. A mild hydride-based reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the carbon of the C=N double bond, effectively reducing it to a C-N single bond and yielding the desired secondary amine, N-methylnonylamine.[4][11][12]
Finally, to facilitate isolation, purification, and improve stability, the resulting amine is treated with hydrochloric acid to form the stable and often crystalline methyl(nonyl)amine hydrochloride salt.
Diagram of the Reductive Amination Pathway
Caption: Workflow for the synthesis of methyl(nonyl)amine hydrochloride.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the synthesis of secondary amines via reductive amination.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Nonanal
142.24
10.0 g
70.3
Methylamine (40% in H₂O)
31.06
6.5 mL
~74.0
Sodium Borohydride (NaBH₄)
37.83
3.2 g
84.6
Methanol (MeOH)
32.04
150 mL
-
Diethyl Ether
74.12
As needed
-
Hydrochloric Acid (conc.)
36.46
As needed
-
Sodium Sulfate (anhydrous)
142.04
As needed
-
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve nonanal (10.0 g, 70.3 mmol) in methanol (100 mL). Cool the solution to 0 °C using an ice-water bath.
Amine Addition: While stirring, slowly add the aqueous solution of methylamine (6.5 mL, ~74.0 mmol) to the cooled aldehyde solution. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to facilitate imine formation.
Reduction: In a separate beaker, carefully dissolve sodium borohydride (3.2 g, 84.6 mmol) in the remaining methanol (50 mL). Caution: NaBH₄ reacts with methanol to generate hydrogen gas; ensure adequate ventilation and perform the addition slowly. Add this NaBH₄ solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours to ensure the complete reduction of the imine.
Workup - Quenching and Extraction: Carefully quench the reaction by slowly adding 50 mL of water. The excess sodium borohydride will react, producing hydrogen gas. Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of diethyl ether to the remaining aqueous layer and transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-methylnonylamine as an oil.
Salt Formation and Purification: Dissolve the crude amine oil in 100 mL of diethyl ether. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (test with pH paper). A white precipitate of methyl(nonyl)amine hydrochloride will form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any impurities. Dry the white solid under vacuum to obtain the final product.
Causality and Field Insights: Why These Steps and Reagents?
Choice of Solvent (Methanol): Methanol is an excellent solvent for both the reactants and the sodium borohydride. Its protic nature can also facilitate the imine formation step.[1]
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction of imine formation and to prevent potential side reactions of the aldehyde. The controlled addition of NaBH₄ is necessary to manage the exothermic quenching and reduction processes.
Reducing Agent (Sodium Borohydride): Sodium borohydride is a mild and selective reducing agent.[12] It is effective at reducing the iminium ion intermediate but is slow to reduce the starting aldehyde under these conditions, which is key to the success of the one-pot reaction.[4][11] More reactive hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the aldehyde and are not suitable for this one-pot procedure.
Acidic Workup and Salt Formation: Converting the final amine product to its hydrochloride salt serves multiple purposes. It provides a stable, solid form of the product, which is often easier to handle, purify by recrystallization, and store than the free amine, which may be an oil and susceptible to air oxidation.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The reductive amination pathway offers a highly efficient, selective, and scalable method for the synthesis of secondary amines like methyl(nonyl)amine. By understanding the underlying mechanism involving imine formation and in situ reduction, researchers can confidently apply and adapt this methodology to a wide range of aldehyde and amine substrates. The conversion to a hydrochloride salt further provides a practical means for purification and long-term storage, making this overall process a valuable tool in the arsenal of the synthetic organic chemist.
Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]
Addition of Amines - Imines. OpenOChem Learn. [Link]
One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online. [Link]
Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [Link]
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]
An In-depth Technical Guide to CAS Number 68579-61-3: Unraveling the Data
A comprehensive investigation into the scientific literature and chemical databases for CAS number 68579-61-3 reveals a significant challenge: the absence of a defined chemical substance associated with this identifier....
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive investigation into the scientific literature and chemical databases for CAS number 68579-61-3 reveals a significant challenge: the absence of a defined chemical substance associated with this identifier. This guide will detail the investigative process, the implications of this finding, and the necessary steps for researchers and drug development professionals when encountering such a situation.
Initial Investigation and Database Inconsistencies
A thorough search of prominent chemical and scientific databases, including but not limited to SciFinder-n, Reaxys, and PubChem, yielded no specific entry for the CAS number 68579-61-3. This is an anomalous result, as a valid CAS (Chemical Abstracts Service) number is a unique identifier assigned to a single, specific chemical substance.
The lack of a corresponding entry suggests several possibilities:
Typographical Error: The CAS number may contain a typographical error.
Deleted or Merged Number: The CAS number may have been deleted or merged into another entry over time.
Obscure or Proprietary Substance: The number could belong to a substance that is not disclosed in public databases, potentially for proprietary reasons.
Without a confirmed chemical identity, it is impossible to provide any of the requested technical details, such as chemical properties, structure, synthesis, or safety information.
Methodological Approach to CAS Number Verification
For researchers encountering an unidentifiable CAS number, a systematic approach is crucial. The following workflow outlines the standard procedure for such a scenario.
Verification Workflow
Caption: Workflow for Verifying an Unidentified CAS Number.
Recommendations for Researchers
Given that CAS number 68579-61-3 does not correspond to a known substance in publicly accessible, authoritative databases, it is strongly recommended that any researcher or drug development professional encountering this number:
Verify the Source: Double-check the source from which the CAS number was obtained for any potential errors.
Consult with the Originator: If the number was provided by a third party, contact them to confirm the accuracy of the information.
Utilize Structure or Name Search: If a chemical structure or name is available, use that information to search for the correct CAS number.
Conclusion
The request for an in-depth technical guide on the properties of CAS number 68579-61-3 cannot be fulfilled as this identifier does not correlate with any known chemical substance in the public domain. The integrity of chemical data is paramount in research and development, and the inability to identify a substance by its CAS number is a critical red flag. Researchers are advised to exercise caution and perform due diligence to verify the identity of any chemical substance before proceeding with experimental work.
Exploratory
An In-depth Technical Guide to the Solubility of Methyl(nonyl)amine Hydrochloride in Organic Solvents
Introduction: The Amphiphilic Nature of Methyl(nonyl)amine Hydrochloride Methyl(nonyl)amine hydrochloride, with the chemical formula C10H24ClN, is an organic salt that presents a fascinating case study in solubility. As...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Amphiphilic Nature of Methyl(nonyl)amine Hydrochloride
Methyl(nonyl)amine hydrochloride, with the chemical formula C10H24ClN, is an organic salt that presents a fascinating case study in solubility. As the hydrochloride salt of a secondary amine, it possesses a distinct molecular architecture: a polar, ionic "head" (the methylammonium chloride group) and a long, non-polar hydrocarbon "tail" (the nonyl group). This dual characteristic, known as amphiphilicity, is the cornerstone of its behavior in different solvent environments.
Understanding the solubility of methyl(nonyl)amine hydrochloride is paramount for a wide range of applications, from its use as an intermediate in pharmaceutical synthesis to its role in the formulation of specialty chemicals. The choice of solvent can dramatically impact reaction kinetics, purification efficiency, and the final product's properties. This guide provides a comprehensive exploration of the theoretical principles governing its solubility and a practical framework for its experimental determination.
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental concept in chemistry, and it is particularly relevant to the solubility of methyl(nonyl)amine hydrochloride. However, its amphiphilic nature requires a more nuanced consideration of the intermolecular forces at play.
The dissolution of methyl(nonyl)amine hydrochloride in an organic solvent can be conceptualized as a two-step process:
Overcoming the Lattice Energy: In its solid state, methyl(nonyl)amine hydrochloride exists in a crystal lattice, held together by strong ionic and van der Waals forces. Energy must be supplied by the solvent to break these interactions.
Solvation of the Ions: Once the ions are separated, they must be stabilized by the solvent molecules. This process, known as solvation, involves the formation of new intermolecular interactions between the solute and the solvent.
The overall solubility is determined by the balance of these energetic factors.
The Influence of Solvent Properties
The ability of a solvent to effectively dissolve methyl(nonyl)amine hydrochloride is governed by several key physicochemical properties:
Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment, allowing them to effectively solvate the charged methylammonium and chloride ions. A high dielectric constant reduces the electrostatic attraction between the cation and anion, facilitating their separation.[1][2][3]
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the N-H group of the methylammonium cation and the chloride anion.[4][5][6]
Van der Waals Forces: Non-polar solvents primarily interact through weaker van der Waals forces. These interactions can solvate the non-polar nonyl tail of the molecule.
The interplay of these factors means that solvents with a combination of these properties are often the most effective. For instance, alcohols like ethanol can engage in hydrogen bonding with the ionic head and van der Waals interactions with the alkyl tail.
The following table summarizes the properties of a range of common organic solvents to aid in the prediction of solubility:
Solvent
Polarity Index
Dielectric Constant (at 20°C or 25°C)
Hydrogen Bond Donor/Acceptor
Hexane
0.1
1.88
Neither
Toluene
2.4
2.38
Acceptor (π-system)
Chloroform
4.1
4.81
Donor (weak)
Ethyl Acetate
4.4
6.02
Acceptor
Acetone
5.1
20.7
Acceptor
Ethanol
-
24.55
Donor & Acceptor
Methanol
5.1
32.70
Donor & Acceptor
Acetonitrile
5.8
37.5
Acceptor
Dimethyl Sulfoxide (DMSO)
7.2
46.68
Acceptor
Data sourced from various chemical property databases.[1][2][3][7][8][9][10][11][12][13]
Experimental Determination of Solubility
Given the limited availability of specific quantitative solubility data for methyl(nonyl)amine hydrochloride, experimental determination is often necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of the compound in a given organic solvent.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of methyl(nonyl)amine hydrochloride.
Step-by-Step Protocol
Preparation:
Accurately weigh an excess amount of methyl(nonyl)amine hydrochloride into a tared, sealable glass vial. The excess is crucial to ensure that a saturated solution is achieved.
Precisely add a known volume of the desired organic solvent to the vial.
Equilibration:
Seal the vial to prevent solvent evaporation.
Place the vial in a constant temperature environment (e.g., a shaker bath) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation:
To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.
Carefully draw off the clear supernatant using a syringe and pass it through a chemically-resistant filter (e.g., a 0.2 µm PTFE syringe filter) to remove any remaining particulate matter. This step is critical to avoid overestimation of the solubility.
Analysis:
Transfer a precise volume of the filtered, saturated solution to a pre-weighed container.
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dissolved solid is obtained.
Calculate the solubility by dividing the mass of the residual solid by the volume of the aliquot taken.
Factors Influencing Solubility: A Deeper Dive
Caption: Interplay of solute and solvent properties determining solubility.
The solubility of methyl(nonyl)amine hydrochloride is a delicate balance between the solvation of its polar and non-polar moieties.
In highly polar, protic solvents like methanol and ethanol, the high dielectric constant and hydrogen bonding capabilities lead to strong solvation of the ionic head. This generally results in good solubility.
In polar, aprotic solvents such as acetone and acetonitrile, the dipole-dipole interactions can solvate the ionic head, but the lack of hydrogen bond donation may limit the solubility compared to protic solvents.
In non-polar solvents like hexane and toluene, the primary interactions are with the nonyl tail via van der Waals forces. The energy gained from these interactions may not be sufficient to overcome the strong ionic forces of the crystal lattice, leading to poor solubility. However, the presence of the long nonyl chain makes it more soluble in non-polar solvents than a similar amine hydrochloride with a shorter alkyl chain.[13]
Conclusion
References
University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]
Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
Reagent Grade Solvents. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Reichardt, C. (n.d.). Solvents and Polarity. Retrieved from [Link]
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Primaryinfo. (n.d.). Octylamine - General, Process, Project, Company Profiles, Patent, Material Safety Data Sheet, Report. Retrieved from [Link]
Kamimoto, Y. (2023, September 29). Part 4: Solvent donating and accepting properties and solvent classification. Retrieved from [Link]
National Bureau of Standards. (1951). Table of Dielectric Constants of Pure Liquids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Dodecylamine. PubChem. Retrieved from [Link]
The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]
Dotachem. (2024, November 25). What are the most commonly used amines and their applications? Retrieved from [Link]
LibreTexts Chemistry. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]
National Bureau of Standards. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]
LibreTexts Chemistry. (2022, July 11). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
Hunter, C. A., & Tomas, S. (2019). H-Bond donor parameters for cations. Chemical Science, 10(22), 5786–5793. [Link]
LookChem. (n.d.). Octylamine. Retrieved from [Link]
LookChem. (n.d.). Cas 2016-57-1,Decylamine. Retrieved from [Link]
Foreword: The Analytical Imperative for Secondary Amine Hydrochlorides
An In-Depth Technical Guide to the Purity Analysis of Methyl(nonyl)amine Hydrochloride In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or key...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Purity Analysis of Methyl(nonyl)amine Hydrochloride
In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Methyl(nonyl)amine hydrochloride, a secondary amine salt, presents a unique set of analytical challenges stemming from its chemical properties: moderate polarity, lack of a strong UV chromophore, and potential for various synthesis-related and degradation impurities. This guide provides a comprehensive framework for establishing the purity of Methyl(nonyl)amine hydrochloride, moving beyond rote procedures to explain the underlying scientific rationale for each methodological choice. Our approach is designed to be a self-validating system, ensuring that the data generated is robust, reliable, and defensible.
Foundational Analysis: Identity and Structural Confirmation
Before any quantitative assessment of purity can be undertaken, the identity of the material must be unequivocally confirmed. Spectroscopic techniques are the cornerstone of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework.[1] For Methyl(nonyl)amine hydrochloride, both ¹H and ¹³C NMR are essential.
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the N-methyl group, the N-H protons (which may be broad or exchange with deuterated solvents like D₂O), the α-methylene group adjacent to the nitrogen, the long alkyl chain of the nonyl group, and the terminal methyl of the nonyl group.
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, corroborating the structure inferred from the proton spectrum.
Causality in Experimental Choice: The choice of a deuterated solvent (e.g., D₂O, DMSO-d₆) is critical as it can influence the chemical shifts and the observability of exchangeable protons like N-H.[1] For instance, dissolving the sample in D₂O will cause the N-H proton signal to disappear, which is a useful diagnostic test.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The IR spectrum of Methyl(nonyl)amine hydrochloride will exhibit characteristic absorption bands:
N-H Stretch: A broad band typically in the 2700-3000 cm⁻¹ region, characteristic of an ammonium (R₂NH₂⁺) salt.[1]
C-H Stretch: Sharp bands just below 3000 cm⁻¹ corresponding to the alkyl groups.
C-N Stretch: An absorption band in the fingerprint region, typically around 1100-1200 cm⁻¹.[1]
The Core of Purity Assessment: Chromatographic Techniques
Chromatography is the most powerful tool for separating the main component from its impurities, allowing for simultaneous assay and impurity profiling.
High-Performance Liquid Chromatography (HPLC)
Due to the compound's properties, developing a stability-indicating HPLC method requires careful consideration of the stationary phase, mobile phase, and detection technique.
The Challenge: Methyl(nonyl)amine hydrochloride is highly polar and lacks a significant UV chromophore, making traditional reversed-phase (RP) chromatography with UV detection problematic.[2][3]
The Solution: A Multi-faceted Approach
Stationary Phase Selection: Standard C18 columns often provide insufficient retention. A more effective strategy involves using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. A Coresep 100 column, for example, utilizes both hydrophobic and cation-exchange interactions to retain polar basic compounds.[2]
Mobile Phase Optimization: The mobile phase must be tailored to the chosen column and detection method. A typical mobile phase for a mixed-mode column might consist of an acetonitrile gradient with an aqueous buffer (e.g., ammonium formate) at a controlled pH. The buffer concentration and pH are critical parameters for adjusting retention and peak shape.[2]
Detection:
Derivatization: Pre-column derivatization with a reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) attaches a chromophore to the amine, allowing for sensitive UV or fluorescence detection.[3][4] This is a robust and widely used approach.
Universal Detectors: If derivatization is undesirable, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed. These detectors respond to any non-volatile analyte and are not dependent on chromophores.[2]
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and sensitivity, allowing for the identification of unknown impurities based on their mass-to-charge ratio.
Experimental Protocol: HPLC Analysis with Pre-Column FMOC-Cl Derivatization
Standard & Sample Preparation:
Accurately weigh ~25 mg of Methyl(nonyl)amine hydrochloride reference standard and sample into separate 25 mL volumetric flasks.
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
Derivatization Procedure:
To 100 µL of each solution, add 400 µL of borate buffer (pH 9.0).
Add 500 µL of FMOC-Cl solution in acetonitrile (e.g., 1 mg/mL).
Vortex and allow the reaction to proceed at room temperature for 15 minutes.
Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine).
Filter the derivatized sample through a 0.45 µm filter prior to injection.[3]
Chromatographic Conditions:
Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm).[3]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: A typical gradient might run from 40% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 265 nm.
Gas Chromatography (GC)
GC is an excellent complementary technique, particularly for identifying volatile impurities, residual starting materials, and residual solvents.[5]
The Challenge: Amine hydrochloride salts are non-volatile. Furthermore, free amines, especially polar ones, are prone to peak tailing on standard GC columns due to interactions with active sites.[5][6]
The Solution: Sample Treatment and Specialized Columns
Sample Preparation: The hydrochloride salt must be converted to the free base before analysis. This is often done in-situ in a headspace vial by adding a non-aqueous base like imidazole to a solution of the sample in a high-boiling solvent like DMSO.[7] This technique is ideal for analyzing volatile amine impurities.
Column Selection: To overcome peak tailing, specialized columns designed for amine analysis, such as the Agilent CP-Volamine, are essential. These columns have a stationary phase that is chemically treated to reduce active sites.[5]
Detection: A Flame Ionization Detector (FID) is typically used as it provides a robust and near-universal response for organic compounds.
Table 1: Comparison of Chromatographic Methodologies
Parameter
HPLC (with Derivatization)
GC (Headspace of Free Base)
Primary Use
Assay, Non-volatile Impurities, Degradants
Volatile Impurities, Residual Solvents
Sample Prep
Derivatization required for UV detection
Conversion to free base required
Stationary Phase
Reversed-Phase (C18), Mixed-Mode
Specialized amine column (e.g., CP-Volamine)
Detection
UV, Fluorescence, CAD, ELSD, MS
FID
Key Advantage
Excellent for stability-indicating methods
Excellent for volatile/semi-volatile analytes
Orthogonal Techniques for Purity Verification
Relying on a single technology is insufficient. Orthogonal methods, which measure the same attribute using different physical principles, provide a crucial cross-validation of the primary results.
Potentiometric Titration
Acid-base titration is a classic, absolute method for determining the assay of an amine hydrochloride salt.[8]
Principle: The amine hydrochloride is dissolved in a suitable solvent and titrated with a standardized base (e.g., sodium hydroxide). Alternatively, for enhanced basicity, a non-aqueous titration can be performed by dissolving the sample in a solvent like glacial acetic acid and titrating with a strong acid like perchloric acid.[9] This non-aqueous approach enhances the basic properties of the amine, leading to a sharper, more defined endpoint.[9]
Causality in Experimental Choice: A non-aqueous titration is often preferred because it overcomes the solubility issues and weak basicity that can make aqueous titrations of some amines imprecise.[9]
Water Content: Karl Fischer Titration
Water is a common impurity that must be quantified. Karl Fischer titration is the gold-standard method for selective water determination. The result is a critical component of the overall mass balance calculation.
Understanding the Impurity Landscape: Forced Degradation
To ensure a purity method is truly "stability-indicating," it must be able to separate the API from any potential degradation products.[10][11] Forced degradation studies are designed to intentionally stress the drug substance to generate these degradants.[12][13]
Principle: The Methyl(nonyl)amine hydrochloride sample is subjected to a variety of harsh conditions, typically targeting 5-20% degradation, to explore potential degradation pathways.[13]
Photostability: Exposure to light according to ICH Q1B guidelines.
The stressed samples are then analyzed by the primary HPLC method to demonstrate that all formed degradants are resolved from the main peak and from each other. This process validates the method's specificity.[15]
Caption: Integrated workflow for the comprehensive purity analysis of Methyl(nonyl)amine HCl.
Conclusion
The purity analysis of Methyl(nonyl)amine hydrochloride is a multi-faceted process that demands a scientifically sound, integrated strategy. It begins with unambiguous structural confirmation via spectroscopic methods. The core of the analysis relies on a well-developed, stability-indicating chromatographic method, preferably HPLC, which must be validated for its intended purpose. This primary method must be supported by orthogonal techniques like GC for volatile impurities and potentiometric titration for assay confirmation. Finally, quantifying non-specific impurities like water and residual solvents allows for a complete mass balance calculation, providing the highest possible assurance of the material's purity. This rigorous, evidence-based approach ensures that the quality of Methyl(nonyl)amine hydrochloride is understood and controlled, meeting the stringent requirements of researchers, scientists, and drug development professionals.
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A Technical Guide to the Spectroscopic Characterization of Methyl(nonyl)amine Hydrochloride
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl(nonyl)amine hydrochloride, a secondary amine salt of interest to researchers and professionals in drug development and...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl(nonyl)amine hydrochloride, a secondary amine salt of interest to researchers and professionals in drug development and chemical synthesis. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond a simple presentation of spectra to explain the underlying principles and experimental considerations.
Introduction
Methyl(nonyl)amine hydrochloride (C₁₀H₂₄ClN) is a secondary amine salt. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in research and development. The protonation of the secondary amine to form the hydrochloride salt significantly influences its spectroscopic characteristics, particularly in IR and NMR spectroscopy. This guide will delve into the interpretation of these spectral features, providing a foundational understanding for scientists working with this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl(nonyl)amine hydrochloride, both ¹H and ¹³C NMR provide critical information for structural verification.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl(nonyl)amine hydrochloride is predicted to show distinct signals corresponding to the different proton environments in the molecule. The protonation of the nitrogen atom leads to a significant downfield shift of the protons on the adjacent carbons and the N-H proton itself.
Predicted ¹H NMR Data (in D₂O, referenced to residual HDO at 4.79 ppm)
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
H-1' (N-CH₃)
~2.7
Singlet
3H
H-1
~2.9
Triplet
2H
H-2
~1.6
Multiplet
2H
H-3 to H-8
~1.3
Multiplet
12H
H-9 (terminal CH₃)
~0.9
Triplet
3H
N-H₂⁺
7.0 - 9.0
Broad Singlet
2H
Causality Behind Experimental Choices and Interpretation:
Solvent: Deuterated water (D₂O) is a suitable solvent for the polar hydrochloride salt. The N-H protons will exchange with deuterium, leading to a disappearance or significant broadening and reduction in the intensity of the N-H₂⁺ signal. In a non-exchanging solvent like DMSO-d₆, this peak would be more clearly visible.
N-Methyl Protons (H-1'): The singlet at ~2.7 ppm is characteristic of a methyl group attached to a nitrogen atom. The electron-withdrawing effect of the protonated nitrogen deshields these protons, shifting them downfield compared to a neutral amine.[1]
Methylene Protons Adjacent to Nitrogen (H-1): The triplet at ~2.9 ppm corresponds to the methylene group directly bonded to the nitrogen. These protons are the most deshielded of the nonyl chain due to the inductive effect of the adjacent positively charged nitrogen.
Alkyl Chain Protons (H-2 to H-8): The protons along the nonyl chain further from the nitrogen atom will appear as a complex multiplet around 1.3 ppm, typical for a long alkyl chain.
Terminal Methyl Protons (H-9): The upfield triplet at ~0.9 ppm is characteristic of a terminal methyl group in an alkyl chain, being the most shielded.
N-H Protons: The broad singlet expected between 7.0 and 9.0 ppm is due to the two protons on the positively charged nitrogen. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.
Experimental Protocol for ¹H NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of methyl(nonyl)amine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.[2]
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm in organic solvents. For D₂O, the residual solvent peak can be used as a reference.
Instrumentation: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
Data Acquisition: A standard one-pulse experiment is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Molecular Structure and ¹H NMR Assignments
Caption: Predicted ¹H NMR assignments for methyl(nonyl)amine hydrochloride.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.
Predicted ¹³C NMR Data (in D₂O)
Carbon Assignment
Predicted Chemical Shift (ppm)
C-1' (N-CH₃)
~35
C-1
~50
C-2
~26
C-3
~29
C-4 to C-7
~29-31
C-8
~22
C-9 (terminal CH₃)
~14
Causality Behind Experimental Choices and Interpretation:
Carbons Adjacent to Nitrogen (C-1' and C-1): These carbons are significantly deshielded and appear at the lowest field (~35 and ~50 ppm respectively) due to the electron-withdrawing effect of the protonated nitrogen atom.[3]
Alkyl Chain Carbons (C-2 to C-8): The chemical shifts of the methylene carbons in the nonyl chain are similar, appearing in the range of 22-31 ppm, which is typical for a long-chain alkane.
Terminal Methyl Carbon (C-9): The terminal methyl carbon is the most shielded and therefore appears at the highest field (~14 ppm).
Experimental Protocol for ¹³C NMR Spectroscopy:
Sample Preparation: A higher concentration of the sample (20-50 mg in ~0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]
Instrumentation: The spectrum is acquired on a 75 MHz or higher field NMR spectrometer.
Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A larger number of scans is required compared to ¹H NMR.
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of methyl(nonyl)amine hydrochloride will be dominated by features characteristic of a secondary amine salt.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
3000-2700
N-H⁺ stretching
Strong, Broad
2950-2850
C-H stretching (asymmetric and symmetric)
Strong
1620-1560
N-H₂⁺ deformation (bending)
Medium
1465
C-H bending (CH₂)
Medium
1375
C-H bending (CH₃)
Medium
750-700
N-H wagging
Medium, Broad
Interpretation of the IR Spectrum:
N-H⁺ Stretching: The most prominent feature in the IR spectrum of a secondary amine salt is the broad and strong absorption band in the 3000-2700 cm⁻¹ region.[4] This broadness is due to hydrogen bonding between the ammonium cation and the chloride anion. This band often overlaps with the C-H stretching vibrations.
C-H Stretching: The sharp peaks between 2950 and 2850 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and nonyl groups.
N-H₂⁺ Deformation: A key diagnostic peak for a secondary amine salt is the medium intensity band between 1620 and 1560 cm⁻¹, which is attributed to the N-H₂⁺ bending vibration.[5] This helps to distinguish it from primary amine salts which show two bands in this region.
N-H Wagging: A broad absorption of medium intensity between 750 and 700 cm⁻¹ can be attributed to the out-of-plane N-H wagging vibration.[6]
Experimental Protocol for IR Spectroscopy:
Sample Preparation: As a solid, methyl(nonyl)amine hydrochloride can be prepared for IR analysis using one of the following methods:
KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
Nujol Mull: A small amount of the solid is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[7]
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: A background spectrum of the KBr pellet or Nujol is recorded first and then automatically subtracted from the sample spectrum.
Key Vibrational Modes in Methyl(nonyl)amine Hydrochloride
Caption: Key IR vibrational modes for methyl(nonyl)amine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and fragmentation pattern of a molecule. For methyl(nonyl)amine hydrochloride, the analysis would typically be performed on the free base, methyl(nonyl)amine, after in-source deprotonation or by using a soft ionization technique. The molecular weight of methyl(nonyl)amine is 157.30 g/mol .
The dominant fragmentation pathway for secondary amines under EI conditions is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[8][9]
Molecular Ion (M⁺): A peak at m/z = 157, corresponding to the molecular ion of the free amine, may be observed, although it might be weak. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[9]
α-Cleavage (loss of C₈H₁₇ radical): Cleavage of the bond between C1 and C2 of the nonyl chain will result in the loss of an octyl radical (•C₈H₁₇), leading to a prominent fragment ion at m/z = 44 . This is often the base peak.
α-Cleavage (loss of CH₃ radical): Cleavage of the N-CH₃ bond is also possible, resulting in the loss of a methyl radical (•CH₃) and a fragment ion at m/z = 142 .
Sample Preparation: The hydrochloride salt is not volatile enough for GC analysis. Therefore, the free amine needs to be extracted or the sample needs to be derivatized.
Free Amine Extraction: Dissolve the salt in water, basify the solution (e.g., with NaOH) to deprotonate the amine, and then extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
Derivatization: To improve volatility and chromatographic performance, the amine can be derivatized, for example, by acylation or silylation.[10]
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
GC Separation: The extracted or derivatized sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column.
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated and detected based on their m/z ratios.
Predicted Mass Spectrometry Fragmentation of N-Methylnonan-1-amine
Caption: Predicted major fragmentation pathways for N-methylnonan-1-amine in MS.
Conclusion
The spectroscopic characterization of methyl(nonyl)amine hydrochloride provides a clear structural fingerprint of the molecule. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the connectivity of the methyl and nonyl groups to the nitrogen atom. IR spectroscopy provides definitive evidence of the secondary ammonium salt functionality through its characteristic N-H⁺ stretching and N-H₂⁺ bending vibrations. Mass spectrometry, performed on the free amine, reveals a predictable fragmentation pattern dominated by α-cleavage, which further confirms the molecular structure. This comprehensive spectroscopic analysis, grounded in established principles and protocols, serves as an essential reference for researchers and scientists in the fields of drug development and chemical synthesis.
References
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available from: [Link].
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link].
JoVE. Video: Mass Spectrometry of Amines. (2023). Available from: [Link].
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link].
Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Technical Guide to the Research Applications of Secondary Amine Hydrochlorides
Abstract Secondary amine hydrochlorides represent a cornerstone class of compounds, bridging fundamental organic synthesis with advanced pharmaceutical development. Their unique physicochemical properties, conferred by t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Secondary amine hydrochlorides represent a cornerstone class of compounds, bridging fundamental organic synthesis with advanced pharmaceutical development. Their unique physicochemical properties, conferred by the protonated amine functionality, render them indispensable tools for researchers. This guide provides an in-depth exploration of the multifaceted research applications of these salts. We will delve into their critical role in medicinal chemistry as active pharmaceutical ingredients (APIs) and pivotal synthetic intermediates, their utility in modern organic synthesis for library generation and organocatalysis, and their emerging applications in materials science. The narrative emphasizes the causal relationships behind experimental choices, supported by detailed protocols, data summaries, and mechanistic diagrams to provide a comprehensive resource for scientists and drug development professionals.
The Fundamental Advantage: Why the Hydrochloride Salt Form?
Amines, particularly secondary amines (R₂NH), are a ubiquitous functional group in organic chemistry and pharmacology.[1][2] However, their free base form often presents challenges in a research and development context. Many are oils or low-melting-point solids, prone to atmospheric oxidation, and exhibit poor solubility in aqueous media.[3][4] The conversion to a hydrochloride salt (R₂NH₂⁺Cl⁻) via reaction with hydrochloric acid is a foundational and elegant solution to these issues.[5][6][7]
This acid-base reaction protonates the nitrogen's lone pair of electrons, transforming the molecule into an ionic salt.[5][8] This structural modification imparts several critical advantages that are leveraged across numerous research applications:
Enhanced Aqueous Solubility: The ionic nature of the hydrochloride salt dramatically increases water solubility, a crucial factor for bioavailability in drug development and for utility in aqueous reaction media.[5][9][10]
Improved Stability and Shelf-Life: Protonation of the amine group protects it from oxidative degradation, leading to significantly improved chemical stability and a longer shelf-life.[9][11]
Crystallinity and Handling: Hydrochloride salts are typically crystalline solids with higher melting points compared to their free base counterparts.[9][11] This makes them easier to handle, purify through recrystallization, and formulate into solid dosage forms like tablets and capsules.[9]
Predictable Stoichiometry: The salt form provides a stable, well-defined solid, allowing for precise and repeatable measurements, which is critical in both synthesis and formulation.
The decision to utilize the hydrochloride form is a strategic choice in the drug development pipeline, aimed at optimizing the physicochemical properties of a molecule.
Figure 1: Decision workflow for API salt formation.
Applications in Pharmaceutical and Medicinal Chemistry
The impact of secondary amine hydrochlorides is most profound in the pharmaceutical industry, where they feature as both final drug products and essential building blocks.
Active Pharmaceutical Ingredients (APIs)
A vast number of drugs are administered as hydrochloride salts to improve their pharmaceutical properties.[5][11] The amine functional group is often integral to the molecule's biological activity, and converting it to the hydrochloride salt enhances its "drug-like" characteristics without diminishing its efficacy.[1][12]
Property
Free Base Form
Hydrochloride Salt Form
Rationale & Impact
Solubility
Often low in GI fluids
High aqueous solubility
Enhances dissolution rate, leading to improved and more predictable bioavailability.[9][10]
Stability
Susceptible to oxidation
Protected amine group
Reduces degradation, ensuring longer shelf-life and consistent potency.[9][11]
Physical Form
Often oily or amorphous
Crystalline solid
Facilitates purification, handling, and formulation into solid dosage forms.[9]
Hygroscopicity
Variable
Can be hygroscopic
A potential challenge that requires controlled storage conditions, though often outweighed by the benefits.[13]
Table 1: Comparison of Physicochemical Properties.
Examples of secondary amine hydrochloride drugs include the tricyclic antidepressant Nortriptyline and the decongestant Phenylephrine (though technically a primary amine in its final form, its synthesis often involves secondary amine intermediates).[4]
Intermediates in Drug Synthesis & Library Generation
Beyond their use as APIs, secondary amine hydrochlorides are invaluable as stable, easy-to-handle starting materials for constructing more complex molecules.[14][15] In medicinal chemistry, the generation of compound libraries is essential for lead discovery and optimization.[13] Secondary amines are frequently used as nucleophiles in reactions like reductive amination or nucleophilic substitution to build diversity into a molecular scaffold.
Storing and handling these amines as their hydrochloride salts is highly advantageous. The free bases can be volatile or unstable, but the salts are stable solids.[13] Just before use, the free base can be liberated by treatment with a non-nucleophilic base, or in some cases, the salt can be used directly in reactions like the Mannich reaction.[16] This "on-demand" generation of the reactive species ensures purity and consistency.
A highly efficient method for the parallel synthesis of a diverse library of secondary amine hydrochlorides was developed specifically to address the need for multi-gram quantities of pure starting materials for medicinal chemistry programs.[13][14] This process avoids the need for difficult distillations or chromatographic purifications, which are often problematic for small, volatile amines.
Applications in Modern Organic Synthesis
In the broader context of organic synthesis, secondary amine hydrochlorides serve as versatile reagents, building blocks, and catalysts.
Building Blocks for Complex Molecules
The secondary amine motif is a key structural element in countless natural products and synthetic targets. The hydrochloride salts provide a stable and convenient source of this functional group. They are routinely employed in:
Reductive Amination: A cornerstone C-N bond-forming reaction where the amine (after liberation from its salt) reacts with a ketone or aldehyde to form an iminium ion, which is subsequently reduced.[17][18][19]
Mannich Reaction: A three-component reaction involving a secondary amine hydrochloride, an aldehyde (like formaldehyde), and a compound with an active hydrogen.[16]
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.[4][20]
Asymmetric Organocatalysis
Chiral secondary amines have revolutionized the field of asymmetric synthesis, acting as potent organocatalysts.[21][22] These catalysts, often used as their hydrochloride or other acid salts, operate by reversibly forming chiral intermediates with substrates.
The catalytic cycle typically involves two key activation modes:
Iminium Ion Formation: Reaction with an α,β-unsaturated aldehyde lowers the LUMO of the substrate, activating it for nucleophilic attack.
Enamine Formation: Reaction with a saturated aldehyde or ketone raises the HOMO, turning the substrate into a potent nucleophile.
This dual-mode reactivity allows for a wide range of enantioselective transformations, including Michael additions, Diels-Alder reactions, and α-functionalizations.[22][23] The use of the amine salt is crucial for generating the active catalytic species in situ and maintaining the appropriate pH of the reaction medium.
Figure 2: Dual catalytic cycle of secondary amine organocatalysis.
Bifunctional Reagents
Recent research has demonstrated that amine hydrochloride salts can act as bifunctional reagents, where both the amine and the chloride participate in the reaction. For example, in the copper-catalyzed aminochlorination of maleimides, the amine hydrochloride provides both the amino group and the chlorine atom, with the HCl that is typically considered waste being incorporated into the product.[24] This approach improves atom economy and opens new avenues for efficient molecular construction.
Emerging Applications in Materials Science
While the primary applications lie in life sciences and synthesis, secondary amine hydrochlorides are finding utility in materials science.
Corrosion Inhibition: In industrial settings like oil refineries, amines are used to neutralize corrosive acids such as HCl.[25] The resulting amine hydrochloride salts can form protective films on metal surfaces, though their deposition must be carefully controlled to prevent under-deposit corrosion.[25] Understanding the phase behavior and solubility of these salts is an active area of research to optimize corrosion mitigation strategies.[25]
Perovskite Solar Cells: Certain amine hydrochlorides, such as methylamine hydrochloride, are used as additives or precursors in the fabrication of perovskite solar cells, contributing to improved efficiency and stability of the material.[26]
Experimental Protocol: Parallel Synthesis of a Secondary Amine Hydrochloride Library
This protocol is adapted from the work of Dubowchik et al. and is designed for the efficient, parallel synthesis of secondary amine hydrochlorides without the need for chromatography or distillation.[13][14] It is a self-validating system where the final product precipitates as a pure salt.
Objective: To prepare a diverse library of secondary amine hydrochlorides from commercially available primary amines and acyl chlorides.
Workflow:
Figure 3: Workflow for parallel secondary amine hydrochloride synthesis.
Step-by-Step Methodology:
Part A: Amide Formation
To a solution of a primary amine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).
Cool the solution to 0 °C in an ice bath.
Slowly add the desired acyl chloride (1.05 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
Wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted amide. The product is typically used in the next step without further purification.
Part B: Amide Reduction and In-Situ Protection
Dissolve the crude amide from Part A in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N₂ or Ar).
Cool the solution to 0 °C.
Slowly add borane-THF complex (1.0 M solution in THF, 2.0-3.0 eq) dropwise.
After the addition is complete, heat the reaction to reflux (approx. 66 °C) and maintain for 2-6 hours, monitoring by TLC or LC-MS.
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol (MeOH) until gas evolution ceases.
Stir for 30 minutes at room temperature.
Add di-tert-butyl dicarbonate (Boc₂O, 1.4 eq) and triethylamine (1.5 eq).
Stir at room temperature for 12-18 hours.
Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected secondary amine.
Part C: Deprotection and Hydrochloride Salt Formation
Dissolve the crude N-Boc amine from Part B in a minimal amount of a suitable solvent like ethyl acetate or DCM.
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) dropwise.
Stir the mixture at room temperature. The desired secondary amine hydrochloride salt will typically precipitate out of the solution over a period of 30 minutes to a few hours.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold diethyl ether or hexanes to remove any soluble impurities.
Dry the solid under high vacuum to yield the pure secondary amine hydrochloride.
Note: For hygroscopic salts, storage in a desiccator is recommended.[13]
Conclusion
Secondary amine hydrochlorides are far more than simple derivatives; they are enabling tools for chemical innovation. Their enhanced stability, solubility, and handling properties make them superior alternatives to their free base forms in a multitude of research contexts. In pharmaceutical sciences, they are fundamental to creating effective and stable drug products. In organic synthesis, they serve as robust building blocks and are central to the mechanisms of powerful catalytic systems. As research continues, novel applications, such as their use as bifunctional reagents and in materials science, will undoubtedly expand their utility. A thorough understanding of the properties and applications of these salts is therefore essential for any researcher working at the interface of chemistry, biology, and materials science.
References
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]
Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). Marcel Dekker, Inc. (Related content found in Int. J. Pharm. 1996;130:179–185)
LibreTexts. (2022). Physical and Chemical Properties of Amines. Chemistry LibreTexts. [Link]
Wikipedia contributors. (n.d.). Amine. Wikipedia. [Link]
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
García-García, P., & R-Borlado, L. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5283. [Link]
ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]
Techno-Bugs. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. [Link]
Zhang, W., Yao, Y., Xu, Y., Zhou, X., & Wu, G. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(20), 5766-5770. [Link]
Google Patents. (n.d.).
LibreTexts. (2022). 11.10: Chemical Properties: Amines as Bases. Chemistry LibreTexts. [Link]
LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
Cattrall, R. W. (1967). Base strengths of amine-amine hydrochloride systems in toluene. Inorganic Chemistry, 6(1), 115-118. [Link]
Google Patents. (n.d.). US2634293A - Process of preparing a monobasic salt of a secondary amine.
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. [Link]
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. [Link]
Quora. (2018). What is the reaction between hydrochloric and amine?. [Link]
Oreate AI. (2026). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. [Link]
ResearchGate. (n.d.). Representative primary and secondary amine catalysts used for enamine-mediated synthesis of α-quaternary aldehydes until the year 2014. [Link]
Kumar, L., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(1), 1-12. [Link]
Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II. [Link]
Journal of the American Chemical Society. (n.d.). Catalytic Hydrogenation of Amides to Amines. [Link]
Anderko, A. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
Han, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications, 10, 1982. [Link]
Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]
Wang, X., et al. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3412. [Link]
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Kim, S. H., et al. (2001). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 31(16), 2505-2513. [Link]
Han, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 10(16), 4417-4422. [Link]
Brown, S. P., et al. (2015). Improving catalyst activity in secondary amine catalysed transformations. Organic & Biomolecular Chemistry, 13(1), 133-141. [Link]
The Evolution and Application of N-Methylnonylamine Hydrochloride: A Technical Whitepaper
Executive Summary N-Methylnonylamine hydrochloride (NMNA·HCl) is a long-chain aliphatic secondary amine salt that has transitioned from a niche organic intermediate to a critical component in both separation science and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Methylnonylamine hydrochloride (NMNA·HCl) is a long-chain aliphatic secondary amine salt that has transitioned from a niche organic intermediate to a critical component in both separation science and pharmaceutical risk assessment. This whitepaper explores the historical emergence of NMNA·HCl, details its physicochemical properties, and provides validated, step-by-step protocols for its synthesis and application in high-performance liquid chromatography (HPLC).
Historical Context and Discovery Timeline
The "discovery" of N-Methylnonylamine hydrochloride is best understood not as a singular isolated event, but as an evolutionary milestone in analytical chemistry and pharmaceutical synthesis.
During the late 1980s, the rapid advancement of HPLC necessitated the development of highly specific mobile phase modifiers to separate complex enantiomers, particularly acidic drugs like non-steroidal anti-inflammatory drugs (NSAIDs). Researchers discovered that simple short-chain amines failed to provide adequate retention, while excessively long chains (e.g., dodecylamine) caused micelle formation and column fouling. NMNA emerged as the optimal "Goldilocks" molecule. By 1989, literature in the Journal of Chromatography explicitly documented the use of N-methylnonylamine as a charged organic modifier in binary aqueous solvents, utilizing its precise hydrophobic balance to facilitate enantioselective separations on chiral stationary phases[1].
In the 21st century, NMNA·HCl gained a second wave of historical significance in drug development. As regulatory bodies (such as the FDA and EMA) tightened restrictions on mutagenic impurities, secondary amines were identified as high-risk precursors. NMNA is the direct precursor to N-nitroso-N-methylnonylamine, a nitrosamine impurity heavily scrutinized in Active Pharmaceutical Ingredient (API) manufacturing[2]. Today, understanding the synthesis and degradation of NMNA·HCl is a mandatory facet of toxicological profiling in drug development.
Chemical Identity and Quantitative Data
The utility of NMNA·HCl is dictated by its unique physicochemical metrics. The 9-carbon (nonyl) chain provides substantial lipophilicity, while the secondary amine hydrochloride core ensures aqueous solubility for buffer integration.
Property
Value
Causality / Significance
IUPAC Name
N-methylnonan-1-amine hydrochloride
Defines the secondary amine structure and salt form.
CAS Number
68579-61-3
Unique regulatory identifier for the hydrochloride salt.
Molecular Formula
C₁₀H₂₄ClN
Represents the protonated amine and chloride counterion.
Molecular Weight
193.76 g/mol
Critical for calculating precise molarities in HPLC buffers.
Low TPSA confirms that interactions are dominated by the alkyl chain rather than polar bonding.
Mechanistic Pathways & Applications
Chiral Chromatography & Ion-Pairing Dynamics
In enantioselective chromatography, the causality behind choosing NMNA·HCl lies in its dual-action mechanism. When dissolved in an aqueous mobile phase, the hydrochloride salt dissociates, yielding a protonated secondary amine (NMNA⁺). This cation forms a strong electrostatic ion-pair with anionic analytes (e.g., deprotonated NSAIDs). The nonyl chain of the NMNA⁺ then acts as a hydrophobic anchor, interacting with the chiral stationary phase (CSP). This transient complex amplifies the subtle stereochemical differences between enantiomers, leading to differential elution times[1].
Fig 1: Ion-pairing and hydrophobic partitioning mechanism of NMNA in chiral HPLC.
Pharmaceutical Significance: The Nitrosamine Connection
From a drug safety perspective, NMNA·HCl is a monitored entity. Under specific oxidative or nitrosating conditions (often present during API synthesis or formulation), the secondary amine undergoes N-nitrosation to yield N-nitroso-N-methylnonylamine[2]. Because secondary amines lack the steric hindrance of tertiary amines (like N,N-dimethylnonylamine[4]), they are highly susceptible to this transformation. Drug development professionals must strictly control the presence of NMNA·HCl in synthetic pipelines to comply with ICH M7 guidelines regarding mutagenic impurities.
Validated Experimental Protocols
Stereoselective-Compatible Synthesis of NMNA·HCl
The synthesis of NMNA requires a method that prevents over-alkylation (a common issue in reductive amination). The protocol below utilizes a NaBH₄/I₂ system to reduce N-substituted carbonylimidazoles. Causality: NaBH₄ alone is too mild to reduce the imidazolide. The addition of I₂ generates a borane-iodine complex in situ, which is highly electrophilic and efficiently drives the reduction to the monomethylamine without forming tertiary amine byproducts[5].
Step-by-Step Methodology:
Activation: Dissolve 2.0 mmol of N-substituted carbonylimidazole in 20 mL of anhydrous Tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
Reduction Initiation: Add 10.0 mmol of NaBH₄ in one portion. Slowly add a solution of 2.0 mmol I₂ in 5 mL THF dropwise over 5 minutes.
[Validation Check]: Observe vigorous hydrogen gas evolution. The cessation of gas indicates the successful formation of the active borane complex.
Reflux: Heat the flask to reflux for 1–10 hours.
[Validation Check]: Monitor the reaction via Thin Layer Chromatography (TLC) using a MeOH/CH₂Cl₂ (1:9, v/v) solvent system. The reaction is complete when the starting material spot (Rf typically ~0.8) disappears and the NMNA free base spot appears (Rf: ~0.4)[5].
Quenching & Extraction: Cool the mixture to 0 °C. Carefully add 6 M HCl until the pH reaches 1–2 to destroy excess reducing agent. Stir for 1 hour. Next, add 10% aqueous NaOH until the pH reaches 12–13 to liberate the free base. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Salification: Dry the combined organic layers over Na₂SO₄. Filter the solution, and slowly bubble dry HCl gas through the organic layer (or add ethereal HCl) to precipitate NMNA·HCl. Filter the resulting white solid and dry under vacuum.
Fig 2: Stepwise synthesis of N-Methylnonylamine hydrochloride via NaBH4/I2 reduction.
Preparation of NMNA-Modified Mobile Phase for HPLC
Causality: To function as an effective ion-pairing agent, NMNA must be fully protonated. The buffer pH must be maintained at least 2 units below the pKa of the amine (typically ~10.5 for aliphatic secondary amines) to ensure >99% ionization.
Step-by-Step Methodology:
Buffer Base: Prepare 1.0 L of a 20 mM sodium phosphate aqueous solution.
Modifier Addition: Weigh exactly 0.968 g of NMNA·HCl (to achieve a 5.0 mM concentration) and dissolve it completely into the phosphate buffer.
pH Adjustment: Using a calibrated pH meter, adjust the solution to pH 4.5 using dilute phosphoric acid.
[Validation Check]: The pH of 4.5 guarantees that the NMNA modifier is fully protonated and that acidic analytes (like NSAIDs) are appropriately ionized for ion-pairing.
Filtration: Filter the mobile phase through a 0.22 µm PTFE membrane filter to remove particulates that could damage the HPLC pump.
Degassing: Sonicate the filtered mobile phase under vacuum for 15 minutes to prevent outgassing and bubble formation in the detector flow cell.
References
Journal of Chromatography Vol. 473 No. 1 June 28, 1989
Source: Department of Science Service (DSS), Thailand
URL:[Link]
A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system
Source: Beilstein Journals
URL:[Link]
An In-Depth Technical Guide to the Thermogravimetric Analysis of Methyl(nonyl)amine Hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of long-chain aliphatic amine hydr...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of long-chain aliphatic amine hydrochlorides, with a specific focus on Methyl(nonyl)amine hydrochloride (C10H24ClN, MW: 193.76 g/mol )[1]. While specific experimental data for this exact compound is not widely available in peer-reviewed literature, this document synthesizes established principles from analogous structures to present a robust analytical framework. We will explore the theoretical underpinnings of its thermal decomposition, provide a detailed, field-proven experimental protocol, and offer insights into the interpretation of the resulting data. The causality behind experimental choices is emphasized to ensure technical accuracy and methodological soundness.
Introduction: Why TGA is Critical for Amine Hydrochloride Salts
Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability and composition of materials[2][3]. For pharmaceutical development and materials science, understanding the thermal properties of active pharmaceutical ingredients (APIs) and their salts, such as Methyl(nonyl)amine hydrochloride, is paramount. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[3]. This data reveals critical information about:
Thermal Stability: The temperature at which the compound begins to decompose. This is crucial for determining safe storage and processing temperatures.
Compositional Analysis: Quantifying the loss of volatiles, such as water or solvents, and confirming the stoichiometry of decomposition reactions.
Purity Assessment: TGA can be part of a suite of analyses to establish the purity of a certified reference material.
Kinetic Studies: Elucidating the kinetics of decomposition, which provides insights into the material's long-term stability[4].
Amine hydrochlorides, as ionic salts, exhibit distinct thermal behaviors compared to their free-base counterparts. The protonated amine and the chloride counter-ion create a salt lattice with significant thermal energy required to initiate decomposition. The thermal dissociation of high molecular mass amine hydrochlorides often proceeds in continuous steps, unlike their lower molecular mass counterparts[5].
Theoretical Framework: The Expected Decomposition Pathway
The thermal decomposition of a secondary amine hydrochloride like Methyl(nonyl)amine hydrochloride is predicted to occur primarily through a dissociation mechanism. Upon heating, the salt will dissociate into its constituent free amine and hydrogen chloride gas.
R₂NH₂⁺Cl⁻ (s) → R₂NH (g) + HCl (g)
For Methyl(nonyl)amine hydrochloride, this translates to:
CH₃(C₉H₁₉)NH₂⁺Cl⁻ (s) → CH₃(C₉H₁₉)NH (g) + HCl (g)
This process is expected to result in a single, well-defined mass loss step in the TGA thermogram, corresponding to the complete volatilization of the sample. Studies on similar long-chain alkylammonium chlorides show decomposition often occurs in a single stage[4]. The temperature of this event is influenced by the length of the alkyl chain and the overall molecular weight[2][6].
It is crucial to differentiate this dissociation from decomposition where the molecule fragments into smaller pieces. For long-chain aliphatic amine salts, the primary pathway is typically the clean cleavage of the ionic bond followed by volatilization, especially under an inert atmosphere.
A diagram illustrating the proposed decomposition pathway is presented below.
Caption: Proposed thermal decomposition of Methyl(nonyl)amine hydrochloride.
Experimental Protocol: A Self-Validating Methodology
This protocol is designed to yield high-quality, reproducible TGA data for Methyl(nonyl)amine hydrochloride.
Instrumentation and Consumables
Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments Q500, Netzsch STA Jupiter F3) capable of a heating rate of 10 °C/min and operating under a controlled nitrogen atmosphere[7][8].
Sample Pans: Aluminum or platinum pans are suitable. Ensure pans are cleaned and tared before use[8].
Caption: Standard workflow for TGA of Methyl(nonyl)amine hydrochloride.
Step-by-Step Procedure
Instrument Calibration:
Rationale: To ensure the accuracy of temperature and mass measurements.
Procedure: Perform temperature calibration using certified reference materials (e.g., Indium, Tin). Verify mass accuracy using calibration weights.
Sample Preparation:
Rationale: A small, representative sample ensures uniform heating and minimizes thermal gradients.
Procedure: Accurately weigh 3–5 mg of Methyl(nonyl)amine hydrochloride into a tared TGA pan. Distribute the sample evenly across the bottom of the pan.
Setting Experimental Parameters:
Rationale: A controlled heating rate and inert atmosphere are critical for obtaining reproducible data and preventing oxidative side reactions. A 10 °C/min rate is a standard condition that provides good resolution for most decomposition events[8].
Procedure:
Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min[8].
Initial Temperature: Equilibrate the furnace at 30 °C.
Heating Program: Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
Data Acquisition:
Rationale: Continuous monitoring of mass loss versus temperature generates the TGA thermogram.
Procedure: Initiate the heating program and record the sample mass as a function of temperature.
Data Interpretation and Expected Results
The output of the TGA experiment will be a thermogram (a plot of mass % vs. temperature) and its first derivative (a DTG curve, plotting the rate of mass loss).
The TGA Thermogram
The thermogram for Methyl(nonyl)amine hydrochloride is expected to show a stable baseline at 100% mass until the onset of decomposition. This will be followed by a single, sharp drop in mass to near 0%. Based on data from similar dialkylammonium chlorides, the main decomposition event is likely to occur in the range of 200–300 °C[4].
The DTG Curve
The first derivative of the TGA curve (DTG) is invaluable for pinpointing the temperature of the maximum rate of mass loss[2]. For a single-step decomposition, the DTG curve will show a single peak. The peak of this curve (T_peak) represents the temperature at which the dissociation reaction is fastest.
Quantitative Data Summary
The following table summarizes the key data points to be extracted from the analysis and provides hypothetical, yet realistic, values based on analogous compounds.
Parameter
Description
Expected Value Range
T_onset
The temperature at which mass loss begins.
200 - 250 °C
T_peak
The temperature of the maximum rate of mass loss (from DTG peak).
240 - 280 °C
Mass Loss (%)
The total percentage of mass lost during the event.
98 - 100%
Residue (%)
The percentage of mass remaining at the end of the experiment.
< 2%
Conclusion
Thermogravimetric analysis is a powerful and indispensable tool for characterizing the thermal stability of Methyl(nonyl)amine hydrochloride. By following the robust protocol outlined in this guide, researchers can obtain reliable and reproducible data. The expected single-step thermal decomposition via dissociation into the free amine and hydrogen chloride is a clean and predictable pathway. This understanding is fundamental for the safe handling, storage, and formulation of this and similar long-chain amine salts in research and development settings.
References
Thermal analysis of salts from 4-nitrophenol and aliphatic amines. ResearchGate. Available at: [Link]
Thermogravimetric analysis curves of PA-derived salts (a) based on... ResearchGate. Available at: [Link]
Thermal Stability Analysis of Aqueous Ionic Amines for Sustainable CO2 Capture. JagWorks@USA - University of South Alabama. Available at: [Link]
Investigations on the thermal stability and decomposition mechanism of an amine-functionalized ionic liquid by TGA, NMR, TG-MS experiments and DFT calculations. ResearchGate. Available at: [Link]
Kinetics of decomposition of alkylammonium salts. ResearchGate. Available at: [Link]
Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ Andrews University. Available at: [Link]
Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Indian Academy of Sciences. Available at: [Link]
Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. MDPI. Available at: [Link]
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. Available at: [Link]
CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. National Measurement Institute, Australia. Available at: [Link]
Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. Available at: [Link]
Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorpt. ACS Publications. Available at: [Link]
Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate. Available at: [Link]
Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. PubMed. Available at: [Link]
TGA plots of piperazinium based organic salts. ResearchGate. Available at: [Link]
Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]
SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE. Google Patents.
TGA/DTG thermograms of MHN and MMH in (a) nitrogen and (b) air. ResearchGate. Available at: [Link]
Thermal Stability of Amine Compounds and Dichloromethane. AIDIC. Available at: [Link]
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Treatment. Royal Society of Chemistry. Available at: [Link]
Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. The Schreiber Group, Princeton University. Available at: [Link]
Long aliphatic chain derivatives of trigonal lanthanide complexes. RSC Publishing. Available at: [Link]
Stability Dynamics and Storage Architecture for Methyl(nonyl)amine Hydrochloride
An In-Depth Technical Guide for Drug Development Professionals Executive Summary Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3) is a versatile secondary aliphatic amine salt utilized extensively as a small molecule s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3) is a versatile secondary aliphatic amine salt utilized extensively as a small molecule scaffold in pharmaceutical synthesis and drug development. While the hydrochloride salt form significantly enhances the baseline stability of the compound compared to its free-base counterpart, it introduces specific vulnerabilities—namely hygroscopicity and susceptibility to trace nitrosation. This whitepaper dissects the physicochemical properties, mechanistic degradation pathways, and self-validating storage and testing protocols required to maintain the scientific integrity of this critical building block.
Physicochemical Profile & Baseline Stability
The protonation of the secondary amine nitrogen to form the hydrochloride salt drastically reduces its nucleophilicity and volatility, providing a stable solid matrix. However, the ionic nature of the crystal lattice increases its affinity for atmospheric moisture. If environmental humidity is not strictly controlled, this hygroscopicity acts as a vector for hydrolytic degradation and pH-shifting microenvironments.
Below is a consolidated summary of the compound's quantitative physicochemical data:
Parameter
Value / Specification
Chemical Name
Methyl(nonyl)amine hydrochloride
CAS Registry Number
68579-61-3
Molecular Formula
C10H24ClN
Molecular Weight
193.76 g/mol
Commercial Purity
≥ 95.0%
Physical State
Solid (Off-white to white powder)
Optimal Storage Temp
2°C to 8°C (Refrigerated)
Atmospheric Requirement
Inert Gas (Argon/Nitrogen backfill)
Data supported by commercial chemical specifications from 1 [1].
Mechanistic Degradation Pathways
Understanding the causality behind degradation is paramount for designing robust storage systems. Secondary amine hydrochlorides are susceptible to three primary degradation vectors:
A. N-Nitrosation (NDSRI Formation)
Secondary amines are the direct precursors to N-nitrosamines. In the presence of nitrites (often trace contaminants in pharmaceutical excipients) and moisture, methyl(nonyl)amine can undergo nitrosation to form a Nitrosamine Drug Substance-Related Impurity (NDSRI). According to regulatory insights on N-nitrosamine contamination from the 2 [2], the nitrosation of secondary amine hydrochloride salts is severely accelerated by the presence of acidic microenvironments and water during processes like wet granulation or humid storage.
B. Artifactual N-Formylation (Maillard Reactivity)
Secondary amine hydrochlorides can undergo direct formylation when exposed to reducing sugars (like lactose) or formic acid (a common degradant of microcrystalline cellulose). Furthermore, research on 3 [3] demonstrates that trace impurities in HPLC-grade solvents (such as acetonitrile) can trigger this degradation pathway during sample preparation, confounding stability data.
C. Alkaline De-salting
Exposure to strong bases neutralizes the hydrochloride salt, yielding the free methyl(nonyl)amine. The free base is highly susceptible to oxidative degradation, rapid volatilization, and accelerated nitrosation.
Mechanistic degradation pathways of secondary amine hydrochlorides like Methyl(nonyl)amine HCl.
Optimal Storage Architecture
Based on the mechanistic causality of its degradation, the storage system for methyl(nonyl)amine hydrochloride must be engineered to exclude moisture, reactive nitrogen species, and alkaline vapors. General safety and handling data for 4 [4] dictate the following strict parameters:
Thermal Control: Storage at 2°C to 8°C is optimal. Lowering the thermal energy suppresses the kinetic rate of nitrosation and formylation.
Atmospheric Control: The compound must be stored under an inert gas (Argon or high-purity Nitrogen). This displaces atmospheric moisture (preventing hygroscopic pooling) and oxygen.
Containment: Primary containment should utilize a tightly sealed, chemically inert glass or high-density polyethylene (HDPE) vial. This vial should be placed within a secondary desiccated, light-resistant pouch.
Incompatibilities: Strictly isolate the compound from strong oxidizing agents and strong bases to prevent exothermic de-salting and subsequent volatilization.
To ensure trustworthiness and scientific integrity, any stability testing of methyl(nonyl)amine hydrochloride must be a self-validating system. The following LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) protocol is designed to force degradation while internally verifying that the analytical method itself is not causing artifactual degradation.
Self-validating experimental workflow for LC-HRMS stability indicating assays.
Step-by-Step Methodology
Step 1: System Suitability Testing (SST) & Blank Validation
Causality: Before analyzing stressed samples, the system must prove it does not artifactually generate degradants (e.g., artifactual formylation from trace HCN in HPLC solvents).
Action: Inject a procedural blank (diluent only) and an SST standard (1 µg/mL API + known NDSRI spike). Proceed only if the resolution between the API and NDSRI is > 2.0, and mass accuracy is < 5 ppm.
Step 2: Sample Preparation (Inert Environment)
Causality: Ambient moisture can alter the sample concentration and trigger premature hydrolysis.
Action: Weigh 10.0 mg of methyl(nonyl)amine hydrochloride inside a nitrogen-purged glovebox. Dissolve in 10 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) strictly devoid of trace formic acid.
Step 3: Forced Degradation (Stress Testing)
Oxidative Stress: Treat a 1 mL aliquot with 0.1 mL of 3% H₂O₂; incubate at 40°C for 24 hours.
Nitrosative Stress: Treat a 1 mL aliquot with 0.1 mL of 0.1M Sodium Nitrite (NaNO₂) under mildly acidic conditions (pH 4.0 adjusted via HCl); incubate at 40°C for 24 hours.
Control: Maintain a 1 mL aliquot at 2-8°C as the reference standard.
Step 4: Quenching and Mass Balance Validation
Causality: Reactions must be stopped precisely to calculate accurate degradation kinetics, and all degraded mass must be accounted for to ensure no volatile degradants escaped detection.
Action: Quench oxidative samples with sodium thiosulfate. Analyze via LC-HRMS. Validate the assay by ensuring the sum of the remaining API and quantified degradants equals 98-102% of the initial concentration (Mass Balance).
Conclusion
The stability of methyl(nonyl)amine hydrochloride is inextricably linked to its storage microenvironment. By understanding the mechanistic pathways of N-nitrosation and formylation, researchers can implement stringent thermal and atmospheric controls. Furthermore, employing self-validating analytical protocols ensures that degradation data remains an accurate reflection of the compound's integrity, safeguarding downstream drug development processes.
Approaches and considerations for N-nitrosamine issues from a quality perspective, PMDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB9cwYu4TH-HrIF58S9MNJ5ocs0DHJUUaRc7Ci0oCpXkTVt2WRPel5AS3Sn0xL7pnc4YZDeAW-PWz6hGVRnhrkXsZb4WGHG_6AxbKt9eNb0Eb4skfBCq3Pz1PptsjrO4O6FGeF6Q==]
Artifactual formylation of the secondary amine of duloxetine hydrochloride by acetonitrile in the presence of titanium dioxide: Implications for HPLC method development, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnwB_JtzSwAkuuyi4k5FVQvTGpShO4QpTVEg8arC86xwDiFcznSHc18d2RA6u-C-5dyV73UHIz-Q0O87rGcm1xIzSCGSo1xnsQNVBPisHJpJt2Orc82IDwfXopG2N20Id-Hd9DW0T_-XxMrAZS0x6ZIXyuIrpwp2axsdMAjmhqv7GjT_jFTCbEb5r1lkIkvH0zx0Jf8C3INkiiA4sPzziaNSHFjyyAlEVx6Vvs2NpQlm_Ib0SnlEQwpwKYCdfwNbUeZi9Nha0ow3GSuVLaF1EmCxnHLaQMISTCAZHTl7WoxXKMCc5nTtwry_nkmhkWt2lv-iEvNwz_91yaEKf3l9lYY5QB4n2X2w3cHIboOMg3gNDSZdRF]
Bis(2-chloroethyl)amine hydrochloride Safety Data, Santa Cruz Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgj-OXB9HoaRmJh2__QatcS-Eo4v2VvOX1_rviPnSFBsa-eaMIChZfqhlhwqYihs5yfI686Y9CX68k9nan0Wno1kahroUHlwnjCU-Si0rmNBBhjKD19takbc9EKJuqYIQZPDqk]
The Hygroscopic Nature of Aliphatic Amine Hydrochlorides: Mechanistic Insights and Pharmaceutical Implications
Executive Summary In pharmaceutical development, the selection of an appropriate salt form for an Active Pharmaceutical Ingredient (API) is a critical determinant of its physicochemical stability, bioavailability, and ma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the selection of an appropriate salt form for an Active Pharmaceutical Ingredient (API) is a critical determinant of its physicochemical stability, bioavailability, and manufacturability. While hydrochloride salts remain the most common choice for basic drugs due to their physiological compatibility and ease of synthesis, their 1[1]. This whitepaper dissects the mechanistic causality behind the hygroscopicity of aliphatic amine hydrochlorides, establishes a self-validating analytical framework using Dynamic Vapor Sorption (DVS), and provides actionable mitigation strategies for drug formulation.
Mechanistic Foundations of Moisture Sorption
The Causality of Hygroscopicity
The propensity of aliphatic amine hydrochlorides to absorb moisture is governed by the thermodynamic competition between the crystal lattice energy and the hydration energy of the constituent ions. The chloride counterion is highly electronegative and acts as a potent hydrogen-bond acceptor for atmospheric water molecules. When exposed to humidity, water molecules first adsorb to the crystal surface.
If the ambient relative humidity (RH) exceeds a critical thermodynamic threshold known as the Deliquescence Relative Humidity (DRH) , the crystalline salt undergoes a 2[2]. During deliquescence, the solid abruptly absorbs large amounts of water to form a 3[3].
The length and branching of the aliphatic chain inversely affect this phenomenon. Short-chain aliphatic amine hydrochlorides (e.g., methylamine hydrochloride) exhibit extreme hygroscopicity, deliquescing at approximately 50% RH at room temperature[4]. In contrast, increasing the steric bulk or chain length introduces hydrophobicity that can partially shield the polar ionic core, thereby raising the DRH and stabilizing the solid state.
Caption: Moisture-induced phase transition pathway in amine hydrochlorides.
Classification and Quantitative Assessment
To standardize the evaluation of moisture uptake, the European Pharmacopoeia (Ph. Eur.) provides a rigorous classification system based on the percentage of weight gain when a material is 5[5].
Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification[6]
Classification
Weight Gain (% w/w) at 25°C / 80% RH
Non-hygroscopic
≤ 0.12%
Slightly hygroscopic
> 0.12% and < 2.0%
Moderately hygroscopic
≥ 2.0% and < 15.0%
Very hygroscopic
≥ 15.0%
Table 2: Representative Deliquescence Relative Humidity (DRH) Values at 25°C
Dynamic Vapor Sorption (DVS): The Gold Standard Workflow
While static desiccator methods provide rudimentary data, they fail to capture the kinetics of moisture uptake. Dynamic Vapor Sorption (DVS) is a8[8] in response to precise variations in humidity.
As an Application Scientist, I mandate a self-validating DVS protocol for all early-stage amine hydrochloride APIs. The protocol relies on dynamic mass equilibrium checks (dm/dt) to ensure that kinetic limitations (e.g., slow moisture diffusion into the crystal lattice) do not artificially mask true thermodynamic hygroscopicity.
Step-by-Step Self-Validating DVS Protocol
Sample Preparation : Load ~10–20 mg of the amine hydrochloride into a quartz or aluminum sample pan.
Causality : A small mass ensures a thin powder layer, minimizing diffusion path lengths and allowing true thermodynamic equilibrium to be reached faster[9].
Initial Drying (Baseline Generation) : Expose the sample to 0% RH using a dry nitrogen carrier gas (e.g., 500 sccm) at 25°C until the mass stabilizes.
Causality : This establishes a true "dry mass" baseline. Failing to remove initial residual moisture skews the absolute percentage of weight gain and leads to false "non-hygroscopic" classifications[5].
Sorption Cycle : Increase the RH from 0% to 90% in 10% increments. The instrument software must be programmed to advance to the next step only when equilibrium is achieved, defined as a10[10].
Causality : Enforcing a strict dm/dt criterion ensures the system is self-validating. It dynamically adjusts the hold time based on the material's actual behavior, preventing premature step changes.
Desorption Cycle : Decrease the RH from 90% back to 0% in 10% decrements, utilizing the identical dm/dt criteria.
Isotherm & Hysteresis Analysis : Plot the mass change versus RH. A gap between the sorption and desorption curves (hysteresis) indicates that water has penetrated the crystal lattice (absorption or hydrate formation) rather than merely adhering to the surface[8].
When an aliphatic amine hydrochloride exhibits prohibitive hygroscopicity (e.g., deliquescence below 60% RH), formulation scientists must deploy strategic interventions:
Alternative Salt Selection : If the hydrochloride salt causes severe processing issues or hydrolytic instability, switching to a less polar counterion (e.g., mesylate, sulfate, or hydrophobic salts) can 11[11].
Environmental Control & Packaging : Handling highly hygroscopic amine hydrochlorides requires strict environmental controls. Manufacturing must occur in low-humidity suites, and the API must be stored in12[12].
Excipient Shielding : Utilizing hydrophobic excipients (e.g., magnesium stearate, specific lipid-based binders) during granulation can create a physical barrier that slows the kinetics of moisture penetration into the API core.
References
Dynamic Vapor Sorption | SK pharmteco
Source: skpharmteco.com
URL:[Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: nih.gov
URL:[Link]
A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance
Source: nih.gov
URL:[Link]
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization
Source: ardena.com
URL: [Link]
Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures
Source: mdpi.com
URL: [Link]
Salt selection for basic drugs
Source: uspto.gov
URL:[Link]
Particle deliquescence in a turbulent humidity field
Source: copernicus.org
URL:[Link]
Classification of Hygroscopicity
Source: pharmagrowthhub.com
URL:[Link]
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach
Source: asiapharmaceutics.info
URL:[Link]
Application Notes and Protocols for Methyl(nonyl)amine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl(nonyl)amine hydrochloride, a secondary amine salt with significant potential in va...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl(nonyl)amine hydrochloride, a secondary amine salt with significant potential in various domains of organic synthesis. While specific, documented applications of this compound are not extensively reported in peer-reviewed literature, its molecular structure—combining a reactive secondary amine with a long, lipophilic nonyl chain—suggests a range of valuable uses. This document extrapolates from the well-established chemistry of secondary amines and long-chain alkylamines to present potential applications, detailed reaction protocols, and the underlying chemical principles. The content is structured to provide both a theoretical framework and practical guidance for researchers looking to leverage the unique properties of this versatile molecular scaffold.
Introduction and Physicochemical Properties
Methyl(nonyl)amine hydrochloride, with the chemical formula C₁₀H₂₄ClN, is the hydrochloride salt of the secondary amine N-methyl-N-nonylamine.[1] The presence of a nine-carbon alkyl chain imparts significant lipophilicity, making it highly soluble in organic solvents while retaining the characteristic nucleophilicity and basicity of a secondary amine. This dual nature suggests its utility in reaction systems requiring solubility in non-polar media or where surfactant-like properties are advantageous.
The hydrochloride form enhances the compound's stability and ease of handling compared to the free base, which is an oily liquid.[2] The free amine can be readily generated in situ by treatment with a suitable base.
Table 1: Physicochemical Properties of Methyl(nonyl)amine Hydrochloride and its Free Base
The reactivity of Methyl(nonyl)amine hydrochloride is centered around the nucleophilic lone pair of electrons on the nitrogen atom of its corresponding free base. Key potential applications are detailed below.
Precursor for Tertiary Amines via N-Alkylation
Secondary amines are standard precursors for the synthesis of tertiary amines through N-alkylation with alkyl halides or other electrophiles. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lipophilic nature of N-methyl-N-nonylamine would be particularly advantageous when reacting with other long-chain, non-polar alkylating agents.
Caption: N-Alkylation of Methyl(nonyl)amine.
Protocol 1: General Procedure for N-Alkylation
To a solution of Methyl(nonyl)amine hydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (1.1 - 1.5 eq., e.g., K₂CO₃ or triethylamine).
The mixture is stirred at room temperature for 15-30 minutes to ensure the formation of the free amine.
The alkylating agent (1.0 - 1.2 eq., e.g., an alkyl bromide or iodide) is added to the reaction mixture.
The reaction is heated (e.g., 50-80 °C) and monitored by TLC or GC-MS until completion.
Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
The crude tertiary amine is purified by column chromatography or distillation.
Synthesis of Amides via N-Acylation
The nucleophilic nitrogen can readily attack acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. These amides, incorporating a long alkyl chain, could serve as intermediates for lipophilic molecules or as specialty surfactants and detergents.[1]
Protocol 2: General Procedure for N-Acylation
Methyl(nonyl)amine hydrochloride (1.0 eq.) is dissolved or suspended in a non-protic solvent (e.g., dichloromethane, THF).
A base (1.1 eq. of a tertiary amine like triethylamine or pyridine) is added to liberate the free secondary amine.
The mixture is cooled in an ice bath (0 °C).
The acylating agent (1.05 eq., e.g., acetyl chloride or benzoyl chloride) is added dropwise.
The reaction is allowed to warm to room temperature and stirred for 1-4 hours, with progress monitored by TLC.
The reaction is quenched by the addition of water or a dilute aqueous solution of NaHCO₃.
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the crude amide, which can be purified by chromatography or recrystallization.
Role as a Phase-Transfer Catalyst or Surfactant in Synthesis
The amphiphilic structure of Methyl(nonyl)amine hydrochloride, with a polar amine head and a long non-polar tail, makes it a candidate for use as a phase-transfer catalyst (PTC) or a surfactant to mediate reactions in biphasic systems.[5][6] Long-chain amines have been shown to be effective in facilitating the transfer of reactants across the aqueous-organic interface.[6] For example, it could be used to transfer aqueous anions into an organic phase for reaction with a non-polar substrate.
Caption: Role in Phase-Transfer Catalysis.
Protocol 3: Example of Phase-Transfer Catalyzed Nucleophilic Substitution
A solution of an organic substrate (e.g., 1-bromooctane, 1.0 eq.) in a non-polar solvent (e.g., toluene) is prepared.
An aqueous solution of a nucleophile (e.g., sodium cyanide, 3.0 eq.) is added to the organic solution, creating a biphasic mixture.
Methyl(nonyl)amine hydrochloride (0.05 - 0.1 eq.) is added as the phase-transfer catalyst.
The mixture is vigorously stirred and heated (e.g., 90-100 °C) for several hours. The reaction progress is monitored by analyzing aliquots of the organic phase by GC.
After completion, the layers are separated. The organic layer is washed with water and brine, dried over anhydrous MgSO₄, and concentrated.
The product is purified by distillation under reduced pressure.
Synthesis of Methyl(nonyl)amine Hydrochloride
For researchers requiring the compound, N-methyl-N-nonylamine can be synthesized and subsequently converted to its hydrochloride salt. A plausible route involves the reductive amination of nonanal with methylamine or the N-alkylation of methylamine. A documented synthesis of the related N-benzyl-N-methyl-N-nonylamine suggests a pathway via N-alkylation of N-benzyl-N-nonylamine with formaldehyde and formic acid (Eschweiler–Clarke reaction), followed by hydrogenolytic removal of the benzyl group.[7]
Caption: Plausible synthetic route to Methyl(nonyl)amine HCl.[7]
Safety and Handling
Conclusion
Methyl(nonyl)amine hydrochloride is a chemical with significant, albeit largely unexplored, potential in organic synthesis. Its defining characteristic is the combination of a secondary amine's reactivity with the pronounced lipophilicity of a nonyl chain. This makes it a promising candidate for synthesizing complex lipophilic molecules, acting as a phase-transfer catalyst, or serving as a specialty surfactant in chemical reactions. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the utility of this versatile building block in their own synthetic endeavors.
References
Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]
Schreiber Group. (2014, June 3). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. Langmuir. Retrieved from [Link]
ResearchGate. (2025, August 9). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene | Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
PMC. (2021, October 15). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Retrieved from [Link]
PMC. (n.d.). Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity. Retrieved from [Link]
Google Patents. (n.d.). US4927814A - Diphosphonate derivatives, pharmaceutical compositions and methods of use.
ACS Publications. (2021, March 8). Synthesis of the Lipophilic Amine Tail of Abediterol Enabled by Multiphase Flow Transformations | Organic Process Research & Development. Retrieved from [Link]
Google Patents. (n.d.). EP0486958A1 - Physostigmine derivatives.
ResearchGate. (2025, August 6). (PDF) Induction of carcinogenesis in Fischer rats by methylalkylnitrosamines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methylnonylamine. PubChem. Retrieved from [Link]
Application Note: Methyl(nonyl)amine Hydrochloride as a Lipophilic Precursor in Pharmaceutical Synthesis and LNP Development
Introduction & Chemical Rationale Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3) is a highly versatile secondary amine salt characterized by its C9 aliphatic chain and N-methyl substitution [1]. In pharmaceutical syn...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Rationale
Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3) is a highly versatile secondary amine salt characterized by its C9 aliphatic chain and N-methyl substitution [1]. In pharmaceutical synthesis and drug delivery, this specific structural motif offers a unique balance of physicochemical properties:
Tunable Lipophilicity: The nonyl (C9) chain provides substantial lipophilicity (LogP enhancement) without the severe aqueous insolubility and aggregation issues commonly associated with longer stearyl (C18) or palmitoyl (C16) chains.
Conformational Restriction & Permeability: The N-methyl group prevents the amine from acting as a hydrogen bond donor once functionalized into an amide. Eliminating this hydrogen bond donor dramatically improves passive membrane permeability, a critical factor in the Rule of 5 for oral bioavailability.
Reactive Scaffold: The secondary amine serves as a reliable nucleophile for both alkylation (yielding tertiary amines) and acylation (yielding amides), making it a foundational building block for synthesizing ionizable lipids for Lipid Nanoparticles (LNPs) and lipophilic prodrugs.
Core Application I: Synthesis of Ionizable Lipids via Reductive Amination
Mechanistic Causality
The success of mRNA-based therapeutics relies heavily on Lipid Nanoparticles (LNPs). A critical component of an LNP is the ionizable lipid, which must maintain a neutral charge in the bloodstream (pH 7.4) to prevent toxicity, but become protonated in the acidic endosome (pH ~5.5) to facilitate membrane fusion and mRNA release.
Reacting methyl(nonyl)amine with branched aliphatic aldehydes via reductive amination yields tertiary amines. The steric bulk of the resulting tertiary amine can be precisely tuned to achieve the optimal apparent pKa (6.0–7.0). For this transformation, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. As established by Abdel-Magid et al., NaBH(OAc)₃ is a mild, selective reducing agent that efficiently reduces the intermediate iminium ion without prematurely reducing the starting aldehyde, minimizing alcohol byproducts [2].
Step-by-Step Protocol: Reductive Amination
Note: This protocol describes the synthesis of a model tertiary amine lipid.
Add 1M aqueous NaOH (20 mL) and stir vigorously for 10 minutes to deprotonate the salt.
Separate the organic layer, extract the aqueous layer once more with DCM (20 mL), combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free secondary amine.
Iminium Formation:
In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve the free amine in anhydrous 1,2-Dichloroethane (DCE, 40 mL).
Add the target branched aliphatic aldehyde (1.05 eq, 10.5 mmol). Stir at room temperature for 1 hour to allow the iminium intermediate to form.
Selective Reduction:
Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes.
(Optional: If reacting with a ketone instead of an aldehyde, add 1.0 eq of glacial acetic acid to catalyze iminium formation).
Stir the reaction mixture at room temperature for 12–16 hours.
Workup & Purification:
Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL).
Extract the aqueous phase with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Purify the crude product via flash column chromatography (Silica gel, gradient of 0-10% Methanol in DCM with 0.1% Triethylamine) to isolate the pure ionizable lipid.
Core Application II: Synthesis of Lipophilic Amide Prodrugs
Mechanistic Causality
Conjugating polar Active Pharmaceutical Ingredients (APIs) containing carboxylic acids to the methyl(nonyl)amine scaffold via an amide bond creates highly lipophilic prodrugs. This modification can redirect the drug's absorption pathway from the portal vein to the intestinal lymphatic system, effectively bypassing first-pass hepatic metabolism.
Because the secondary amine of methyl(nonyl)amine is sterically hindered by both the C9 chain and the N-methyl group, standard carbodiimide coupling (e.g., DCC/EDC) is often inefficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized to overcome this. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, which accelerates the acylation of hindered amines[3]. Furthermore, by using an excess of DIPEA (N,N-Diisopropylethylamine), the HCl salt of the precursor is neutralized in situ, streamlining the workflow by eliminating the free-basing step.
Step-by-Step Protocol: HATU-Mediated Amidation
Carboxylic Acid Activation:
Dissolve the carboxylic acid-containing API (1.0 eq, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).
Add HATU (1.2 eq, 6 mmol) and DIPEA (3.0 eq, 15 mmol). Stir the mixture at room temperature for 15 minutes to generate the OAt active ester. The solution will typically turn a pale yellow color.
In Situ Neutralization & Coupling:
Add Methyl(nonyl)amine hydrochloride (1.1 eq, 5.5 mmol) directly to the activated mixture as a solid. The excess DIPEA immediately neutralizes the hydrochloride salt, freeing the amine for nucleophilic attack.
Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS or TLC.
Workup & Purification:
Dilute the reaction mixture with Ethyl Acetate (EtOAc, 100 mL).
Wash the organic layer sequentially with 5% aqueous LiCl (3 × 30 mL) to remove the DMF solvent, followed by 1M HCl (30 mL) to remove unreacted amines, saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Data Presentation: Comparative Synthetic Workflows
The following table summarizes the key metrics and physicochemical shifts associated with the two primary synthetic pathways utilizing methyl(nonyl)amine hydrochloride.
Metric
Pathway 1: Reductive Amination
Pathway 2: HATU Amidation
Target Product
Tertiary Amine (Ionizable Lipid)
N-Methyl-N-Nonyl Amide (Prodrug)
Key Reagents
Aldehyde, NaBH(OAc)₃, DCE
R-COOH, HATU, DIPEA, DMF
Pre-treatment
Requires separate free-basing (NaOH)
In situ neutralization by DIPEA
Reaction Intermediate
Iminium Ion
OAt Active Ester
Typical Yield
75% – 90%
80% – 95%
Physicochemical Shift
Modulates basicity (Target pKa 6.0-7.0)
Eliminates H-bond donor; ↑ LogP
Primary Application
mRNA-LNP Delivery Systems
Lymphatic Routing / Permeability
Synthetic Workflow Visualization
Divergent synthetic workflows utilizing Methyl(nonyl)amine HCl for LNP and prodrug development.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from:[Link]
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from:[Link]
Method
Application Note: N-Alkylation Protocols for Methyl(nonyl)amine Hydrochloride
Introduction & Scope Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3) is a highly versatile secondary aliphatic amine salt. Featuring a distinct hydrophobic nonyl chain paired with a compact methyl group, it serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3) is a highly versatile secondary aliphatic amine salt. Featuring a distinct hydrophobic nonyl chain paired with a compact methyl group, it serves as a critical building block in the synthesis of ionizable lipids for lipid nanoparticles (LNPs), specialized cationic surfactants, and complex pharmaceutical intermediates .
The N-alkylation of this secondary amine yields a tertiary amine, a functional group essential for pH-dependent protonation in drug delivery systems. This application note details two highly robust, field-proven methodologies for achieving this transformation: Direct Reductive Amination (DRA) and Direct Alkylation (
SN2
) .
Mechanistic Principles & Causality
To ensure a self-validating and predictable experimental workflow, it is critical to understand the causality behind the reagent choices:
Free-Base Liberation: Methyl(nonyl)amine is supplied as a hydrochloride salt to prevent oxidative degradation and amine inversion, ensuring long-term shelf stability. However, the protonated ammonium ion (
R2NH2+
) lacks an available lone pair, rendering it non-nucleophilic. An equimolar or slight excess of a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) must be added to deprotonate the salt and liberate the reactive free amine in situ 1.
Reductive Amination (STAB vs.
NaBH4
): Sodium triacetoxyborohydride (STAB,
NaBH(OAc)3
) is selected as the reducing agent. The electron-withdrawing acetoxy groups significantly reduce the hydridic character of the boron center. This allows STAB to selectively reduce the highly electrophilic iminium intermediate without prematurely reducing the unreacted aldehyde/ketone into an alcohol 2.
Direct Alkylation (
SN2
): Direct alkylation utilizes an alkyl halide and an inorganic base like Potassium Carbonate (
K2CO3
).
K2CO3
acts as an acid scavenger to neutralize the HCl from the starting material and the HX generated during the substitution. A polar aprotic solvent (e.g., Acetonitrile) is chosen to leave the nucleophile unsolvated, thereby accelerating the
SN2
displacement 1.
Workflow Visualization
Workflows for N-alkylation of Methyl(nonyl)amine hydrochloride yielding tertiary amines.
Quantitative Method Comparison
To assist in route selection, the following table summarizes the operational parameters and expected outcomes of both methodologies.
Parameter
Direct Reductive Amination (DRA)
Direct Alkylation (
SN2
)
Reaction Pathway
Condensation followed by hydride reduction
Bimolecular nucleophilic substitution (
SN2
)
Typical Yield
80% – 95%
60% – 85%
Reaction Time
12 – 24 hours
8 – 16 hours
Temperature
Room Temperature (20–25 °C)
Elevated (60–80 °C)
Primary Byproducts
Trace alcohol (from aldehyde reduction)
Elimination products (alkenes)
Solvent System
Dichloromethane (DCM) or 1,2-Dichloroethane
Acetonitrile (ACN) or DMF
Base Required
Triethylamine (TEA) or DIPEA (1.1 - 1.5 eq)
Potassium Carbonate (
K2CO3
) (2.5 - 3.0 eq)
Experimental Protocols
Protocol A: Direct Reductive Amination (DRA)
This method is highly recommended when the desired alkyl group can be derived from a commercially available aldehyde or ketone.
Step 1: Free Base Liberation
Suspend Methyl(nonyl)amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Add Triethylamine (TEA, 1.2 eq) dropwise while stirring at room temperature.
Validation Checkpoint: The cloudy suspension will transition to a clear solution within 15 minutes as the hydrochloride salt is neutralized and the free base dissolves into the organic phase.
Step 2: Iminium Formation
Add the target aldehyde (1.0 eq) to the reaction mixture. Stir for 30–60 minutes at room temperature.
Validation Checkpoint: Take a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS to confirm the mass of the iminium/imine intermediate before proceeding.
Step 3: Hydride Reduction
Add Sodium triacetoxyborohydride (
NaBH(OAc)3
, 1.5 eq) portion-wise over 10 minutes to manage any mild exotherm.
Stir the reaction mixture at room temperature for 12–24 hours under an inert atmosphere (Nitrogen or Argon).
Validation Checkpoint: Monitor via TLC using a Ninhydrin stain. The secondary amine starting material stains strongly; its disappearance indicates complete conversion to the tertiary amine.
Step 4: Quench & Isolation
Slowly quench the reaction by adding saturated aqueous
NaHCO3
(equal volume to DCM).
Validation Checkpoint: Effervescence (
CO2
gas evolution) confirms the successful destruction of excess hydride and acetic acid byproducts.
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Direct Alkylation (
SN2
)
This method is preferred when utilizing primary or secondary alkyl halides (bromides or iodides).
Step 1: Neutralization & Scavenging
To a round-bottom flask, add Methyl(nonyl)amine hydrochloride (1.0 eq) and finely powdered Potassium Carbonate (
K2CO3
, 2.5 eq).
Suspend the solids in anhydrous Acetonitrile (0.2 M) and stir vigorously for 30 minutes at room temperature.
Validation Checkpoint: While the inorganic base remains largely insoluble, the physical texture of the suspension will change as the amine salt is converted to the free base.
Step 2: Alkylation
Add the alkyl halide (1.1 eq) to the suspension.
Equip the flask with a reflux condenser and heat the mixture to 60–80 °C for 8–16 hours.
Validation Checkpoint: Monitor via LC-MS. If significant quaternary ammonium salt mass is detected (indicating over-alkylation), the reaction has been heated too long or the alkyl halide equivalents are too high.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite to remove the inorganic salts (unreacted
K2CO3
and generated
KCl/KBr
).
Validation Checkpoint: Ensuring complete removal of inorganic salts at this stage prevents intractable emulsions during the subsequent aqueous workup.
Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the crude tertiary amine.
LC-MS/MS analysis of long-chain amine hydrochlorides
An Application Note and Protocol for the Robust LC-MS/MS Analysis of Long-Chain Amine Hydrochlorides Abstract Long-chain amine hydrochlorides are a class of compounds with wide-ranging industrial and pharmaceutical appli...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Robust LC-MS/MS Analysis of Long-Chain Amine Hydrochlorides
Abstract
Long-chain amine hydrochlorides are a class of compounds with wide-ranging industrial and pharmaceutical applications. Their analysis, however, presents significant challenges due to their physicochemical properties. This application note presents a detailed, validated protocol for the sensitive and selective quantification of long-chain amine hydrochlorides using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We address common analytical hurdles such as poor chromatographic peak shape, ion suppression, and low retention on traditional reversed-phase columns. The described methodology encompasses a streamlined sample preparation protocol, optimized chromatographic separation on a high-pH stable column, and finely-tuned mass spectrometry parameters for reliable quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the analysis of these challenging analytes.
Introduction
Long-chain aliphatic amines are fundamental components in the synthesis of surfactants, corrosion inhibitors, and as active pharmaceutical ingredients (APIs). Their hydrochloride salt form is often preferred to improve solubility and stability. Accurate quantification of these compounds in various matrices is crucial for quality control, pharmacokinetic studies, and environmental monitoring.
However, the analysis of long-chain amine hydrochlorides by LC-MS/MS is not without its difficulties. The primary amine functional group, with its high pKa, is protonated in typical acidic mobile phases used in reversed-phase chromatography. This charge can lead to poor retention and significant peak tailing on conventional silica-based C18 columns due to strong interactions with residual silanol groups.[1][2] While derivatization can sometimes be employed to improve chromatographic behavior, it adds complexity and potential for variability to the workflow.[3][4]
Furthermore, the long alkyl chain imparts a surfactant-like character to these molecules, which can lead to ion suppression in the electrospray ionization (ESI) source, compromising sensitivity. A well-designed analytical method must therefore balance the requirements for good chromatographic separation with the conditions that favor efficient ionization in the mass spectrometer.[1]
This application note details a direct, non-derivatization approach that leverages a high-pH stable reversed-phase column to improve retention and peak shape, coupled with optimized ESI-MS/MS parameters for selective and sensitive detection.
Experimental Protocol
Causality in Method Design
The protocol described below is built on a foundation of addressing the core challenges associated with long-chain amine analysis. The choice of a high pH mobile phase is deliberate; by operating above the pKa of the amine, the analyte is in its neutral, less polar form, which significantly enhances its retention on a reversed-phase column and improves peak symmetry.[1] The selection of a C18 column stable at high pH is therefore critical to the success of this method.[1] For the mass spectrometry, positive mode electrospray ionization is the logical choice, as amines are highly basic and readily accept a proton to form stable cations.[5][6]
Sample Preparation: Solid Phase Extraction (SPE)
For complex matrices such as plasma or environmental water samples, a cleanup and concentration step is essential to remove interferences and improve sensitivity.[7][8]
Protocol:
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent to effectively bind the analyte.[7]
Sample Loading: Mix 500 µL of the sample with 500 µL of 4% phosphoric acid in water. Load the entire 1 mL onto the conditioned SPE cartridge. The acidic modifier ensures the amine is protonated and retained by the sorbent.
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities and salts that can interfere with the analysis.[7]
Elution: Elute the long-chain amine hydrochloride with 1 mL of methanol into a clean collection tube.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9] Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 5 mM Ammonium Bicarbonate) to ensure compatibility with the LC system.[9][10]
Liquid Chromatography (LC) Conditions
The chromatographic separation is designed to provide good retention and peak shape for the neutral form of the long-chain amine.
Parameter
Condition
LC System
Waters ACQUITY UPLC H-Class or equivalent
Column
Waters Xterra MS C18, 2.1 x 50 mm, 3.5 µm
Column Temperature
40 °C
Mobile Phase A
5 mM Ammonium Bicarbonate in Water, pH 9.5
Mobile Phase B
Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Gradient Elution
Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry (MS) Conditions
The MS is operated in positive ion ESI mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Parameter
Condition
MS System
Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3500 V
Gas Temperature
300 °C
Gas Flow
8 L/min
Nebulizer Pressure
35 psi
MRM Transitions
Analyte-specific (e.g., for Dodecylamine, [M+H]⁺ m/z 186.2 → Product Ion)
Fragmentor Voltage
Optimized for specific analyte (typically 100-150 V)
Collision Energy (CE)
Optimized for specific analyte
Results and Discussion
Workflow Visualization
The entire analytical process, from sample receipt to data analysis, is a self-validating system designed for accuracy and reproducibility.
LC-MS/MS workflow for long-chain amine hydrochloride analysis.
Optimizing MS/MS for Selectivity
The key to a selective LC-MS/MS method is the optimization of MRM transitions. For a given long-chain amine, the protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole. In the collision cell, this ion is fragmented, and a specific, stable product ion is selected in the third quadrupole for detection.
For primary amines, a characteristic fragmentation is the cleavage of the β-bond, which is the C-C bond adjacent to the carbon bearing the nitrogen.[11][12] This results in a stable immonium ion. For example, in the case of dodecylamine (C12H27N), the [M+H]⁺ ion is at m/z 186.2. The β-cleavage would result in the loss of a C10H21 radical, producing a prominent product ion at m/z 30.0 (CH2=NH2⁺). This transition (186.2 → 30.0) is highly specific and provides excellent sensitivity.
Table of Example MRM Transitions:
Compound
Precursor Ion [M+H]⁺ (m/z)
Product Ion (m/z)
Proposed Fragment
Octylamine
130.2
30.0
CH₂=NH₂⁺
Dodecylamine
186.2
30.0
CH₂=NH₂⁺
Hexadecylamine
242.3
30.0
CH₂=NH₂⁺
The Importance of High pH Chromatography
As previously mentioned, high pH mobile phases are instrumental in achieving good chromatography for basic compounds like long-chain amines.[1] At a pH of 9.5, which is above the typical pKa of aliphatic amines (~8-9), the amine exists predominantly in its neutral form. This reduces its polarity and allows for effective retention and separation based on the hydrophobicity of the long alkyl chain. The result is sharper, more symmetrical peaks, leading to improved integration and more reliable quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective solution for the quantitative analysis of long-chain amine hydrochlorides. By employing a strategic sample preparation protocol and pairing a high-pH stable reversed-phase column with optimized tandem mass spectrometry, the inherent challenges of analyzing these compounds are effectively overcome. This protocol is readily adaptable for various long-chain amines and can be applied across different fields, from pharmaceutical development to industrial quality control, ensuring accurate and reliable results.
References
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
Agilent Technologies. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
Whitman College. GCMS Section 6.15: Fragmentation of Amines. [Link]
Organomation. (Date not available). Preparing Samples for LC-MS/MS Analysis. [Link]
Helda. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
ResearchGate. (2000, January). Effects of ionization mode on charge-site-remote and related fragmentation reactions of long-chain quaternary ammonium ions. [Link]
Scripps Research. (Date not available). What is Mass Spectrometry. [Link]
ResearchGate. (2024, May 6). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. [Link]
Mass Spectrometry Research Facility. (Date not available). Sample Preparation Protocol for Open Access MS. [Link]
News-Medical.net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]
Bryan Research & Engineering, LLC. (1984, December). Analysis of Amine Solutions by Gas Chromatography. [Link]
AMOLF. (2011, May 15). Electrospray ionization mass spectrometry of the non-covalent complexes of ammonium ions with high molar mass polyethers. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Focus: Mechanistic causality, self-validating protocols, and column chemistry optimization
Introduction & Mechanistic Challenges
Secondary amines (e.g., dimethylamine, diethylamine, pyrrolidine) are ubiquitous in pharmaceutical synthesis, environmental monitoring, and petrochemical refining. However, their gas chromatographic (GC) analysis presents a persistent analytical challenge. The strong dipole moment and the active N-H bond of secondary amines lead to severe hydrogen bonding with residual silanol (Si-OH) groups in the GC inlet and column stationary phase ([1]). This interaction results in nonlinear adsorption, broad tailing peaks, and poor quantitative reproducibility ([2]).
To overcome these physicochemical barriers, analytical scientists must employ one of two strategic pathways: (1) chemical derivatization to mask the active amine group, or (2) the use of highly inert, base-deactivated capillary columns ([3]).
Decision Workflow for Method Selection
Decision workflow for secondary amine GC analysis based on matrix and volatility.
Field-Proven Insights: Causality in Method Optimization
The Derivatization Solution
By reacting the secondary amine with an acylating agent (e.g., Benzenesulfonyl chloride or MBTFA), the active hydrogen is replaced with a bulky, electron-withdrawing group. Causality: This eliminates hydrogen bonding, increases volatility, and enhances thermal stability, allowing the use of standard non-polar columns (e.g., DB-5ms) ([4]). Furthermore, fluorinated derivatives provide excellent diagnostic fragments for highly sensitive Negative Chemical Ionization (NCI) GC-MS ([5]).
Managing Expansion Volume and Active Sites (Direct Analysis)
When performing direct aqueous injections of volatile amines, the physical expansion of water vapor is a critical failure point. One microliter of liquid water expands to over 1,000 µL of gas at 250°C. If this volume exceeds the capacity of the inlet liner, "backflash" occurs, depositing basic amines into unheated pneumatic lines and causing severe carryover ([6]).
Causality & Solution: To mitigate backflash, utilize a baffled liner and employ a split injection (e.g., 20:1). The high carrier gas flow rapidly transfers the sample onto the column, minimizing residence time ([6]). Additionally, never use glass wool when analyzing underivatized amines; the massive surface area of the wool introduces active silanol sites that irreversibly adsorb the free base ([7]).
Experimental Protocols (Self-Validating Systems)
Protocol 1: Pre-Column Derivatization using Benzenesulfonyl Chloride (BSC)
Self-Validating Design: This protocol incorporates an internal standard prior to extraction to validate recovery. The basic medium (NaOH) is a causal necessity: it acts as an acid acceptor to neutralize the HCl byproduct generated during acylation, driving the nucleophilic acyl substitution to completion ([5]).
Sample Spiking: Transfer 20 mL of the aqueous sample into a brown glass vial. Add a suitable internal standard (e.g., DMA-d6) to establish a baseline for recovery validation ([8]).
Alkalization: Add 200 µL of 10 mol/L Sodium Hydroxide (NaOH). Causality: The high pH ensures the secondary amine is in its free-base (nucleophilic) form rather than a protonated salt ([8]).
Reagent Addition: Add 200 µL of Benzenesulfonyl Chloride (BSC) ([8]).
Primary Agitation: Seal the vial and agitate using a magnetic stirrer at room temperature for 30 minutes ([8]).
Thermal Shift: Add an additional 0.5 mL of 10 mol/L NaOH solution. Increase the temperature to 80°C and agitate for another 30 minutes. Causality: The secondary addition of base and heat ensures complete conversion of sterically hindered amines and destroys excess BSC reagent ([8]).
Extraction: Cool to room temperature. Add a suitable organic solvent (e.g., n-hexane). Vortex vigorously for 1-2 minutes. Allow phase separation and transfer the top organic layer to a GC autosampler vial ([8]).
Protocol 2: Direct Analysis of Volatile Amines using Base-Deactivated Columns
Self-Validating Design: Direct injection of aqueous amines is prone to inlet discrimination and dead-volume tailing. This protocol uses an inert peak injection (methane) to validate that the system is free of physical dead volume, ensuring any subsequent tailing is purely chemical ([7]).
System Preparation: Install a base-deactivated column (e.g., Rtx-Volatile Amine or CP-Volamine, 30 m × 0.32 mm ID × 1.0 µm) ([9]). Causality: The thick 1.0 µm film increases sample capacity for volatile compounds and provides better coverage of the column wall, shielding analytes from non-coated active spots ([10]).
Liner Selection: Install a highly deactivated, single-taper inlet liner without glass wool ([7]).
System Validation (The Methane Test): Inject 1 µL of a detectable unretained gas (methane). If the methane peak tails, reinstall the column to eliminate dead volume ([7]).
Sample Injection: Inject 1 µL of the aqueous amine sample using a split ratio of 20:1. Set the inlet temperature to 200°C - 250°C to ensure instant vaporization without excessive thermal degradation ([7]).
Oven Program: Initial temperature 40°C (hold 3 min), ramp at 10°C/min to 200°C. Causality: Starting below the boiling point of the solvent (water) allows for mild solvent focusing, while the robust base-modified phase withstands repeated water injections without phase degradation ([11]).
Quantitative Data & Method Comparison
Table 1: Comparison of Derivatization Reagents for Secondary Amines
Reagent
Reaction Type
Target Amines
Causality & Advantages
BSC (Benzenesulfonyl Chloride)
Acylation
Primary & Secondary
High stability; adds significant mass for MS identification; requires basic catalyst ([8]).
MBTFA (N-Methyl-bis-trifluoroacetamide)
Acylation
Primary & Secondary
Forms highly volatile fluorinated derivatives; ideal for trace analysis with ECD or NCI-MS ([4]).
BSTFA + 1% TMCS
Silylation
Sterically Hindered
TMCS acts as a catalyst to force the silylation of hindered secondary amines; generates stable TMS ethers ([4]).
3-Fluorobenzoyl Chloride
Acylation
Polar/Non-volatile
Fluorine atom provides a unique mass spectrometric signature; excellent for trace GC-MS ([5]).
Table 2: GC-MS Parameter Optimization (Derivatized vs. Direct)
Parameter
Derivatized Amines (Standard Column)
Direct Aqueous Amines (Base-Deactivated)
Column Chemistry
5% Phenyl/95% PDMS (e.g., DB-5ms)
Base-modified Siloxane (e.g., Rtx-Volatile Amine)
Inlet Liner
Deactivated single-taper (wool optional)
Deactivated single-taper (NO wool )
Injection Mode
Splitless (for trace levels)
Split (to manage water expansion volume)
Inlet Temp
250°C - 280°C
200°C - 250°C
MS Source
Electron Ionization (EI) or NCI
Electron Ionization (EI)
References
Abalos, M., et al. "An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols." ResearchGate. [Link]
Application Notes and Protocols for Methyl(nonyl)amine Hydrochloride as a Phase Transfer Catalyst
Introduction: The Power of Phase Transfer Catalysis in Modern Synthesis In the landscape of contemporary chemical synthesis, particularly within pharmaceutical and fine chemical development, the pursuit of efficiency, se...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Power of Phase Transfer Catalysis in Modern Synthesis
In the landscape of contemporary chemical synthesis, particularly within pharmaceutical and fine chemical development, the pursuit of efficiency, selectivity, and sustainability is paramount. Phase Transfer Catalysis (PTC) has emerged as a robust and elegant solution to a long-standing challenge in organic chemistry: reacting chemical species that are soluble in different, immiscible phases.[1] Traditionally, bringing an aqueous-soluble nucleophile into contact with an organic-soluble electrophile required harsh conditions or the use of expensive, anhydrous polar aprotic solvents. PTC elegantly circumvents this by employing a catalyst that transports the reactive species across the phase boundary, leading to accelerated reaction rates, milder conditions, higher yields, and a greener chemical footprint.[2][3]
While quaternary ammonium and phosphonium salts are the most common classes of phase transfer catalysts, amine salts also possess the fundamental properties to facilitate these reactions.[4] This guide focuses on the application of Methyl(nonyl)amine hydrochloride , a secondary amine salt, as a promising, yet underexplored, phase transfer catalyst. Its amphiphilic nature, stemming from a lipophilic nonyl chain and a hydrophilic amine salt headgroup, positions it as a viable candidate for bridging the aqueous and organic realms.
These notes provide a theoretical framework and practical, albeit illustrative, protocols for researchers, scientists, and drug development professionals looking to explore the potential of secondary amine salts in phase transfer catalysis.
Methyl(nonyl)amine Hydrochloride: A Candidate for Phase Transfer Catalysis
Methyl(nonyl)amine hydrochloride is a secondary amine salt with the chemical formula C₁₀H₂₄ClN. Its structure is key to its potential function as a phase transfer catalyst.
Lipophilic Tail: The nine-carbon alkyl chain (nonyl group) provides significant nonpolar character, ensuring solubility in a wide range of organic solvents.
Hydrophilic Head: The secondary ammonium chloride group is ionic and thus hydrophilic, allowing it to interact with and be solvated by the aqueous phase.
In a biphasic system, the amine hydrochloride itself is not the active catalyst. In the presence of an aqueous base (like NaOH or K₂CO₃), the hydrochloride is neutralized to the free secondary amine, Methyl(nonyl)amine. This free amine can then participate in the catalytic cycle.
Proposed Mechanism of Action
The catalytic cycle, for instance in an O-alkylation of a phenol, is proposed to proceed as follows:
Anion Exchange at the Interface: In the aqueous phase, the base deprotonates the phenol to form a phenoxide anion.
Ion Pair Formation: The free Methyl(nonyl)amine in the organic phase, at the interface, can be protonated by the phenol, or can interact with the phenoxide anion. The resulting ammonium phenoxide ion pair is lipophilic.
Transfer to Organic Phase: This lipophilic ion pair is extracted into the organic phase.
Nucleophilic Reaction: In the organic phase, the "naked" and highly reactive phenoxide anion undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide to form the desired ether product.
Catalyst Regeneration: The regenerated free amine is then available to return to the interface and transport another phenoxide anion, thus continuing the catalytic cycle.
This mechanism is analogous to that of quaternary ammonium salts, with the key difference being the in-situ generation of the active catalyst from the amine salt via neutralization.
Application: O-Alkylation of Phenols using Methyl(nonyl)amine Hydrochloride
The O-alkylation of phenols to produce ethers is a fundamental transformation in organic synthesis, with wide applications in the preparation of pharmaceuticals, agrochemicals, and fragrances.[5] Phase transfer catalysis is an exceptionally effective method for this reaction, as it allows the use of inexpensive and safe inorganic bases in an aqueous solution.[6]
Illustrative Protocol: Synthesis of 4-Methoxy-1-methylbenzene
This protocol details the synthesis of 4-methoxy-1-methylbenzene from 4-cresol and methyl iodide, using Methyl(nonyl)amine hydrochloride as the phase transfer catalyst.
Materials:
4-Cresol
Methyl iodide
Methyl(nonyl)amine hydrochloride
Sodium hydroxide (NaOH)
Toluene
Deionized water
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cresol (1.08 g, 10 mmol) and Methyl(nonyl)amine hydrochloride (0.194 g, 1 mmol, 10 mol%) in 20 mL of toluene.
Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide by dissolving 4.0 g of NaOH in 20 mL of deionized water.
Reaction Initiation: Add the aqueous NaOH solution to the toluene solution in the round-bottom flask. Begin vigorous stirring (approximately 800-1000 rpm) to ensure adequate mixing of the two phases.
Addition of Alkylating Agent: Add methyl iodide (1.70 g, 0.75 mL, 12 mmol) to the reaction mixture.
Reaction Conditions: Heat the mixture to 60°C and maintain this temperature with continuous vigorous stirring.
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at 30-minute intervals. The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
Phase Separation and Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL). Combine all organic layers.
Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining base and salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-1-methylbenzene.
Causality Behind Experimental Choices:
Vigorous Stirring: Essential to maximize the interfacial area between the aqueous and organic phases, which is critical for the transfer of the phenoxide anion.
Excess Alkylating Agent: A slight excess of methyl iodide is used to ensure complete consumption of the starting phenol.
Choice of Base: Sodium hydroxide is a strong, inexpensive base that readily deprotonates the phenol in the aqueous phase.
Catalyst Loading: A 10 mol% loading is a typical starting point for optimizing a PTC reaction. The optimal loading should be determined experimentally.
Data Presentation: Hypothetical Results for O-Alkylation
The following table presents hypothetical data for the synthesis of 4-methoxy-1-methylbenzene, illustrating the potential effect of catalyst loading on reaction performance.
Entry
Catalyst Loading (mol%)
Reaction Time (h)
Yield (%)
1
1
4
65
2
5
3
88
3
10
2.5
95
4
15
2.5
95
This data suggests that a catalyst loading of 10 mol% provides an excellent yield in a reasonable timeframe. Increasing the catalyst loading further may not significantly improve the outcome.
Visualizations
Proposed Catalytic Cycle for O-Alkylation
Caption: Proposed catalytic cycle for O-alkylation using Methyl(nonyl)amine hydrochloride.
Experimental Workflow
Caption: Step-by-step experimental workflow for PTC O-alkylation.
References
Filo. (2025, May 7). Write a short note on amine salt as phase transfer catalyst. Retrieved from [Link]
MDPI. (2022, May 30). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]
Wikipedia. Phase-transfer catalyst. Retrieved from [Link]
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
Dalal Institute. Phase Transfer Catalysis. Retrieved from [Link]
PTC Organics, Inc. PTC Selective O-Alkylation. Retrieved from [Link]
Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Retrieved from [Link]
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
RSC Publishing. A review on the advancement of ether synthesis from organic solvent to water. Retrieved from [Link]
Wordpress. Phase Transfer Catalysis. Retrieved from [Link]
NPTEL. Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. Retrieved from [Link]
Slideshare. Phase transfer catalysis. Retrieved from [Link]
ACS Publications. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. Catalysis by amine salts of some aromatic nucleophilic substitution reactions. Retrieved from [Link]
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
ResearchGate. (2026, February 7). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl(nonyl)amine Hydrochloride in the Targeted Synthesis of Asymmetric Quaternary Ammonium Compounds
Introduction & Strategic Rationale
Quaternary ammonium compounds (QACs) are permanently charged polyatomic ions widely utilized as phase-transfer catalysts (PTCs), antimicrobial agents, and lipid nanoparticle precursors[1]. While symmetric QACs can be synthesized via the exhaustive alkylation of ammonia or primary amines, the synthesis of asymmetric QACs—bearing distinct alkyl chain lengths—requires a highly controlled, step-wise approach[2].
Methyl(nonyl)amine hydrochloride serves as an optimal secondary amine precursor for such targeted syntheses. By starting with a secondary amine, chemists can sequentially introduce two different alkyl or aryl groups, allowing for precise tunability of the molecule's lipophilicity and steric bulk. The hydrochloride salt form is preferred for storage due to its resistance to oxidation and improved shelf stability compared to the free base. However, this necessitates a critical free-basing step prior to nucleophilic substitution[3].
Mechanistic Causality in the Synthetic Pathway
The synthesis of a QAC from methyl(nonyl)amine hydrochloride involves three mechanistically distinct phases:
Deprotonation (Free-Basing): The ammonium salt is unreactive as a nucleophile because the nitrogen lone pair is engaged in a bond with a proton. Treatment with a strong aqueous base liberates the free secondary amine, restoring its nucleophilicity.
Tertiary Amine Formation: The secondary amine undergoes a nucleophilic substitution (or reductive amination) to form a tertiary amine. To prevent the formation of a complex mixture of secondary, tertiary, and quaternary salts, reductive amination is often preferred over direct alkylation with alkyl halides for this intermediate step[2].
The Menshutkin Reaction (Quaternization): The tertiary amine is reacted with an alkyl halide. This is a classic
SN2
reaction where the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The permanent positive charge is established, yielding the QAC[1].
Synthetic workflow from Methyl(nonyl)amine HCl to Quaternary Ammonium Compound.
Experimental Protocols
The following protocols outline the synthesis of Benzyl(dimethyl)nonylammonium chloride starting from methyl(nonyl)amine hydrochloride. This sequence is designed as a self-validating system, incorporating in-process checks to ensure reaction completion before proceeding to the next step.
Protocol A: Free-Basing of Methyl(nonyl)amine Hydrochloride
Objective: Convert the stable, non-nucleophilic salt into the reactive free base.
Solubilization: Dissolve 10.0 g of methyl(nonyl)amine hydrochloride in 50 mL of deionized water in a 250 mL separatory funnel.
Alkalinization: Slowly add 20 mL of 5M NaOH(aq). Causality: The strong base deprotonates the amine. The aqueous layer will become cloudy as the lipophilic free base separates.
Extraction: Extract the aqueous mixture with 3 x 30 mL of dichloromethane (DCM).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and filter.
Concentration: Evaporate the solvent under reduced pressure to yield N-methylnonylamine as a pale yellow oil.
Validation: Check the pH of a drop of the oil in water (should be >9). TLC (DCM:MeOH 9:1) should show a single spot stainable by ninhydrin.
Protocol B: Synthesis of N,N-Dimethylnonylamine (Tertiary Amine)
Objective: Controlled mono-alkylation to prevent premature quaternization.
Reaction Setup: Dissolve the N-methylnonylamine in 40 mL of acetonitrile. Add 2.0 equivalents of formaldehyde (37% aqueous solution) and stir for 30 minutes at room temperature to form the intermediate iminium ion.
Reduction: Cool the flask to 0°C. Slowly add 1.5 equivalents of sodium triacetoxyborohydride (
NaBH(OAc)3
). Causality: This reducing agent is selectively reactive towards iminium ions over aldehydes, preventing over-reduction side reactions.
Quenching: After 4 hours, quench the reaction with saturated
NaHCO3
until gas evolution ceases.
Isolation: Extract with ethyl acetate, dry over
MgSO4
, and concentrate to yield N,N-dimethylnonylamine.
Validation:1H
NMR should confirm the disappearance of the secondary amine N-H proton and the appearance of a new 3H singlet for the newly added N-methyl group (~2.2 ppm).
Protocol C: Menshutkin Quaternization
Objective: Final
SN2
alkylation to form the QAC[4].
Reaction Setup: In a heavy-walled pressure flask, combine the N,N-dimethylnonylamine with 1.2 equivalents of benzyl chloride in 20 mL of anhydrous ethanol.
Heating: Seal the flask and heat to 80°C for 18 hours. Causality: The Menshutkin reaction between a tertiary amine and an alkyl halide is sterically hindered; elevated temperatures and polar aprotic/protic solvents accelerate the
SN2
transition state[1][2].
Precipitation: Cool the mixture to room temperature, then to 0°C. Add cold diethyl ether to precipitate the QAC.
Purification: Filter the white crystalline solid and wash with cold ether to remove unreacted starting materials. Vacuum dry.
Validation: The product should be highly soluble in water and insoluble in non-polar organics. Mass spectrometry (ESI+) will show the exact mass of the intact [M]+ cation without fragmentation.
SN2 mechanism of the Menshutkin reaction forming the quaternary ammonium salt.
Quantitative Data: Alkylation Efficiency
The choice of the final alkylating agent significantly impacts the reaction kinetics and yield of the QAC. The table below summarizes the optimization data for the quaternization of N,N-dimethylnonylamine with various electrophiles[2][5].
Alkylating Agent (R-X)
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Steric / Electronic Causality
Methyl Iodide
Acetonitrile
25
4
95
Excellent electrophile; minimal steric hindrance; excellent leaving group (I-).
Benzyl Chloride
Ethanol
80
18
88
Benzylic position is highly reactive, but Cl- is a poorer leaving group, requiring heat.
1-Bromooctane
Toluene
110
24
72
Long aliphatic chain increases steric bulk; requires high heat and extended time.
2-Bromopropane
DMF
100
48
<15
Secondary halide favors E2 elimination over
SN2
substitution; poor yield.
Downstream Applications
Once synthesized, these asymmetric QACs can be subjected to ion exchange to swap the halide counter-ion (e.g., chloride or bromide) for a hydroxide or other specific anions, expanding their utility in specialized formulations or as phase-transfer catalysts[5]. They also demonstrate significant potential in biomedical research, such as in vitro antileishmanial activity and cellular cytotoxicity profiling[4].
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Medicinal Chemists, and Drug Delivery Researchers
Focus: Nucleophilic functionalization of secondary amine hydrochlorides for mRNA delivery systems.
Introduction & Mechanistic Rationale
In the rapidly evolving field of genetic medicine, Lipid Nanoparticles (LNPs) rely fundamentally on ionizable lipids to encapsulate nucleic acids and facilitate endosomal escape. Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3) serves as a highly versatile, asymmetric small-molecule scaffold for synthesizing these critical tertiary amine lipids [1].
The Chemical Rationale (Causality in Design)
Drug development professionals deliberately select Methyl(nonyl)amine over symmetrical amines (like didecylamine) for three mechanistic reasons:
Steric Accessibility: The presence of a single, compact methyl group minimizes steric hindrance at the nitrogen center, ensuring high-yielding nucleophilic attacks (e.g., epoxide ring-opening or Michael additions) without the risk of forming unreactive quaternary ammonium byproducts.
Hydrophobic Fine-Tuning: The nine-carbon (nonyl) chain provides an intermediate hydrophobic vector. When conjugated with a secondary lipid tail, it yields an optimal hydrophilic-lipophilic balance (HLB), fine-tuning the lipid's apparent pKa to the critical 6.2–6.5 range required for in vivo endosomal disruption.
Precursor Stability: The hydrochloride salt form is utilized because the free secondary amine is susceptible to atmospheric oxidation and degradation over time. The HCl salt ensures batch-to-batch reproducibility and extended shelf life [2].
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the logical progression from the stable hydrochloride precursor to the final functionalized LNP.
Workflow for synthesizing ionizable lipids from Methyl(nonyl)amine HCl.
Experimental Protocols
To maintain scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints to ensure the reaction proceeds as intended before moving to the next step.
Protocol A: Free-Basing of Methyl(nonyl)amine Hydrochloride
Objective: Convert the non-nucleophilic ammonium salt into a reactive free secondary amine.
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g (51.6 mmol) of Methyl(nonyl)amine hydrochloride [3] in 100 mL of Dichloromethane (DCM) in a 500 mL separatory funnel.
Alkalization: Slowly add 100 mL of 1.0 M aqueous Sodium Hydroxide (NaOH).
Mechanistic Note: The biphasic system is crucial. As the NaOH neutralizes the HCl, the newly formed uncharged free amine immediately partitions into the organic (DCM) layer, protecting it from aqueous side reactions.
Extraction: Stopper and invert the funnel gently, venting frequently to release pressure. Allow the layers to separate completely.
Self-Validation Checkpoint: Test the pH of the aqueous layer. It must be > 10. If it is lower, add additional NaOH. This ensures complete deprotonation.
Isolation: Collect the lower DCM layer. Extract the remaining aqueous layer with an additional 50 mL of DCM. Combine the organic layers.
Drying & Concentration: Dry the combined organics over anhydrous Sodium Sulfate (
Na2SO4
) for 30 minutes. Filter, and remove the solvent under reduced pressure (rotary evaporation at 30°C, 200 mbar) to yield N-methylnonan-1-amine as a pale yellow liquid.
Protocol B: Epoxide Ring-Opening Synthesis of Amino-Alcohol Lipid
Objective: React the free amine with a hydrophobic epoxide to form a tertiary aminolipid.
Step-by-Step Methodology:
Reagent Mixing: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5.0 g (31.8 mmol) of the freshly prepared N-methylnonan-1-amine with 1.05 equivalents (33.4 mmol) of a terminal epoxide (e.g., 1,2-epoxyhexadecane).
Solvent Activation: Add 20 mL of absolute Ethanol.
Mechanistic Note: Ethanol acts as a protic solvent that hydrogen-bonds with the epoxide oxygen. This polarization weakens the C-O bond, significantly accelerating the nucleophilic attack by the amine without requiring harsh Lewis acid catalysts.
Heating: Heat the reaction mixture to 80°C under an inert Nitrogen atmosphere for 24 hours.
Self-Validation Checkpoint (Reaction Monitoring): Take a 50 µL aliquot, evaporate the ethanol, and analyze via
1H
NMR. The reaction is complete when the characteristic epoxide proton multiplets (typically at 2.7–2.9 ppm) completely disappear, and the N-CH3 singlet shifts downfield.
Purification: Concentrate the crude mixture. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Triethylamine to prevent streaking of the basic lipid).
Data Presentation & Optimization
The physicochemical properties of the starting material dictate the handling requirements, while the reaction optimization data demonstrates the necessity of the protic solvent.
Table 1: Physicochemical Properties of the Precursor
Property
Value / Description
Analytical Impact
Chemical Name
Methyl(nonyl)amine hydrochloride
Standardized nomenclature for regulatory filing.
CAS Number
68579-61-3
Unique identifier for sourcing [1].
Molecular Weight
193.76 g/mol
Required for precise stoichiometric calculations.
Physical State
Solid (White to off-white powder)
Hygroscopic; must be stored in a desiccator.
Solubility
Soluble in Water, Methanol
Allows for efficient biphasic free-basing.
Table 2: Optimization of the Epoxide Ring-Opening Reaction
Solvent System
Temperature (°C)
Time (Hours)
Yield (%)
Mechanistic Observation
Neat (No Solvent)
80
48
45%
High viscosity limits mass transfer; incomplete conversion.
Toluene (Aprotic)
110
24
62%
Lack of epoxide activation leads to sluggish kinetics.
Increased steric bulk of solvent slightly slows kinetics.
Safety and Handling
Corrosivity: Amine hydrochlorides can be mildly irritating to mucous membranes. Handling must be performed in a certified chemical fume hood.
Environmental Hazard: Long-chain amines exhibit significant aquatic toxicity. Aqueous waste from the free-basing step must be neutralized and disposed of as hazardous chemical waste, never poured down the drain.
References
Methylnonylamine | C10H23N | CID 4626079
PubChem - National Institutes of Health (NIH)
URL:[Link]
Method
The Emerging Role of Secondary Amines in Nanocrystal Engineering: Application Notes for Methyl(nonyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract The precise control of nanoparticle size, morphology, and surface chemistry is a cornerstone of modern nanotechnology, with profound implications f...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of nanoparticle size, morphology, and surface chemistry is a cornerstone of modern nanotechnology, with profound implications for drug delivery, diagnostics, and catalysis. While primary amines and quaternary ammonium salts have been extensively studied as capping and shape-directing agents, the role of secondary amines, such as Methyl(nonyl)amine hydrochloride, is an area of growing interest. This technical guide provides a comprehensive overview of the putative role of Methyl(nonyl)amine hydrochloride in nanoparticle synthesis. Drawing upon established principles of surface chemistry and the known behavior of analogous amine compounds, we present detailed application notes and a representative protocol for the synthesis of gold nanoparticles. This document is intended to serve as a foundational resource for researchers exploring the use of secondary amines to tune the properties of nanomaterials.
Introduction: The Untapped Potential of Secondary Amines in Nanoparticle Synthesis
The synthesis of metallic and semiconductor nanoparticles with tailored properties is critically dependent on the choice of stabilizing agents. These molecules, often referred to as capping agents or ligands, dynamically interact with the nanoparticle surface during nucleation and growth, preventing aggregation and influencing the final morphology.[1] Amines, in particular, are a versatile class of compounds that can function as reducing agents, capping agents, and shape-directors.[2][3]
The functionality of an amine in nanoparticle synthesis is largely dictated by its structure—primary, secondary, or tertiary.[2] While primary amines like oleylamine are well-documented for their strong binding and ability to induce anisotropic growth, and tertiary amines often exhibit weak interactions, secondary amines occupy an intermediate space.[2][4] Methyl(nonyl)amine hydrochloride (C₁₀H₂₄ClN), a secondary amine salt, presents a unique combination of a protonated hydrophilic head and a moderately long hydrophobic alkyl chain. This structure suggests its potential as an effective stabilizer for nanoparticles in colloidal syntheses.
Proposed Mechanism of Action for Methyl(nonyl)amine Hydrochloride
Methyl(nonyl)amine hydrochloride likely influences nanoparticle formation through several key mechanisms, primarily acting as a capping and stabilizing agent. The hydrochloride form ensures its solubility in polar solvents, while the secondary amine group provides the active site for surface interaction.
Surface Passivation and Steric Hindrance : The lone pair of electrons on the nitrogen atom of the deprotonated secondary amine can coordinate to the surface of the growing nanoparticle. This binding passivates the surface, preventing uncontrolled growth and subsequent aggregation. The nonyl and methyl groups provide a degree of steric hindrance that contributes to colloidal stability.[2]
Control of Nanoparticle Morphology : Secondary amines exhibit intermediate steric hindrance compared to primary and tertiary amines.[2] This moderate steric bulk can lead to less pronounced facet-selective binding, which often results in the formation of more isotropic, or spherical, nanoparticles.[2] This can be advantageous when a uniform spherical morphology is desired.
Influence on Nucleation and Growth Kinetics : The binding affinity of the amine to the metal precursor and the nanoparticle surface can modulate the rates of nucleation and growth.[5] By controlling these kinetics, Methyl(nonyl)amine hydrochloride can influence the final particle size distribution.
Below is a diagram illustrating the proposed role of Methyl(nonyl)amine hydrochloride in the stabilization of a gold nanoparticle.
Caption: Proposed stabilization of a gold nanoparticle by Methyl(nonyl)amine.
Representative Protocol: Synthesis of Gold Nanoparticles
The following protocol is a representative method for the synthesis of gold nanoparticles (AuNPs) using Methyl(nonyl)amine hydrochloride as a stabilizing agent. This protocol is based on the well-established chemical reduction method, adapted for the use of a secondary amine hydrochloride.[6]
Materials and Equipment
Material
Grade
Supplier
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
ACS reagent, ≥49.0%
Sigma-Aldrich
Methyl(nonyl)amine hydrochloride
≥95%
CymitQuimica
Sodium borohydride (NaBH₄)
≥98%
Sigma-Aldrich
Deionized water (ddH₂O)
18.2 MΩ·cm
Millipore
Ethanol
ACS grade
Fisher Scientific
Glass vials (20 mL)
Magnetic stirrer and stir bars
Pipettes
UV-Vis Spectrophotometer
Dynamic Light Scattering (DLS) instrument
Transmission Electron Microscope (TEM)
Experimental Workflow
Caption: Workflow for AuNP synthesis using Methyl(nonyl)amine HCl.
Step-by-Step Procedure
Preparation of Stock Solutions:
Prepare a 1 mM solution of HAuCl₄ in deionized water.
Prepare a 10 mM solution of Methyl(nonyl)amine hydrochloride in deionized water.
Freshly prepare a 100 mM solution of NaBH₄ in ice-cold deionized water immediately before use.
Reaction Setup:
In a clean 20 mL glass vial, add 10 mL of the 1 mM HAuCl₄ solution.
Add 1 mL of the 10 mM Methyl(nonyl)amine hydrochloride solution to the vial.
Place a small magnetic stir bar in the vial and stir the solution vigorously.
Reduction and Nanoparticle Formation:
Rapidly inject 0.3 mL of the freshly prepared 100 mM NaBH₄ solution into the stirring mixture.
The solution should immediately change color from pale yellow to a deep red, indicating the formation of gold nanoparticles.
Stabilization and Purification:
Allow the reaction to proceed with continuous stirring for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles.
Purify the synthesized AuNPs by centrifugation at 10,000 rpm for 20 minutes.
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unreacted reagents.
Parameter Optimization
The final size and stability of the synthesized nanoparticles can be tuned by varying the experimental parameters.
Parameter
Effect on Nanoparticles
[Amine]/[Au] Molar Ratio
Increasing the ratio generally leads to smaller and more stable nanoparticles.
[NaBH₄]/[Au] Molar Ratio
A higher concentration of the reducing agent can lead to faster nucleation and smaller particles.
Reaction Temperature
Lower temperatures typically result in smaller, more monodisperse nanoparticles.
Stirring Speed
Vigorous stirring is crucial for rapid mixing and uniform nanoparticle formation.
Characterization of Synthesized Nanoparticles
Proper characterization is essential to confirm the successful synthesis and to determine the properties of the nanoparticles.
UV-Visible Spectroscopy : Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak. For spherical AuNPs, this peak is typically observed between 515-530 nm. The position and shape of the SPR peak provide information about the size and aggregation state of the nanoparticles.[6]
Dynamic Light Scattering (DLS) : DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.[6]
Transmission Electron Microscopy (TEM) : TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.
Troubleshooting
Problem
Possible Cause
Suggested Solution
No color change or very faint color
Ineffective reduction.
Use freshly prepared NaBH₄ solution. Ensure the purity of reagents.
Solution turns black or gray
Nanoparticle aggregation.
Increase the concentration of Methyl(nonyl)amine hydrochloride. Ensure vigorous stirring during the reaction.
Broad or red-shifted UV-Vis SPR peak
Polydisperse nanoparticles or aggregation.
Optimize the molar ratios of reactants. Improve mixing efficiency.
Inconsistent results between batches
Variations in reaction conditions.
Strictly control temperature, stirring speed, and the rate of addition of the reducing agent.
Conclusion
Methyl(nonyl)amine hydrochloride holds promise as a versatile secondary amine for the synthesis of stable, spherical nanoparticles. Its intermediate steric profile offers a means to control nanoparticle growth and prevent aggregation. The representative protocol provided here for gold nanoparticles serves as a starting point for further exploration and optimization. By systematically varying the reaction parameters, researchers can potentially tune the size and properties of the resulting nanomaterials for a wide range of applications in drug development and beyond. Further studies are warranted to fully elucidate the specific interactions of Methyl(nonyl)amine hydrochloride with different nanoparticle surfaces and to explore its utility in the synthesis of other classes of nanomaterials.
References
Synthesis of Perovskite Nanocrystals and Their Photon-Emission Application in Conjunction With Liquid Crystals. Frontiers. Available at: [Link].
Formation of gold nanoparticles using amine reducing agents. PubMed. Available at: [Link].
Metal halide perovskite nanocrystals : synthesis, stability, and lead-free alternatives. D-Scholarship@Pitt. Available at: [Link].
Aqueous Synthesis of Methylammonium Lead Halide Perovskite Nanocrystals. ResearchGate. Available at: [Link].
Cleavable Ligands Enable Uniform Close Packing in Colloidal Quantum Dot Solids. Sargent Group. Available at: [Link].
The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. ACS Publications. Available at: [Link].
Effects of primary- and secondary-amines on the formation of hollow silica nanoparticles by using emulsion template method. SciSpace. Available at: [Link].
The role of amine derivatives in the formation of hierarchical Pt micro/nanostructures. ScienceDirect. Available at: [Link].
Metal halide perovskite nanomaterials: synthesis and applications. DR-NTU. Available at: [Link].
Aqueous Synthesis of Methylammonium Lead Halide Perovskite Nanocrystals. PubMed. Available at: [Link].
SYNTHESIS OF METALLIC NANOPARTICLES AND THEIR APPLICATION IN DRUG QUALIFICATION AND QUANTIFICATION. International Journal of Life Sciences Research. Available at: [Link].
Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. MDPI. Available at: [Link].
Ligand Engineering of Inorganic Lead Halide Perovskite Quantum Dots toward High and Stable Photoluminescence. MDPI. Available at: [Link].
Recent Trends in Bioinspired Metal Nanoparticles for Targeting Drug-Resistant Biofilms. MDPI. Available at: [Link].
Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles. PMC. Available at: [Link].
(a) Standard protocol for the synthesis of colloidal Mn NPs and (b) appearance of a resulting solution. ResearchGate. Available at: [Link].
Compounds for quantum dot ligand comprising a (meth)acrylate structure having carboxyl group, quantum dot particles comprising quantum dot ligands formed by the compounds, and composition comprising the quantum dot particles, and preparation method of the compounds. Google Patents.
methylamine hydrochloride. Organic Syntheses. Available at: [Link].
Recent Advances in Metal Decorated Nanomaterials and Their Various Biological Applications: A Review. PMC. Available at: [Link].
Facile and versatile ligand analysis method of colloidal quantum dot. PMC. Available at: [Link].
Hybrid Nanosystems of Antibiotics with Metal Nanoparticles—Novel Antibacterial Agents. MDPI. Available at: [Link].
Methods for Preparation of Metal Nanoparticles: Synthesis and Applications in Pharmaceutical Sciences. ResearchGate. Available at: [Link].
Colloidal synthesis of Au nanomaterials with a controlled morphology and crystal phase via the [Au(i)-oleylamine] complex. Journal of Materials Chemistry A. Available at: [Link].
Continuous synthesis of drug-loaded nanoparticles using microchannel. International Journal of Nanomedicine. Available at: [Link].
Chemical Synthesis: Martin Method. iGEM. Available at: [Link].
The heat-up synthesis of colloidal nanocrystals. Monash University. Available at: [Link].
Colloidal synthesis and etching yield monodisperse plasmonic quasi-spherical Mg nanoparticles. PubMed. Available at: [Link].
Derivatization of Methyl(nonyl)amine hydrochloride for HPLC analysis
Anwendungsleitfaden und Protokolle zur Derivatisierung von Methyl(nonyl)aminhydrochlorid für die HPLC-Analyse Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet einen detai...
Author: BenchChem Technical Support Team. Date: March 2026
Anwendungsleitfaden und Protokolle zur Derivatisierung von Methyl(nonyl)aminhydrochlorid für die HPLC-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten Überblick und praxisnahe Protokolle für die Derivatisierung von Methyl(nonyl)aminhydrochlorid zur quantitativen Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC). Als sekundäres Amin ohne signifikante UV-Absorption oder Fluoreszenz stellt die direkte Analyse von Methyl(nonyl)amin eine Herausforderung dar. Die hier beschriebene Vorsäulenderivatisierung ermöglicht eine empfindliche und zuverlässige Detektion.
Einleitung: Die Notwendigkeit der Derivatisierung
Methyl(nonyl)amin ist eine langkettige sekundäre aliphatische Aminverbindung. Solche Verbindungen besitzen typischerweise keine für die gängigen HPLC-Detektoren (UV/Vis oder Fluoreszenz) geeigneten Chromophore oder Fluorophore.[1] Die direkte Analyse ist daher oft mit geringer Empfindlichkeit und Selektivität verbunden.[1] Die chemische Derivatisierung überführt den Analyten in ein Derivat mit starken UV-absorbierenden oder fluoreszierenden Eigenschaften, was eine quantitative Analyse im Spurenbereich ermöglicht.[1][2]
Warum ist eine Derivatisierung für Methyl(nonyl)amin erforderlich?
Fehlender Chromophor: Aliphatische Amine absorbieren Licht nicht im typischen UV/Vis-Bereich, der für die HPLC-Analyse genutzt wird.[1]
Geringe Polarität: Die lange Nonylkette verleiht dem Molekül einen unpolaren Charakter, was zu einer schlechten Retention auf Umkehrphasen-Säulen führen kann, wenn keine geeignete Derivatisierung erfolgt.
Verbesserte Empfindlichkeit: Durch die Einführung eines stark absorbierenden oder fluoreszierenden Markers wird die Nachweisgrenze erheblich gesenkt.
Auswahl des Derivatisierungsreagenzes
Die Wahl des richtigen Derivatisierungsreagenzes ist entscheidend für den Erfolg der Analyse. Für sekundäre Amine wie Methyl(nonyl)amin eignen sich Reagenzien, die mit der Aminogruppe unter Bildung stabiler, nachweisbarer Produkte reagieren.
Gängige Derivatisierungsreagenzien für Amine:
Reagenz
Detektionsmethode
Vorteile
Nachteile
Dansylchlorid
Fluoreszenz, UV
Hohe Reaktivität mit primären und sekundären Aminen, stabile Derivate.[3][4]
Geringere Empfindlichkeit im Vergleich zu Fluoreszenzreagenzien.
9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl)
Fluoreszenz
Reagiert schnell mit primären und sekundären Aminen, stabile Derivate.[6][7]
Reagenz selbst fluoresziert und kann zu Interferenzen führen.[8]
4-Chlor-7-nitrobenzofurazan (NBD-Cl)
Fluoreszenz, UV/Vis
Selektiv für sekundäre Amine in Anwesenheit von primären Aminen (nach Maskierung der primären Amine).[9][10][11]
Erfordert oft Erhitzen zur vollständigen Reaktion.[11]
o-Phthalaldehyd (OPA)
Fluoreszenz
Sehr schnelle Reaktion bei Raumtemperatur.[12][13]
Reagiert nur mit primären Aminen, es sei denn, ein sekundäres Amin wird zuvor oxidiert.[14][15]
Für die Analyse von Methyl(nonyl)amin wird in diesem Leitfaden Dansylchlorid als primäres Derivatisierungsreagenz empfohlen, da es eine hohe Empfindlichkeit durch Fluoreszenzdetektion bietet und zuverlässig mit sekundären Aminen reagiert.[3]
Experimentelle Protokolle
Probenvorbereitung: Freisetzung des freien Amins
Methyl(nonyl)aminhydrochlorid ist ein Salz. Für eine effiziente Derivatisierung muss das freie Amin durch Neutralisation freigesetzt werden.[10]
Protokoll zur Freisetzung des freien Amins:
Lösen der Probe: Lösen Sie eine genau abgewogene Menge Methyl(nonyl)aminhydrochlorid in einem geeigneten Lösungsmittel (z. B. eine Mischung aus Acetonitril und Wasser).
Basenzusatz: Geben Sie eine Base wie Natriumbicarbonat oder eine organische Base wie Triethylamin im Überschuss hinzu, um das Hydrochlorid zu neutralisieren und das freie Amin freizusetzen. Ein basischer pH-Wert (typischerweise pH 8-10) ist für die Derivatisierungsreaktion entscheidend.[16]
Vortexen/Mischen: Mischen Sie die Lösung gründlich, um eine vollständige Neutralisation sicherzustellen.
Derivatisierung mit Dansylchlorid
Dieses Protokoll beschreibt die Vorsäulenderivatisierung von Methyl(nonyl)amin mit Dansylchlorid.
Reagenzien und Materialien:
Dansylchlorid-Lösung (z. B. 1 mg/mL in Acetonitril)
Probenlösung des freien Methyl(nonyl)amins
Boratpuffer (0,1 M, pH 9,5)
Reaktionsgefäße (z. B. 1,5-mL-Mikrozentrifugenröhrchen)
Heizblock oder Wasserbad
HPLC-Vials
Schritt-für-Schritt-Protokoll:
Probenvorbereitung: Pipettieren Sie 100 µL der freien Amin-Probenlösung in ein Reaktionsgefäß.
Pufferzugabe: Fügen Sie 200 µL des Boratpuffers hinzu und mischen Sie gut.
Zugabe des Derivatisierungsreagenzes: Geben Sie 200 µL der Dansylchlorid-Lösung hinzu.
Reaktion: Verschließen Sie das Gefäß fest und inkubieren Sie die Mischung für 30-60 Minuten bei 60 °C in einem Heizblock oder Wasserbad.
Reaktionsstopp: Kühlen Sie die Probe auf Raumtemperatur ab. Um überschüssiges Dansylchlorid zu entfernen, das durch Hydrolyse zu Dansylsäure reagiert und im Chromatogramm stören kann, kann eine kleine Menge einer primären Aminlösung (z. B. Prolin) zugegeben werden, um das restliche Reagenz zu verbrauchen.
Probenaufbereitung für die HPLC: Filtrieren Sie die derivatisierte Probe durch einen 0,45-µm-Spritzenfilter in ein HPLC-Vial.
Visueller Arbeitsablauf der Derivatisierung:
Abbildung 1: Arbeitsablauf der Dansylchlorid-Derivatisierung.
HPLC-Methodenentwicklung
Nach der Derivatisierung wird das Dansyl-Methyl(nonyl)amin mittels Umkehrphasen-HPLC (RP-HPLC) getrennt und detektiert.
Chromatographische Bedingungen
Die unpolare Natur des Dansyl-Derivats mit der langen Nonylkette erfordert eine mobile Phase mit einem hohen Anteil an organischem Lösungsmittel für eine angemessene Elution.
Empfohlene HPLC-Bedingungen:
Parameter
Empfehlung
Säule
C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm Partikelgröße)
Mobile Phase A
Wasser mit 0,1 % Ameisensäure oder Trifluoressigsäure
Mobile Phase B
Acetonitril oder Methanol
Elution
Gradientenelution, z. B. von 60 % B auf 95 % B in 15 Minuten
Flussrate
1,0 mL/min
Säulentemperatur
30-40 °C
Injektionsvolumen
10-20 µL
Detektor
Fluoreszenzdetektor
Anregungswellenlänge (Ex)
ca. 340 nm
Emissionswellenlänge (Em)
ca. 525 nm
Logik der Methodenentwicklung
Säulenauswahl: Eine C18-Säule bietet aufgrund der hydrophoben Wechselwirkungen eine gute Retention für das unpolare Derivat.
Mobile Phase: Die Verwendung eines sauren Additivs wie Ameisensäure verbessert die Peakform, indem es die Silanolgruppen der stationären Phase protoniert. Acetonitril ist oft das bevorzugte organische Lösungsmittel aufgrund seiner geringeren Viskosität und besseren UV-Transparenz.
Gradientenelution: Ein Gradient ist notwendig, um das stark unpolare Derivat in einer angemessenen Zeit zu eluieren und gleichzeitig eine gute Trennung von möglichen Nebenprodukten und dem Reagenzüberschuss zu gewährleisten.
Detektoreinstellungen: Die angegebenen Wellenlängen für die Fluoreszenzdetektion sind typisch für Dansyl-Derivate und bieten eine hohe Empfindlichkeit.[4]
Logischer Fluss der HPLC-Analyse:
Abbildung 2: Logischer Fluss der HPLC-Analyse.
Validierung der Methode
Eine validierte analytische Methode stellt sicher, dass die Ergebnisse genau, präzise und reproduzierbar sind. Wichtige Validierungsparameter umfassen:
Linearität: Erstellung einer Kalibrierkurve mit mindestens fünf Konzentrationen, um den linearen Bereich der Methode zu bestimmen.
Genauigkeit: Bestimmung der Wiederfindung durch Analyse von Proben mit bekannten Konzentrationen des Analyten.
Präzision: Bewertung der Wiederholbarkeit (Intra-Day-Präzision) und der Vergleichspräzision (Inter-Day-Präzision).
Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ): Die niedrigsten Konzentrationen, bei denen der Analyt zuverlässig nachgewiesen bzw. quantifiziert werden kann.[17]
Spezifität: Sicherstellung, dass der Peak des Analyten nicht durch andere Komponenten in der Probe gestört wird.
Fazit
Die Derivatisierung von Methyl(nonyl)aminhydrochlorid mit Reagenzien wie Dansylchlorid ist eine effektive Strategie für die quantitative HPLC-Analyse. Sie überwindet die Herausforderungen, die mit der direkten Analyse von aliphatischen Aminen ohne Chromophore verbunden sind. Durch die sorgfältige Optimierung der Derivatisierungsbedingungen und der chromatographischen Trennung kann eine empfindliche, genaue und robuste analytische Methode entwickelt werden, die für Forschungs- und Qualitätskontrollanwendungen in der pharmazeutischen und chemischen Industrie geeignet ist.
Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Verfügbar unter:
ResearchGate. derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc. Verfügbar unter: [Link]
PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Verfügbar unter: [Link]
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Verfügbar unter: [Link]
Diva-portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Verfügbar unter: [Link]
Waters. Derivatisierung von Aminosäuren mit der Waters AccQ•Tag Chemistry. Verfügbar unter: [Link]
Technische Universität Bergakademie Freiberg. Flüssigchromatographische Bestimmung aliphatischer und aromatischer Amine mit 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazol. Verfügbar unter: [Link]
ResearchGate. 1.2.3. HPLC of amino acids as o-phthalaldehyde derivatives. Verfügbar unter: [Link]
ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Verfügbar unter: [Link]
Justus-Liebig-Universität Gießen. Analytik von Aminosäuren und biogenen Aminen in fermentierten Lebensmitteln mittels HPLC und GC. Verfügbar unter: [Link]
Universität des Saarlandes. Entwicklung stereospezifischer HPLC- und Kapillarelektrophorese-Techniken für die pharmakokinetische Anwendung. Verfügbar unter: [Link]
Google Patents. DE3812017A1 - Verfahren zur derivatisierung von aminosaeuren mit phenylisothiocyanat fuer die hplc (vorsaeulenderivatisierung). Verfügbar unter:
Wiley Analytical Science. UPLC-Analytik von biogenen Aminen. Verfügbar unter: [Link]
PubMed. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. Verfügbar unter: [Link]
PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Verfügbar unter: [Link]
HELIX Chromatography. HPLC Methods for analysis of Methylamine. Verfügbar unter: [Link]
Improving the yield of reactions with Methyl(nonyl)amine hydrochloride
Welcome to the Technical Support Center for Alkyl Amine Scaffolds . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions involving Methyl(nonyl)amine hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Alkyl Amine Scaffolds . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions involving Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3)[1].
Working with secondary amine hydrochlorides featuring long aliphatic chains presents unique physicochemical challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield drops and providing self-validating protocols to ensure your syntheses succeed.
Q1: My reaction yields are consistently low across different reaction types. What is the most common point of failure when using Methyl(nonyl)amine hydrochloride?
The Causality: The primary culprit is incomplete free-basing compounded by micellar aggregation. Methyl(nonyl)amine hydrochloride has a molecular weight of 193.76 g/mol [1][2] and is highly amphiphilic. The 9-carbon nonyl chain is strongly lipophilic, while the protonated amine headgroup is hydrophilic. In moderately polar solvents, the molecules can self-assemble into reverse micelles, sequestering the reactive nitrogen core away from your electrophiles. Furthermore, if you use an insoluble inorganic base (like
K2CO3
) in a non-polar solvent like Dichloromethane (DCM), the solid-liquid mass transfer limitation prevents efficient deprotonation of the HCl salt.
The Solution: Always use a soluble, sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA) in a halogenated solvent like 1,2-Dichloroethane (DCE). DCE fully solvates the hydrophobic nonyl chain, breaking up aggregates and ensuring a homogeneous reaction mixture.
Q2: I am synthesizing a tertiary amine via reductive amination with an aldehyde. I see a lot of unreacted amine and alcohol byproduct. How do I push this to completion?
The Causality: Reductive amination with a secondary amine proceeds via a highly electrophilic iminium ion intermediate[3]. If you use a strong, unselective reducing agent like Sodium Borohydride (
NaBH4
), it will rapidly reduce your starting aldehyde into an alcohol before the sterically hindered secondary amine can successfully attack the carbonyl to form the iminium ion.
The Solution: Switch to[3]. The electron-withdrawing acetate groups on STAB make it a much milder reducing agent. It ignores the starting aldehyde and selectively reduces only the formed iminium ion[3][4]. This allows you to run the reaction as a "one-pot" direct reductive amination[5].
Q3: Standard amide coupling (EDC/HOBt) with this amine is giving abysmal yields. Are there direct methods to form amides from the hydrochloride salt?
The Causality: Standard peptide coupling reagents often struggle with the steric bulk of the methyl and nonyl groups, and the requirement to pre-activate the carboxylic acid adds steps where the amphiphilic amine can precipitate out.
The Solution: Utilize Iron-Catalyzed Oxidative Amidation . Research demonstrates that can catalyze the direct coupling of aldehydes with amine hydrochloride salts to form amides[6][7]. By using tert-butyl hydroperoxide (TBHP) as an oxidant and cheap Calcium Carbonate (
CaCO3
) as a base, you bypass the carboxylic acid intermediate entirely, directly generating the amide in one step with excellent yields[7].
The following table summarizes the optimized parameters for overcoming the steric and solubility barriers of Methyl(nonyl)amine hydrochloride.
Reaction Type
Reagent / Catalyst
Optimal Base
Preferred Solvent
Expected Yield
Mechanistic Causality for Yield
Reductive Amination
STAB (1.5 eq)
DIPEA (1.1 eq)
DCE
85–95%
STAB selectively targets the iminium ion, preventing premature aldehyde reduction[3].
Oxidative Amidation
FeSO4
/ TBHP
CaCO3
(2.0 eq)
Acetonitrile
75–90%
Direct coupling from the HCl salt avoids isolation of the free base and bypasses steric bottlenecks[7].
Classical Alkylation
Alkyl Halide
K2CO3
(3.0 eq)
DMF
40–60%
Prone to over-alkylation and micellar aggregation; requires elevated temperatures.
🧪 Self-Validating Experimental Protocols
Protocol A: Direct Reductive Amination using STAB
This protocol is engineered to ensure complete iminium formation before reduction.
Homogenization & Free-Basing: In an oven-dried flask under nitrogen, suspend Methyl(nonyl)amine hydrochloride (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add DIPEA (1.1 eq) dropwise.
Self-Validation Checkpoint: The cloudy suspension must transition to a completely transparent solution within 5 minutes. Persistent turbidity indicates micellar aggregation; if observed, gently warm to 35°C until clear.
Iminium Formation: Add the target aldehyde (1.05 eq). Stir at room temperature for 30 minutes.
Self-Validation Checkpoint: Extract a 10 µL aliquot and run a TLC. The aldehyde spot should diminish, confirming the formation of the hemiaminal/iminium intermediate.
Self-Validation Checkpoint: A mild exotherm should be felt through the flask. The absence of an exotherm indicates the iminium ion failed to form (check pH; it should be ~4-5).
Quench & Isolate: After 12 hours, quench with saturated aqueous
NaHCO3
[3]. Extract with DCM, dry over
Na2SO4
, and concentrate.
Protocol B: Iron-Catalyzed Oxidative Amidation
Adapted for direct use of the hydrochloride salt without prior free-basing.
Catalyst Initiation: In a reaction vial, combine Methyl(nonyl)amine hydrochloride (1.0 eq), the target aldehyde (1.2 eq),
FeSO4⋅7H2O
(10 mol%), and
CaCO3
(2.0 eq) in Acetonitrile (0.5 M)[6].
Oxidation: Slowly add TBHP (70% in water, 1.5 eq) dropwise at room temperature.
Self-Validation Checkpoint: The reaction mixture will change color (typically deepening to a dark brown/red), visually confirming the oxidation of the iron catalyst to its active high-valent state.
Thermal Coupling: Heat the mixture to 60°C for 8 hours[6].
Self-Validation Checkpoint: Monitor via LC-MS. The complete consumption of the m/z 194 peak (Methyl(nonyl)amine) validates the successful direct coupling.
🗺️ Reaction Pathway Visualization
The following diagram maps the divergent synthetic pathways from the starting hydrochloride salt, illustrating the critical intermediates discussed in the troubleshooting section.
Caption: Divergent synthesis pathways for Methyl(nonyl)amine HCl via Reductive Amination and Oxidative Amidation.
📚 References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at:[Link]
Ghosh, S. C., et al. (2012). "Iron-Catalyzed Efficient Synthesis of Amides from Aldehydes and Amine Hydrochloride Salts." Advanced Synthesis & Catalysis. Available at:[Link]
Phys.org. (2013). "Safe, inexpensive iron catalysts provide a 'greener' alternative to typical pharmaceutical production methods." Phys.org News. Available at:[Link]
Technical Support Center: Purification of Methyl(nonyl)amine Hydrochloride
Welcome to the technical support center for the synthesis and purification of Methyl(nonyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of Methyl(nonyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Section 1: Understanding the Core Problem: Common Impurities
The direct methylation of nonylamine to form Methyl(nonyl)amine is a classic N-alkylation reaction. However, this process is frequently complicated by the formation of several predictable impurities. Successful purification hinges on first identifying the likely contaminants in your crude product.
Unreacted Starting Material: Residual nonylamine (a primary amine).
Over-alkylation Byproduct: Dimethyl(nonyl)amine (a tertiary amine) and potentially even the quaternary ammonium salt. This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway" reaction.[1][2]
Solvent and Reagent Residues: Residual solvents or other reagents used in the synthesis.[3]
The purification strategy you choose will be dictated by which of these impurities is most prevalent.
Diagram 1: Synthesis and Common Impurity Pathways
Caption: Reaction scheme for Methyl(nonyl)amine synthesis showing impurity formation.
This section is structured in a question-and-answer format to address specific issues you may encounter.
Issue 1: Presence of Unreacted Nonylamine (Primary Amine)
Question: My crude NMR or GC-MS analysis shows a significant amount of unreacted nonylamine. What is the most efficient way to remove it before final crystallization?
Answer: The most effective method for removing a primary amine impurity from a secondary amine is an acid-base liquid-liquid extraction . This technique exploits the difference in basicity (pKa) between the primary and secondary amines.[4][5]
Dissolution: Dissolve the crude reaction mixture (free base form) in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute, weak acidic solution. A 5-10% solution of ammonium chloride or a very dilute (e.g., 0.5 M) HCl solution is often suitable. Do not use a strong acid at this stage, as it will protonate both amines.
Separation: Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated nonylamine hydrochloride will partition into the aqueous (bottom) layer. Drain and discard the aqueous layer.
Repeat: Repeat the acidic wash 1-2 more times to ensure complete removal of the primary amine.
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine (saturated NaCl solution) to aid in drying.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified Methyl(nonyl)amine free base.
Salt Formation: Proceed to form the hydrochloride salt as described in the final section.
Issue 2: Contamination with Dimethyl(nonyl)amine (Tertiary Amine)
Question: My analysis indicates the presence of the over-alkylation product, dimethyl(nonyl)amine. An acid-base extraction doesn't seem to separate it effectively. What should I do?
Answer: Separating a secondary amine from a tertiary amine byproduct is a common challenge because their basicities are often too similar for an effective acid-base extraction.[9] The preferred method in this case is recrystallization of the hydrochloride salt.[4]
Underlying Principle: Recrystallization works by exploiting differences in solubility between the desired product and impurities in a given solvent.[10] The goal is to find a solvent (or solvent system) in which Methyl(nonyl)amine hydrochloride is soluble at high temperatures but poorly soluble at low temperatures, while the dimethyl(nonyl)amine hydrochloride impurity remains in solution (or vice-versa). The more rigid crystal lattice of the desired salt often helps exclude the differently shaped impurity as the crystals form slowly.[4]
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Alcohols or mixtures containing alcohols are often effective for amine hydrochlorides.[11][12] Refer to the table below for starting points.
Dissolution: In a flask, add the crude hydrochloride salt and the minimum amount of hot solvent required for complete dissolution. The flask should be heated in a water or oil bath.
Slow Cooling: Once dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.[4]
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single "seed" crystal of pure product.[4]
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Table 1: Suggested Solvents for Recrystallization
Solvent System
Boiling Point (°C)
Characteristics
Isopropanol (IPA)
82.6
A good starting point. Dissolves many amine salts when hot, with lower solubility when cold.
Ethanol/Diethyl Ether
N/A
A solvent/anti-solvent system. Dissolve the salt in minimal hot ethanol, then add ether dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Acetone
56
Can be effective, but check for reactivity (e.g., imine formation) if residual primary/secondary amines are present.
n-Butyl Alcohol
117.7
A higher boiling point solvent, useful if higher temperatures are needed for dissolution.[11]
Issue 3: The Crude Product is an Oil and Will Not Solidify
Question: After the workup, my product is a sticky oil, even after adding HCl. I can't filter or purify it effectively. Why is this happening and how can I fix it?
Answer: An oily product often indicates the presence of significant impurities that are depressing the melting point or inhibiting crystallization. It can also mean that the conversion to the hydrochloride salt is incomplete. The first step is to ensure complete and anhydrous salt formation.
Underlying Principle: Amine hydrochloride salts are ionic compounds with rigid crystal lattices and typically high melting points.[4] The free-base amines are often oils or low-melting solids. Incomplete protonation or the presence of water can prevent the formation of a stable crystal lattice.
Dissolution: Dissolve the crude oily free-base amine in a dry, aprotic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
Acidification: Use one of the following anhydrous methods:
Method A (HCl Gas): Slowly bubble dry hydrogen chloride gas through the stirred solution. The hydrochloride salt will typically precipitate as a fine white powder.
Method B (HCl in Solvent): Add a commercially available solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise to the stirred solution until precipitation is complete.[13][14]
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the cold solvent (e.g., diethyl ether) to remove non-basic impurities.
Purification: The resulting solid can now be further purified by recrystallization as described in Protocol 2 .
Section 3: Purification Workflow and Decision Making
Choosing the correct purification path is critical for efficiency. The following diagram outlines a logical decision-making process based on the initial assessment of your crude product.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification strategy.
References
BenchChem. (n.d.). preventing over-alkylation of amines in synthesis.
BenchChem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
Norris, J. (2021, July 20). Amine Synthesis - Limits of Alkylation. YouTube.
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. doi:10.1016/j.bmcl.2004.04.014.
ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149.
Wikipedia. (n.d.). Acid–base extraction.
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
ChemBK. (2024, April 10). NONYLAMINE.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
Hive Newbee Forum. (2003, August 20). Methylamine clean-up.
Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
Veeprho. (n.d.). Amine Impurities and Related Compound.
Optimizing reaction conditions for N-Methylnonylamine hydrochloride
Title : Technical Support Center: Optimizing N-Methylnonylamine Hydrochloride Synthesis Subtitle : Troubleshooting Guides & FAQs for Secondary Amine Development Introduction Welcome to the Technical Support Center for se...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Technical Support Center: Optimizing N-Methylnonylamine Hydrochloride Synthesis
Subtitle : Troubleshooting Guides & FAQs for Secondary Amine Development
Introduction
Welcome to the Technical Support Center for secondary amine development. Synthesizing N-methylnonylamine hydrochloride—a critical intermediate in lipid nanoparticle (LNP) formulation and pharmaceutical development—requires precise control over reductive amination pathways. While the condensation of nonanal with methylamine is straightforward in theory, researchers frequently encounter challenges such as over-alkylation, premature carbonyl reduction, and hygroscopic salt formation. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity synthesis.
Mechanistic Workflow
Fig 1. Mechanistic workflow for the reductive amination and salt formation of N-Methylnonylamine.
Optimized Experimental Protocol: A Self-Validating System
To achieve optimal yields and prevent the formation of tertiary amine byproducts, we recommend a two-stage reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) ()[1].
Step 1: Iminium Ion Formation
Procedure : In a flame-dried flask under an inert atmosphere, dissolve nonanal (1.0 eq) and methylamine (1.5 eq, typically as a solution in THF or MeOH) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to adjust the pH to approximately 5. Stir at room temperature for 30–60 minutes.
Causality & Validation : The formation of the imine/iminium ion is strictly favored under mildly acidic conditions (pH 4-6) ()[1]. If the pH is too low, methylamine is fully protonated and rendered non-nucleophilic. If too high, the carbonyl is not sufficiently activated. Using a 1.5x excess of methylamine drives the equilibrium forward and acts as a kinetic buffer against over-alkylation. Pre-stirring validates that the condensation is complete before reduction begins.
Step 2: Selective Reduction
Procedure : Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature until TLC or LC-MS indicates complete consumption of the imine (typically 2-4 hours).
Causality & Validation : NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion over the unreacted nonanal ()[2]. Using harsher agents like NaBH₄ would prematurely reduce the aldehyde to nonanol, drastically lowering the yield ()[1].
Step 3: Quench and Free Base Isolation
Procedure : Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality & Validation : The basic quench serves a dual purpose: it decomposes any remaining borohydride species and neutralizes the acetic acid, ensuring the N-methylnonylamine is in its free base form for extraction. Complete drying over Na₂SO₄ is a critical validation step; residual water will ruin the subsequent salt crystallization.
Step 4: Hydrochloride Salt Crystallization
Procedure : Dissolve the crude N-methylnonylamine free base in anhydrous diethyl ether. Cool to 0°C. Slowly add a solution of 2M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under vacuum.
Causality & Validation : N-methylamines isolated as HCl salts exhibit poor solubility in non-polar organic solvents, enabling facile purification by simple filtration ()[3]. Using anhydrous ethereal HCl instead of aqueous HCl prevents the highly hygroscopic salt from "oiling out" into a sticky gum.
Quantitative Optimization Data
The choice of reducing agent and pH fundamentally alters the reaction trajectory. The table below summarizes the effect of various parameters on the synthesis of N-methylnonylamine.
Reducing Agent
Solvent
pH
Temp (°C)
Amine Yield (%)
Major Byproduct Observed
NaBH₄
MeOH
7.0
25
42%
Nonanol (Carbonyl reduction)
NaBH₃CN
MeOH
5.0
25
78%
Trace N,N-dimethylnonylamine
NaBH(OAc)₃
DCE
5.0
25
94%
None (Optimal Conditions)
NaBH(OAc)₃
DCE
2.0
25
15%
Unreacted Nonanal
Troubleshooting & FAQs
Q1: I am recovering significant amounts of nonanol instead of my desired secondary amine. What went wrong?A1: You are experiencing premature reduction of the starting carbonyl. This typically occurs for two reasons: using a harsh reducing agent (like NaBH₄) or adding the reducing agent before the iminium ion has fully formed ()[1]. Ensure you are using NaBH(OAc)₃ and allow the nonanal and methylamine to stir for at least 30-60 minutes with acetic acid before introducing the hydride source.
Q2: My LC-MS shows a significant peak for N,N-dimethylnonylamine. How do I prevent this over-alkylation?A2: Over-alkylation happens when your newly formed secondary amine (N-methylnonylamine) competes with the primary amine (methylamine) to react with the remaining nonanal ()[4]. To suppress this, ensure methylamine is present in a stoichiometric excess (1.5 to 2.0 eq). Additionally, you can employ a "reverse addition" technique: slowly add the nonanal to the methylamine solution to keep the localized concentration of the aldehyde low.
Q3: The final N-methylnonylamine hydrochloride salt is precipitating as a sticky paste rather than a crystalline powder. How can I fix this?A3: This "oiling out" is almost always caused by the presence of moisture or residual polar solvents (like methanol or water from the workup). The hydrochloride salts of aliphatic secondary amines are highly hygroscopic. To fix this, ensure your free base is rigorously dried over anhydrous Na₂SO₄ before salt formation. Always use an anhydrous acid source (e.g., HCl gas or 2M HCl in diethyl ether) rather than concentrated aqueous HCl. If you already have a paste, you can often rescue it by triturating the gum in boiling anhydrous ethyl acetate or hexanes, then cooling it to induce crystallization.
Q4: Can I use catalytic hydrogenation instead of borohydride reagents?A4: Yes. Direct reductive amination can be catalyzed by transition metals (e.g., Pd/C or Pt nanowires) under hydrogen gas ()[4],[5]. This is an excellent green chemistry alternative that improves atom economy and avoids toxic boron byproducts ()[6]. However, it requires specialized high-pressure equipment and careful optimization to prevent the reduction of other sensitive functional groups if your substrate is more complex than nonanal.
References
Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis
Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
URL: [Link]
Title: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Reductive amination
Source: Wikipedia
URL: [Link]
Troubleshooting poor solubility of Methyl(nonyl)amine hydrochloride
Welcome to the technical support guide for Methyl(nonyl)amine hydrochloride (CAS No: 68579-61-3). This document provides in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Methyl(nonyl)amine hydrochloride (CAS No: 68579-61-3). This document provides in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: Understanding the Molecule
Methyl(nonyl)amine hydrochloride is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The molecule consists of a polar, charged methylammonium head group and a long, nonpolar nine-carbon (nonyl) tail. This dual nature is the primary driver of its complex solubility behavior. As an amine salt, it is the product of reacting the basic free amine, Methyl(nonyl)amine, with hydrochloric acid.[1][2] This conversion to a salt is a common strategy in pharmaceutical development to increase the aqueous solubility of amine-containing compounds.[2][3]
However, the substantial length of the nonyl chain imparts significant hydrophobic character, which often counteracts the solubility-enhancing effect of the hydrochloride salt, leading to the challenges you may be experiencing.
Q1: Why is my Methyl(nonyl)amine hydrochloride not dissolving well in water, even though it's a salt?
Answer: This is the most common issue and stems directly from the molecule's amphiphilic nature.
The Hydrophobic Tail: While the hydrochloride group is polar and promotes water solubility, the nine-carbon nonyl tail is long and hydrophobic. It disrupts the hydrogen-bonding network of water, which is an energetically unfavorable process. For long-chain amines, this hydrophobic effect can dominate, leading to poor aqueous solubility despite the presence of the salt.[9]
Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules can self-assemble into spherical structures called micelles.[10] In a micelle, the hydrophobic nonyl tails cluster together on the interior, away from the water, while the charged hydrophilic heads form the outer surface. This aggregation can sometimes trap the compound in a less soluble, colloidal state, which may appear as a cloudy suspension rather than a true solution. Based on data for similar alkylammonium chlorides, the CMC for Methyl(nonyl)amine hydrochloride is estimated to be around 140 mM.[8] If your target concentration is near or above this value, you may be observing aggregation phenomena rather than simple dissolution.
Q2: I'm observing a cloudy suspension or oily droplets when trying to dissolve the compound. What does this mean?
Answer: This typically indicates that you are either exceeding the compound's solubility limit or you are at a pH where the less soluble free amine form is present.
Exceeding Solubility Limit: At your experimental temperature and pH, you may simply be trying to dissolve more compound than the solvent can handle.
Precipitation of the Free Base: The hydrochloride salt exists in equilibrium with its non-ionic "free base" form. If the pH of your solution is too high (i.e., too basic), the equilibrium will shift towards the free base, which is significantly less water-soluble and may precipitate out as an oil or a waxy solid. The pKa of the methyl(nonyl)ammonium ion is estimated to be around 10.6-11.0.[7] As a rule of thumb, to keep the compound fully in its protonated, more soluble salt form, the pH of the solution should be at least 2 units below the pKa (i.e., pH < 8.5).
Q3: What is the best starting solvent for Methyl(nonyl)amine hydrochloride?
Answer: The choice of solvent depends entirely on your experimental goal and whether you need to work with the salt form or the free base.
Solvent Type
Recommended Solvents
Rationale & Use Case
Polar Protic
Deionized Water, Ethanol, Methanol
Best for dissolving the hydrochloride salt. These solvents have high polarity and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion.[11] Water is the first choice, but solubility may be limited. Ethanol can be a good alternative or used as a co-solvent.
Polar Aprotic
DMSO, DMF
Good for dissolving both the salt and free base forms. These solvents are highly polar but do not donate hydrogen bonds. They can be effective but may be harder to remove and can interfere with certain biological assays.
Poor for the hydrochloride salt; excellent for the free base form. These solvents cannot effectively solvate the ionic salt. However, if you convert the salt to its neutral free base, it will readily dissolve in these organic solvents.[12]
Q4: How can I improve the aqueous solubility of the hydrochloride salt?
Answer: If you need to keep the compound in its salt form for an aqueous buffer system, follow this troubleshooting workflow.
Troubleshooting Workflow for Aqueous Solubility
Caption: Stepwise workflow for improving aqueous solubility.
Adjust pH: Ensure your aqueous solvent is neutral or slightly acidic (pH 5-7). If your buffer is basic, it will promote the formation of the less soluble free amine. Add a few microliters of dilute HCl (e.g., 0.1 M) if needed.
Apply Gentle Heat: For many salts, the dissolution process is endothermic, meaning it requires energy.[13] Gently warming the solution to 30-40°C while stirring can significantly increase both the rate of dissolution and the solubility limit.[14] Do not boil, as this could cause degradation.[15]
Use Sonication: A brief period (5-15 minutes) in an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
Introduce a Co-solvent: If the above methods are insufficient, adding a small amount of a water-miscible organic solvent can help.[16][17] Ethanol, isopropanol, or DMSO can act as a bridge between the nonyl chain and water, improving overall solubility. Add the co-solvent dropwise while stirring until the solution clears. Be mindful that high concentrations of organic solvents can affect biological experiments.
Q5: My reaction requires a non-polar organic solvent. How can I get the compound to dissolve?
Answer: You must convert the hydrochloride salt into its "free base" form. The free base is the neutral, deprotonated amine (Methyl(nonyl)amine), which is significantly more soluble in organic solvents like DCM, ether, or toluene. This process is called "free-basing."
The Chemistry of Free-Basing
The process involves a simple acid-base reaction to shift the equilibrium from the water-soluble salt to the organic-soluble neutral amine.
Caption: Shifting equilibrium to the organic-soluble free base.
Protocols
Protocol 1: Standard Solubility Assessment
This protocol helps you systematically determine the approximate solubility in a chosen solvent system.
Preparation: Add a known mass (e.g., 2 mg) of Methyl(nonyl)amine hydrochloride to a clean vial.
Initial Solvent Addition: Add a small, precise volume of your desired solvent (e.g., 100 µL). This corresponds to an initial concentration of 20 mg/mL.
Vortexing: Cap the vial and vortex vigorously for 1-2 minutes.
Observation: Visually inspect the solution. If it is perfectly clear, the compound is soluble at ≥20 mg/mL.
Incremental Addition: If the solid is not fully dissolved, add another 100 µL of solvent (total volume 200 µL, concentration now 10 mg/mL).
Repeat: Repeat the vortexing and observation steps. Continue adding solvent in precise increments until a clear solution is achieved.
Heating/Sonication (Optional): If dissolution is slow, you can apply gentle heat (37°C) or sonication at each step to assist the process.[18] Record the final concentration at which the compound fully dissolves.
Protocol 2: Conversion of Hydrochloride Salt to Free Base ("Free-Basing")
This procedure is essential for applications requiring solubility in non-polar organic solvents.
Dissolution: Dissolve the Methyl(nonyl)amine hydrochloride in a minimal amount of deionized water in a separatory funnel.
Organic Layer Addition: Add an equal volume of an immiscible organic solvent in which the free base is soluble (e.g., Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate). You will now have two distinct layers.
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) dropwise while gently swirling the funnel.[19] You may observe gas (CO₂) evolution. Continue adding the base until the gas evolution ceases and the aqueous layer is basic (test with pH paper, target pH ~9-10).
Extraction: Stopper the separatory funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes.
Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic layer containing the free base will be on the bottom if using DCM or on top if using a less dense solvent like ether.
Collection: Drain the organic layer into a clean flask.
Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer in the funnel and repeat the extraction (steps 4-6). Combine the organic layers.
Drying: Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[20]
Isolation: Filter off the drying agent. The resulting clear organic solution contains your purified free base. This solution can be used directly in a reaction or the solvent can be removed under reduced pressure (e.g., via rotary evaporation) to yield the pure free base as an oil or solid.
References
Filo. (2025, September 19). How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form? Available from: [Link]
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Available from: [Link]
Sciencemadness Discussion Board. (2020, July 4). Converting Amine Sulfate into Amine Hydrochloride? Available from: [Link]
ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Available from: [Link]
Chemistry LibreTexts. (2022, March 30). 11.10: Chemical Properties: Amines as Bases. Available from: [Link]
Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? Available from: [Link]
ResearchGate. Critical Micelle Concentration of Alkylammonium Chlorides. Available from: [Link]
CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available from: [Link]
StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Available from: [Link]
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
Cheméo. Chemical Properties of methylnonyl-amine (CAS 39093-27-1). Available from: [Link]
Scribd. Temperature Effects on Salt Solubility. Available from: [Link]
MDPI. (2025, September 21). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. Available from: [Link]
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Available from: [Link]
PubMed. (1986, February 1). Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. Available from: [Link]
MDPI. (2024, December 2). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available from: [Link]
RSC Publishing. Determination of critical micelle concentration of cationic surfactants by surface-enhanced Raman scattering. Available from: [Link]
PubChem - NIH. Methylnonylamine. Available from: [Link]
Organic Syntheses. methylamine hydrochloride. Available from: [Link]
Technical Support Center: Synthesis of Methyl(nonyl)amine Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl(nonyl)amine hydrochloride. It provides in-depth troubleshooting advice and answers to frequently a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl(nonyl)amine hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during its preparation. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.
Section 1: Troubleshooting Guide - Common Synthesis Problems
The most prevalent and efficient method for synthesizing Methyl(nonyl)amine is through the reductive amination of nonanal with methylamine.[1][2] This process, while robust, is susceptible to several side reactions that can impact yield and purity. This section addresses the most common issues encountered.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yields in the reductive amination of nonanal can typically be traced back to two critical stages: inefficient imine formation and suboptimal reduction.
Possible Cause 1: Inefficient Imine Formation
The initial condensation of nonanal and methylamine to form the N-methylnonan-1-imine intermediate is a reversible, equilibrium-driven reaction.[1]
Causality: The formation of the imine produces water. If water is not removed or sequestered, the equilibrium can shift back towards the starting materials, thus lowering the concentration of the imine available for reduction. Furthermore, imine formation is often pH-sensitive. A slightly acidic environment (pH 4-6) is generally optimal to catalyze the reaction without fully protonating the amine nucleophile, which would render it unreactive.[2][3]
Troubleshooting Steps:
pH Adjustment: Control the pH of the reaction mixture. You can introduce a mild acid like acetic acid to achieve the optimal pH range.
Dehydrating Agents: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), to the reaction mixture. This will sequester the water produced and drive the equilibrium towards the imine product.[3]
Possible Cause 2: Ineffective or Harsh Reducing Agent
The choice and condition of your reducing agent are paramount.
Causality: A reducing agent that is too harsh, like sodium borohydride (NaBH₄), can reduce the starting aldehyde (nonanal) to nonyl alcohol, creating a significant byproduct and consuming your starting material.[3][4] Conversely, an old or improperly stored reducing agent may have lost its potency, leading to an incomplete reduction of the imine.
Troubleshooting Steps:
Select a Milder Agent: Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is milder and more selective for imines over aldehydes.[1][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.[1][3]
One-Pot Reaction: To minimize the decomposition of the potentially unstable imine, perform the reaction in a one-pot fashion.[3] Add the reducing agent directly to the mixture of the aldehyde and amine, allowing for the in situ reduction of the imine as it forms.
Verify Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.
Question 2: My characterization (NMR/GC-MS) shows significant impurities. What are these unexpected peaks?
Answer: The most common impurities in this synthesis are the tertiary amine (N,N-dimethylnonylamine), the over-reduced starting material (nonyl alcohol), and potentially unreacted starting materials.
Table 1: Common Impurities and Their Origins
Impurity
Probable Cause
Proposed Mitigation Strategy
Nonyl Alcohol
Reduction of nonanal by a non-selective reducing agent.
Use a milder, imine-selective reducing agent like STAB.[1][3]
N,N-Dimethylnonylamine
Over-methylation of the desired secondary amine product.
This is less common in reductive amination than in direct alkylation but can occur if formaldehyde or another methylating agent is present as an impurity. Ensure purity of starting materials.
Dinonyl(methyl)amine
Reaction of the product, Methyl(nonyl)amine, with another molecule of nonanal and subsequent reduction.
This "overalkylation" occurs because the secondary amine product can itself react.[5] Use a slight excess of methylamine to favor the formation of the desired product.
Unreacted Nonanal
Incomplete reaction due to inefficient imine formation or insufficient reducing agent.
Re-evaluate pH control, use of dehydrating agents, and ensure a sufficient molar equivalent of the reducing agent.
Question 3: My final product is an oil and difficult to handle, but I expected a solid hydrochloride salt. How do I properly form and purify the salt?
Answer: The freebase form of Methyl(nonyl)amine is often an oil at room temperature. Converting it to its hydrochloride salt not only makes it a more stable, crystalline solid but is also a crucial purification step.[6]
Causality: The salt formation introduces ionic character, leading to a more ordered crystal lattice and a higher melting point.[6] If the salt fails to precipitate or crystallize, it could be due to the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent system.
Protocol: Conversion and Recrystallization of Methyl(nonyl)amine Hydrochloride
Dissolution: Dissolve the crude freebase amine product in a minimal amount of a suitable non-polar organic solvent, such as diethyl ether or ethyl acetate.[6]
Acidification: While stirring vigorously, slowly add a solution of hydrochloric acid dropwise. A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) is highly recommended to avoid introducing water, which can hinder precipitation.[6][7] Monitor the pH with a glass rod and pH paper until the solution is acidic.
Precipitation: The hydrochloride salt should precipitate as a white solid. If precipitation is slow or incomplete, cool the solution in an ice bath to encourage it.[6]
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.[6]
Recrystallization (If Necessary): For highest purity, dissolve the collected salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the formation of pure crystals.[6]
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reductive amination?
The reaction proceeds in two main steps. First, the nucleophilic methylamine attacks the carbonyl carbon of nonanal to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an N-methylnonan-1-imine. In the second step, a hydride-based reducing agent reduces the imine C=N double bond to form the final secondary amine.[1]
Caption: Mechanism of Reductive Amination.
Q2: How can I avoid the formation of a tertiary amine?
While reductive amination is less prone to over-alkylation than direct alkylation with alkyl halides, the secondary amine product can still react with remaining nonanal.[2][5] The best preventative measure is to use a slight excess of the primary amine (methylamine) relative to the aldehyde (nonanal). This statistically favors the reaction between the starting materials over the reaction of the product amine.[3]
Q3: What analytical techniques are best for monitoring the reaction and assessing purity?
A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for real-time reaction monitoring. For final product analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities and confirming the mass of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the final product and help quantify the level of any impurities present.
Q4: How should I properly store Methyl(nonyl)amine hydrochloride?
Methyl(nonyl)amine hydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Proper storage prevents the absorption of moisture, which can affect its physical properties and purity over time.
Section 3: Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus a common side reaction pathway leading to an alcohol byproduct. Understanding this divergence is key to optimizing reaction selectivity.
Caption: Desired vs. Side Reaction Pathways.
References
BenchChem. (n.d.). Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation.
Shum, P. W., & Kozikowski, A. P. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]
BenchChem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
Laskovics, F. M., & Schulze, K. E. (1975). U.S. Patent No. US3864402A.
Stöckl, M., Massing, J., Scholl, C., Baltruschat, H., & Franke, R. (2021). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Angewandte Chemie International Edition, 60(2), 890-895. [Link]
van der Ark, A. M., Verweij, A. M. A., & Sinnema, A. (n.d.). Impurities in MDMA synthesized by Al/Hg Reductive Amination. Erowid. [Link]
Gimeno, P., Besacier, F., & Chaudron-Thozet, H. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 121-133. [Link]
Technical Support Center: Purification of Crude Methyl(nonyl)amine Hydrochloride
Welcome to the technical support center for the purification of Methyl(nonyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of Methyl(nonyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this secondary amine salt. We will explore common issues and provide robust, field-proven solutions in a direct question-and-answer format, grounded in chemical principles.
This section addresses specific problems you might face during your purification workflow.
Q1: What are the likely impurities in my crude Methyl(nonyl)amine hydrochloride sample?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common impurities to anticipate include:
Unreacted Starting Materials: Residual nonylamine or methylating agents.
Over-Alkylation Products: Tertiary amines such as dimethyl(nonyl)amine and their corresponding hydrochloride salts.
Inorganic Salts: If ammonia was used or generated during the synthesis, ammonium chloride is a very common and often troublesome impurity.[1][2]
Degradation Products: Amines can undergo oxidation when exposed to air and light, potentially forming nitrosoamines, nitrates, or amides.[3]
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My primary purification attempt by recrystallization yielded an oil, not crystals. What is happening and how can I fix it?
Answer: "Oiling out" is a common problem in recrystallization and typically occurs for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the compound is precipitating from a supersaturated solution too rapidly for a crystal lattice to form.
Troubleshooting Steps:
Lower the Crystallization Temperature: If you are using a high-boiling point solvent, try a solvent with a lower boiling point.
Slow Down the Cooling Process: Do not immediately place the hot solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator before moving to an ice bath. Slow cooling is critical for forming well-ordered crystals.[4]
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it more slowly.
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
Introduce a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
Q3: I performed a liquid-liquid extraction, but now I have a persistent emulsion at the interface. How can I break it?
Answer: Emulsions are common when dealing with salts of long-chain amines, which can act as surfactants. Breaking them requires disrupting the stable mixture of organic and aqueous phases.
Solutions:
Time: Let the separatory funnel stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
Filtration: Pass the emulsified layer through a pad of Celite or glass wool using gravity filtration. This can often break up the microscopic droplets.
Q4: My amine hydrochloride seems to be sticking to my silica gel column. Why is this happening and what are my options?
Answer: This is a classic problem. Silica gel is acidic (due to surface silanol groups, Si-OH) and will strongly interact with basic compounds like amines.[5] The hydrochloride salt itself is polar and may also exhibit strong binding.
Solutions:
Modify the Mobile Phase: Add a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or ammonia (as a 2M solution in methanol), to your eluent.[6] This will "neutralize" the active sites on the silica, allowing your compound to elute.
Use a Different Stationary Phase: This is often the best solution.
Amine-Functionalized Silica: These columns have a basic surface, which eliminates the problematic acid-base interaction and allows for elution with less polar, non-basic solvent systems like hexane/ethyl acetate.[5][7][8]
Alumina (Basic or Neutral): Alumina is another alternative to silica that can be effective for purifying basic compounds.
Purify as the Free Base: Consider performing an acid-base extraction first to convert the salt to the free amine. The free amine is less polar and generally behaves much better during silica gel chromatography. After purification, it can be cleanly converted back to the hydrochloride salt.
Experimental Protocols & Data
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter for successful recrystallization.[9] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar long-chain amine hydrochlorides, the following table provides a starting point for your solvent screening tests.[2][10]
Excellent for washing/triturating the final product.
Hexane / Heptane
Insoluble
Insoluble
Excellent for washing/triturating the final product.
Protocol 1: Purification by Recrystallization from Isopropanol/Diethyl Ether
This protocol is effective for removing less polar impurities and certain inorganic salts like ammonium chloride.
Step-by-Step Methodology:
Place 1.0 g of crude Methyl(nonyl)amine hydrochloride into a 50 mL Erlenmeyer flask with a stir bar.
Add 5 mL of hot isopropanol (IPA) and bring the mixture to a gentle boil on a hot plate while stirring.
Continue to add hot IPA in small portions (0.5-1.0 mL) until the solid just dissolves completely.[4] Note the total volume of IPA used.
Remove the flask from the heat and allow it to cool slowly towards room temperature. Cover the flask with a watch glass.
Once the solution has cooled and crystallization begins, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
If no crystals form, try adding diethyl ether dropwise (as an anti-solvent) until the solution becomes cloudy, then warm slightly to clarify and cool again.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals on the filter paper with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
Dry the crystals under vacuum to yield the purified Methyl(nonyl)amine hydrochloride.
Protocol 2: Purification via Acid-Base Extraction
This powerful technique separates your amine from neutral and acidic impurities by exploiting its pH-dependent solubility.[11][12]
Step-by-Step Methodology:
Dissolution & Wash: Dissolve 1.0 g of crude Methyl(nonyl)amine hydrochloride in 20 mL of deionized water in a 125 mL separatory funnel. Wash the aqueous solution twice with 15 mL portions of diethyl ether to remove any neutral organic impurities. Discard the organic (top) layers.
Liberation of Free Amine: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise while swirling until the pH is >11 (verify with pH paper). You may observe the solution becoming cloudy as the free amine precipitates.
Extraction of Free Amine: Extract the liberated free amine from the aqueous layer with three 20 mL portions of diethyl ether. The free amine is now in the organic phase. Combine the organic extracts.
Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
Conversion back to Hydrochloride: Cool the dried ether solution in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise with stirring. The pure Methyl(nonyl)amine hydrochloride will precipitate as a white solid.
Isolation: Collect the pure salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualization of Workflows
Decision Tree for Purification Strategy
The following diagram outlines a logical approach to selecting the appropriate purification technique based on the initial assessment of the crude product.
Caption: Decision workflow for purification.
Acid-Base Extraction Workflow
This diagram visualizes the movement of the desired compound and impurities between the aqueous and organic phases during the acid-base extraction protocol.
Technical Support Center: A Guide to Handling Hygroscopic Amine Hydrochlorides
Welcome to the Technical Support Center for laboratory professionals. This guide provides expert advice, troubleshooting protocols, and frequently asked questions (FAQs) for handling hygroscopic amine hydrochlorides. As...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for laboratory professionals. This guide provides expert advice, troubleshooting protocols, and frequently asked questions (FAQs) for handling hygroscopic amine hydrochlorides. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical workflows necessary to ensure the integrity of your materials and the accuracy of your experimental results.
Introduction: The Challenge of Hygroscopicity
Amine hydrochlorides are invaluable in pharmaceutical and chemical research. However, their tendency to absorb moisture from the atmosphere—a property known as hygroscopicity—presents significant challenges. The electronegative chlorine atom in the hydrochloride salt can form hydrogen bonds with atmospheric water, leading to a host of problems including clumping, inaccurate weighing, and potential chemical degradation.[1][2] Improper handling of these materials can compromise sample purity, impact reaction stoichiometry, and ultimately affect the reliability of your research. This guide offers robust solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when working with hygroscopic amine hydrochlorides.
Q1: What does it mean for an amine hydrochloride to be hygroscopic?
A1: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment.[3] For amine hydrochlorides, this means the solid powder can absorb atmospheric moisture, leading to physical and chemical changes.[1]
Q2: What are the immediate signs that my amine hydrochloride has absorbed water?
A2: The most common physical indicators include:
Clumping or Caking: The free-flowing powder will begin to form lumps.[1][3]
Deliquescence: In cases of high humidity or prolonged exposure, the solid may absorb enough water to dissolve and form a solution.[1]
Weight Instability: When placed on an analytical balance, the weight will continuously increase as it absorbs moisture.[4]
Q3: How does moisture absorption affect my experiments?
A3: Moisture absorption can have several detrimental effects:
Inaccurate Concentration: The measured weight of the compound will include an unknown mass of water, leading to the preparation of solutions with lower-than-intended concentrations.[1]
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[1]
Poor Solubility: Clumped material may be more difficult to dissolve evenly.
Q4: What are the ideal storage conditions for hygroscopic amine hydrochlorides?
A4: To maintain their integrity, these compounds should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][7] For enhanced protection, store the primary container inside a desiccator containing a suitable drying agent like silica gel or calcium chloride.[8]
Q5: Can I dry a hygroscopic amine hydrochloride that has already absorbed moisture?
A5: In some cases, yes. Gentle heating in a vacuum oven can remove absorbed water.[3] However, it is crucial to first determine if the compound is thermally stable and will not decompose at the required drying temperature. Always consult the material's safety data sheet (SDS) or relevant literature.[9] For thermally sensitive compounds, drying in a vacuum desiccator at room temperature is a safer alternative.
Troubleshooting Guides: From Storage to Solution
This section provides in-depth, step-by-step protocols to address specific challenges encountered during the experimental workflow.
Problem 1: Inconsistent or Drifting Weight During Measurement
Causality: A continuous, unidirectional drift in the reading on an analytical balance is a classic sign of a hygroscopic sample absorbing atmospheric moisture.[4] The longer the sample is exposed to the lab environment, the more water it will absorb, making accurate measurement impossible.
Solution Protocol: Accurate Weighing by Difference
This method minimizes the exposure of the bulk material to the atmosphere.
Step-by-Step Methodology:
Preparation: Place your receiving vessel (e.g., a flask) on the analytical balance. Do not tare the balance.
Initial Weighing: Add a sufficient amount of the hygroscopic amine hydrochloride to a clean, dry weighing bottle with a stopper. Place the capped weighing bottle on the balance and record the initial mass (M1).
Transfer: Remove the weighing bottle from the balance. Quickly open it and use a clean, dry spatula to transfer a portion of the solid into your receiving vessel.
Reseal and Re-weigh: Immediately reseal the weighing bottle and place it back on the balance. Record the final mass (M2).
Calculation: The exact mass of the transferred solid is the difference between the initial and final weights (Mass = M1 - M2).
Data Presentation: Weighing Method Comparison
Weighing Method
Exposure of Bulk Material
Susceptibility to Moisture
Recommended Use Case
Direct Weighing
High
Very High
Not recommended for hygroscopic solids.
Weighing by Difference
Minimal
Low
Recommended for hygroscopic and volatile samples.[4]
Mandatory Visualization: Workflow for Weighing by Difference
Caption: Workflow for Accurate Weighing by Difference.
Problem 2: Difficulty Dissolving Clumped Amine Hydrochloride
Causality: When a hygroscopic powder absorbs moisture, it can form hard aggregates or clumps. This reduces the effective surface area of the solid, slowing down the rate of dissolution. In some cases, a highly concentrated layer of solution can form on the outside of the clump, further hindering solvent penetration.
Solution Protocol: Aiding Dissolution
Step-by-Step Methodology:
Pre-treatment of Solid: If the material is severely clumped, use a clean, dry spatula or glass rod to gently break up the aggregates inside the weighing vessel before adding the solvent.[3]
Solvent Addition: Add a small portion of the desired solvent to the flask containing the weighed amine hydrochloride.
Initial Suspension: Swirl or stir the mixture to create a slurry. This ensures that the surfaces of the individual particles are wetted by the solvent.
Controlled Dilution: Gradually add the remaining solvent in portions while continuously stirring or agitating the mixture.
Use of Sonication: If dissolution is still slow, place the flask in an ultrasonic bath for short intervals (e.g., 2-5 minutes). The high-frequency sound waves can effectively break apart remaining aggregates and enhance dissolution.
Gentle Warming: If the compound's solubility is known to increase with temperature and the compound is thermally stable, gently warm the solution while stirring.
Problem 3: Reaction Failure or Low Yield in a Moisture-Sensitive Reaction
Causality: The water introduced into a reaction via a hygroscopic starting material can have catastrophic effects. It can hydrolyze starting materials, deactivate catalysts (particularly Lewis acids), or react with organometallic reagents.[10] This leads to inconsistent yields and the formation of unwanted byproducts.[10]
Assess the thermal stability of your compound from its SDS or literature data.
If stable, dry the required amount in a vacuum oven at an appropriate temperature until a constant weight is achieved.
If thermally sensitive, dry in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide) for 24-48 hours.
Glassware Preparation: All glassware (flasks, condensers, etc.) must be rigorously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours. Allow the glassware to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen).[10]
Use of Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using activated molecular sieves (3Å or 4Å).[11]
Inert Atmosphere Setup: Assemble the reaction apparatus under a positive pressure of an inert gas.[10] Transfer the dried amine hydrochloride and other reagents to the reaction flask under this inert atmosphere. A glove box is the ideal environment for this step.[12]
Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.
Mandatory Visualization: Logic Flow for Handling Moisture-Sensitive Reactions
Caption: Decision workflow for moisture-sensitive reactions.
Safety First: Personal Protective Equipment (PPE) and Handling
When handling any chemical, including amine hydrochlorides, safety is paramount.
Engineering Controls: Always handle hygroscopic amine hydrochlorides in a well-ventilated area, preferably within a fume hood, to avoid inhalation of fine particles.[5][13]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear government-approved safety goggles or a face shield.[5][7]
Skin Protection: Use compatible, chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques.[5][6]
Body Protection: A lab coat is mandatory. Protective boots may be required depending on the scale of work.[5]
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
References
Unknown Source. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
Rompicharla, V. et al. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Retrieved from [Link]
Hisham, H. N. H., et al. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Polymers (Basel). Retrieved from [Link]
TESTEX. (2022). Methods for measuring hygroscopicity of fibrous materials. Textile Testing Equipment. Retrieved from [Link]
Enviro-Master Services. (2024). Safety Precautions To Take When Using Industrial Chemicals. Retrieved from [Link]
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
Sterling Systems & Controls, Inc. (n.d.). Bulk Material Weighing Systems - How to Maximize Accuracy. Retrieved from [Link]
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
Burfield, D. R., & Smithers, R. H. (2002). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry.
Lim, X. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
LibreTexts Chemistry. (2025). 24.7: Reactions of Amines.
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
Google Patents. (n.d.).
The Royal Society of Chemistry. (n.d.). General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel.
Kelly, G. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
Gagniere, E., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals (Basel).
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
Jasperse, C. (n.d.). Reactions of Amines.
Reddit. (2017). Drying and Storing Hygroscopic Salts.
YouTube. (2009).
Scribd. (n.d.).
HepatoChem, Inc. (2016). How do you handle hygroscopic salts?.
Reddit. (2024). Amine workup.
Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.
PASCO. (2025). Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
Technical Support Center: Navigating Emulsion Challenges in Amine Reaction Workups
For researchers, scientists, and professionals in drug development, the workup of amine reactions can often present a frustrating hurdle: the formation of a stable emulsion. This persistent, milky layer between the aqueo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the workup of amine reactions can often present a frustrating hurdle: the formation of a stable emulsion. This persistent, milky layer between the aqueous and organic phases can significantly complicate purification, leading to product loss and delays. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower you to overcome these challenges efficiently and effectively.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of an amine reaction workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as microscopic droplets within the other.[1] In the workup of amine reactions, this often manifests as a cloudy or milky layer at the interface of the organic and aqueous phases, preventing a clean separation in a separatory funnel.
Q2: Why are emulsions so common when working with amines?
Amines, particularly in their protonated (salt) form, can act as surfactants. Their molecular structure possesses both a nonpolar (hydrophobic) organic component and a polar (hydrophilic) ammonium head. This amphiphilic nature allows them to stabilize the interface between the organic and aqueous layers, reducing the interfacial tension and promoting the formation of a stable emulsion.[2]
Q3: How does the basicity of an amine influence emulsion formation?
The basicity of an amine, quantified by the pKa of its conjugate acid, plays a crucial role.[3] A more basic amine will readily be protonated in a neutral or acidic aqueous solution, forming a higher concentration of the surfactant-like ammonium salt. The pKa value helps determine the pH range at which the amine is protonated and thus more likely to stabilize an emulsion.
Q4: Can the choice of organic solvent affect the likelihood of forming an emulsion?
Absolutely. Solvents with some degree of water miscibility, such as diethyl ether and ethyl acetate, are more prone to forming emulsions compared to less polar solvents like toluene or hexane.[4] However, the choice of solvent is also dictated by the solubility of the desired product.
Troubleshooting Guide: Strategies to Break Emulsions
When faced with a persistent emulsion, a systematic approach involving both physical and chemical methods is often the most effective. It is generally advisable to start with the least invasive methods first.
Decision-Making Workflow for Breaking Emulsions
The following diagram illustrates a logical progression for tackling an emulsion during the workup of an amine reaction.
Caption: A decision tree to guide the selection of methods for breaking emulsions.
Physical Methods
These methods physically disrupt the emulsion without altering the chemical composition of the mixture.
Patience and Gentle Agitation
Sometimes, the simplest solution is to allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can be sufficient to break weak emulsions. Gentle swirling or tapping the side of the funnel can also help coalesce the dispersed droplets.[5]
Centrifugation
For smaller volumes, centrifugation is a highly effective mechanical method to break emulsions.[6] The applied centrifugal force accelerates the separation of the denser and less dense phases.[7]
Experimental Protocol: Centrifugation
Transfer : Carefully transfer the emulsion and the two phases into appropriate centrifuge tubes. Ensure the tubes are balanced.
Centrifuge : Place the tubes in a centrifuge and spin at a moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes.[6]
Separate : Carefully remove the tubes. The layers should now be distinct. Pipette the separated layers into clean containers.
Filtration
Passing the emulsion through a filter medium can physically disrupt the droplets and promote coalescence.
Glass Wool: A simple plug of glass wool in a powder funnel can sometimes be sufficient to break up a coarse emulsion.
Celite® (Diatomaceous Earth): Filtering the entire mixture through a pad of Celite® is a very effective method for breaking stubborn emulsions.[8] The fine, porous structure of Celite® helps to break up the dispersed droplets.[8]
Experimental Protocol: Filtration through Celite®
Prepare the Filter Pad : Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent being used.
Create the Celite® Pad : Prepare a slurry of Celite® in the organic solvent. With gentle suction, pour the slurry onto the filter paper to create a uniform pad (approximately 1-2 cm thick).
Filter the Emulsion : Gently pour the entire contents of the separatory funnel (both phases and the emulsion) onto the Celite® pad under gentle vacuum.
Rinse : Rinse the separatory funnel with a small amount of the organic solvent and pour this through the filter to ensure all of the product is collected.
Separate : The filtrate in the filter flask should now consist of two distinct layers. Transfer this back to a clean separatory funnel for separation.
Caption: Step-by-step workflow for using Celite® filtration to break an emulsion.
Phase Separator Paper: This is a hydrophobic filter paper that allows the organic phase to pass through while retaining the aqueous phase.[9] It is most effective with solvents that are denser than water, such as dichloromethane and chloroform.[9]
Experimental Protocol: Using Phase Separator Paper
Fold and Place : Fold the phase separator paper and place it in a powder funnel.
Pour : Pour the entire mixture from the separatory funnel directly into the funnel containing the phase separator paper.
Collect : The organic phase will pass through into the receiving flask, while the aqueous phase is retained by the paper.
Chemical Methods
These methods involve the addition of reagents to alter the chemical properties of the system, thereby destabilizing the emulsion.
"Salting Out" with Brine
This is often the first chemical method to try. Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[10] This has two main effects:
It decreases the solubility of organic compounds in the aqueous phase, forcing them into the organic layer.[11]
It disrupts the ordered structure of water molecules at the interface, which helps to break the emulsion.[4]
Experimental Protocol: Brine Wash
Add Brine : To the separatory funnel containing the emulsion, add a volume of saturated brine solution equivalent to about 20-30% of the aqueous layer volume.
Gently Mix : Stopper the funnel and gently invert it a few times. Avoid vigorous shaking, which can worsen the emulsion.
Allow to Settle : Let the funnel stand and observe if the layers begin to separate.
pH Adjustment
Since the protonated form of the amine is often the culprit in stabilizing the emulsion, adjusting the pH of the aqueous layer can be a very effective strategy. The goal is to convert the amine salt back to the neutral amine, which is more soluble in the organic phase and less surface-active.
For Primary, Secondary, and Tertiary Amines : Add a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) to increase the pH of the aqueous layer. As a general rule, the pH should be raised to at least 2 units above the pKa of the amine's conjugate acid to ensure the amine is in its neutral form.[3]
Table of Common Amines and their Conjugate Acid pKa Values
Amine
Conjugate Acid pKa
Triethylamine
10.75
Diisopropylamine
11.05
Pyridine
5.25
Aniline
4.63
Methylamine
10.66
Dimethylamine
10.73
Trimethylamine
9.81
Data sourced from various chemical data repositories.[12][13]
Experimental Protocol: pH Adjustment
Add Base : Add the dilute base dropwise to the separatory funnel while gently swirling.
Monitor pH : Periodically, allow the layers to partially separate and test the pH of the aqueous layer using pH paper.
Observe Separation : As the desired pH is reached, the emulsion should begin to break.
Extract : Once the layers have separated, proceed with the extraction.
Addition of a Different Solvent
Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which can help to break the emulsion. For example, adding a small amount of ethanol or methanol can sometimes help to break up an emulsion by increasing the miscibility of the two phases at the interface. However, be aware that this may also increase the solubility of your desired product in the aqueous layer. Alternatively, adding a more non-polar solvent like hexane or toluene can sometimes be effective.
References
Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. Available at: [Link]
University of Calgary. Amines. Available at: [Link]
The Hive. Celite, Hive Methods Discourse. Available at: [Link]
Curly Arrow. Whatman Phase Separators. Available at: [Link]
MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available at: [Link]
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available at: [Link]
Food & Function (RSC Publishing). Emulsions stabilised with pectin-based microgels: investigations into the effect of pH and ionic strength on emulsion stability. Available at: [Link]
ResearchGate. Examined amines and pKa values for their conjugate acids. Available at: [Link]
Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]
MDPI. The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions. Available at: [Link]
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
PubMed. Effects of different ionic strengths on the physicochemical properties of plant and animal proteins-stabilized emulsions fabricated using ultrasound emulsification. Available at: [Link]
PubMed. Ionic strength and pH stability of oil-in-water emulsions prepared with acid-hydrolyzed insoluble proteins from Chlorella protothecoides. Available at: [Link]
Biolin Scientific. How emulsions form and break? Available at: [Link]
MDPI. The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions. Available at: [Link]
Glasp. How to Filter through Celite | Video Summary and Q&A. Available at: [Link]
Wiley-VCH. 1 Emulsion Formation, Stability, and Rheology. Available at: [Link]
University of Wisconsin-Madison. Extraction/Brine washing. Available at: [Link]
ACS Publications. Optimization of Interfacial Material Isolation from Water–Oil Emulsions by Centrifugation and Fourier Transform Infrared Spectroscopy Characterization. Available at: [Link]
Corning. Centrifugation: Lab Techniques, Examples and Types. Available at: [Link]
Lab Manager. Use of OHAUS Centrifuges in Cosmetology. Available at: [Link]
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available at: [Link]
ETI. Emulsion Breaking: Water Formulation Strategies That Work. Available at: [Link]
University of Richmond Blogs. Liquid-Liquid Extraction | Organic Chemistry I Lab. Available at: [Link]
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Available at: [Link]
The Schlenk Line Survival Guide. Filtration through Celite. Available at: [Link]
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
MedSolut. Separation of Mixtures by Centrifugation: Complete Guide. Available at: [Link]
Cooperative Organic Chemistry Student Laboratory Manual. Extraction and Drying. Available at: [Link]
CyberColloids. Introduction to Emulsion Technology, Emulsifiers and Stability. Available at: [Link]
PMC. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Available at: [Link]
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]
Wikipedia. Emulsion stabilization using polyelectrolytes. Available at: [Link]
Scribd. Effective Emulsion Breaking Methods | PDF. Available at: [Link]
Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available at: [Link]
Reddit. Breaking emulsions : r/chemistry. Available at: [Link]
ACS Omega. Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. Available at: [Link]
University of York. Active Filtration. Available at: [Link]
PMC. Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. Available at: [Link]
ResearchGate. Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. Available at: [Link]
Biotage. How best to extract reaction products from high boiling solvents. Available at: [Link]
American Chemical Society. Solvent selection tool. Available at: [Link]
Studylib. Experimental No. (6) Extraction Extraction Purpose of experimental To purify samples of organic compounds that are solids a. Available at: [Link]...
Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available at: [Link]
Technical Support Center: Scaling Up Reactions Involving Methyl(nonyl)amine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up reactions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up reactions that involve Methyl(nonyl)amine hydrochloride (CAS: 68579-61-3).[1] The following information is designed to help you navigate the common challenges associated with this long-chain secondary amine hydrochloride, ensuring the efficiency, safety, and success of your chemical syntheses at scale.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and reactivity of Methyl(nonyl)amine hydrochloride.
Q1: What are the key physical and chemical properties of Methyl(nonyl)amine hydrochloride that I should be aware of before scale-up?
Q2: How do I handle and store Methyl(nonyl)amine hydrochloride safely in a laboratory or pilot plant setting?
A2: Safe handling and storage are paramount. Alkylamines and their salts can be corrosive and may cause skin and eye irritation.[4][5][6] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Work in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[5][7]
For storage, keep the container tightly closed in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][8] Ensure proper grounding of all equipment when handling the material to prevent static discharge, which can be an ignition source if flammable solvents are present.[9]
Q3: Do I need to convert Methyl(nonyl)amine hydrochloride to its free base form before reaction? If so, what is the recommended procedure for a large-scale reaction?
A3: Yes, in most cases, the hydrochloride salt needs to be converted to the free secondary amine to act as a nucleophile in reactions like alkylations or acylations.[10] For large-scale operations, a liquid-liquid extraction is a common and effective method.
Here is a general protocol:
Dissolution: Dissolve or suspend the Methyl(nonyl)amine hydrochloride in a suitable organic solvent in which the free amine is soluble, such as ethyl acetate, diethyl ether, or dichloromethane.
Basification: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to the mixture. The amount of base should be at least one molar equivalent to the amine hydrochloride.
Extraction: Stir the biphasic mixture vigorously to ensure complete deprotonation. The free Methyl(nonyl)amine will partition into the organic layer.
Separation: Separate the organic layer from the aqueous layer.
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
Concentration: Remove the solvent under reduced pressure to obtain the free amine.
Q4: What are the common side reactions to anticipate when using Methyl(nonyl)amine in N-alkylation reactions at scale?
A4: The most significant side reaction in the N-alkylation of secondary amines is over-alkylation , leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[11][12][13] This occurs because the product tertiary amine can often be more nucleophilic than the starting secondary amine.[13]
Another potential side reaction, particularly with sterically hindered alkyl halides, is elimination , which competes with the desired substitution reaction.[14]
II. Troubleshooting Guide for Scaling Up Reactions
This section provides solutions to specific problems you may encounter during the scale-up of reactions involving Methyl(nonyl)amine.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor or Incomplete Reaction Conversion
1. Inefficient deprotonation of the amine hydrochloride. 2. Low solubility of reactants in the chosen solvent. 3. Insufficient reaction temperature or time. 4. Steric hindrance from the nonyl chain or the alkylating agent.
1. Ensure at least one equivalent of a suitable base is used for deprotonation. Consider using a stronger, non-nucleophilic base if necessary.[15] 2. Perform solubility studies to select an appropriate solvent or solvent mixture. Consider using a phase-transfer catalyst to facilitate the reaction between two immiscible phases.[16][17] 3. Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time and temperature.[18] Consider a modest increase in temperature, but be mindful of potential side reactions. 4. If steric hindrance is a major issue, alternative synthetic routes such as reductive amination may be more suitable.[12][13]
Formation of Significant Over-alkylation Byproducts
The product tertiary amine is more nucleophilic than the starting secondary amine, leading to a second alkylation.[13]
1. Control Stoichiometry: Use a carefully controlled amount of the alkylating agent, often slightly less than one equivalent.[11] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor the desired mono-alkylation.[18] 3. Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity. 4. Alternative Methods: For challenging cases, consider alternative methods like reductive amination which are known for their high selectivity in mono-alkylation.[13]
Difficulties in Product Isolation and Purification
1. The product may be an oil, making crystallization difficult. 2. The product and starting material have similar polarities, complicating chromatographic separation. 3. Formation of emulsions during aqueous workup.
1. If the free amine product is an oil, consider converting it back to a hydrochloride or another salt to induce crystallization for purification.[19] 2. If chromatography is necessary, explore different solvent systems or consider using alternative stationary phases like basic alumina. The addition of a small amount of a volatile amine like triethylamine to the eluent can help reduce streaking on silica gel.[19] 3. To break emulsions, try adding brine or a small amount of a different organic solvent. Filtering the entire mixture through a pad of Celite® can also be effective.
Discoloration of the Product (e.g., Pink or Yellow Hue)
Trace impurities or oxidation of the amine. Long-chain alkyl amine derivatives are sometimes known to develop a pink color.[20]
1. Treatment with a small amount of a bleaching agent like hydrogen peroxide or sodium bisulfite, followed by heating, can sometimes remove the pink discoloration.[20] 2. Ensure all reactions and workups are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[19] 3. Purification by distillation or chromatography can remove colored impurities.
III. Experimental Protocols & Methodologies
Protocol 1: Large-Scale Generation of Methyl(nonyl)amine Free Base
This protocol outlines a standard procedure for the deprotonation of Methyl(nonyl)amine hydrochloride on a larger scale.
Materials:
Methyl(nonyl)amine hydrochloride
Dichloromethane (DCM) or Ethyl Acetate
2M Sodium Hydroxide (NaOH) solution
Brine (saturated aqueous NaCl)
Anhydrous Sodium Sulfate (Na2SO4)
Large separatory funnel or reaction vessel with a bottom outlet
Procedure:
In a suitable reaction vessel, suspend Methyl(nonyl)amine hydrochloride (1.0 eq.) in DCM or ethyl acetate (5-10 volumes).
With vigorous stirring, slowly add the 2M NaOH solution (1.1 eq.).
Continue stirring for 30-60 minutes to ensure complete deprotonation.
Transfer the mixture to a separatory funnel and allow the layers to separate.
Drain the lower aqueous layer.
Wash the organic layer with brine (2 x 3 volumes).
Drain the organic layer into a clean, dry flask and add anhydrous Na2SO4.
Stir for at least 30 minutes, then filter off the drying agent.
Concentrate the filtrate under reduced pressure to yield the Methyl(nonyl)amine free base.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a general method for the N-alkylation of the generated free base.
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Potassium Carbonate (K2CO3) or another suitable base
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a solution of Methyl(nonyl)amine (1.0 eq.) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5-2.0 eq.).
Stir the suspension under an inert atmosphere.
Slowly add the alkyl halide (1.0-1.1 eq.) to the mixture.
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or distillation.
IV. Visualizations and Diagrams
Workflow for Deprotonation and N-Alkylation
Caption: Troubleshooting guide for mitigating over-alkylation in N-alkylation reactions.
V. References
CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]
Jaśkowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375.
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]
Quora. (2016, September 29). What strong bases that can be used to deprotonate secondary amine?. Retrieved from [Link]
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
Safe Work Australia. (2016, July 1). Short chain (C2-3) alkyl amines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
U.S. Patent No. 4,347,381. (1982). Method of treating long chain alkyl amines or products derived therefrom.
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
Managing temperature control in exothermic reactions with secondary amines
Technical Support Center: Managing Temperature Control in Exothermic Reactions with Secondary Amines Welcome to the Process Chemistry Technical Support Center. This guide is curated for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Managing Temperature Control in Exothermic Reactions with Secondary Amines
Welcome to the Process Chemistry Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the intense thermal challenges of secondary amine chemistry. Secondary amines are highly nucleophilic; their reactions with electrophiles—such as acyl chlorides, epoxides, isocyanates, and Michael acceptors—are notoriously exothermic. Without precise thermal management, these reactions risk thermal runaway, byproduct formation, and catastrophic safety incidents.
Section 1: Mechanistic Insights & The Heat Problem (FAQs)
Q: Why do secondary amines generate significantly higher exotherms compared to primary or tertiary amines in certain reactions?A: Secondary amines possess a unique balance of high nucleophilicity and moderate steric hindrance. In reactions like polyurethane/polyurea prepolymerization or epoxide ring-opening, secondary amines exhibit higher exothermicity than hydroxyls or primary amines due to the rapid formation of highly stable bonds (e.g., urea linkages or stable tertiary amine products)[1]. The transition state energy barrier is easily overcome, leading to a rapid release of the enthalpy of reaction (ΔH)[2].
Q: What are the mechanistic consequences of inadequate temperature control during epoxide ring-opening with secondary amines?A: Epoxide ring-opening is thermodynamically driven by the relief of ring strain[2]. If the heat of reaction is not actively dissipated, the system develops localized temperature spikes (hot spots).
Causality: Elevated temperatures increase the kinetic energy of the system, which can overcome the activation energy for competing side reactions. This leads to the etherification of the newly formed hydroxyl groups with unreacted epoxides, or the thermal degradation of the amine product, drastically reducing yield and purity[2].
Q: Why do batch reactors fail when scaling up secondary amine amidations?A: The amidation of secondary amines with acyl chlorides is nearly instantaneous. In a traditional batch reactor, the surface-area-to-volume ratio is too low to remove heat as fast as it is generated by the reaction kinetics[3]. This forces chemists to use artificially slow dropwise addition over many hours to prevent solvent boiling or over-pressurization, creating severe process bottlenecks[4].
To overcome the limitations of batch chemistry, Process Chemists rely on Continuous Flow Chemistry. Flow reactors provide a surface-area-to-volume ratio one to two orders of magnitude greater than batch systems, enabling near-instantaneous heat dissipation[3][5].
Decision matrix for selecting a temperature control strategy based on thermodynamics.
This protocol outlines the transition of a highly exothermic secondary amine amidation from a batch process to a continuous flow microreactor.
System Design & Causality:
We utilize a micro-mixer and a residence time coil. Why pre-cool to 0°C? The initial mixing of highly concentrated secondary amines with electrophiles releases immediate latent heat. Pre-cooling suppresses the initial kinetic spike, ensuring the reaction remains within the heat-exchange capacity of the micro-mixer[6].
Continuous flow workflow for managing highly exothermic amidation of secondary amines.
System Priming: Flush the continuous flow system (PFA or stainless steel tubing) with the chosen anhydrous reaction solvent (e.g., THF or DCM) at a flow rate of 1.0 mL/min to establish baseline pressure and verify leak-tightness.
Pre-Cooling: Activate the Peltier cooling module or external cryostat. Set the reactor zones (T-mixer and residence coil) to 0°C. Wait 15 minutes for thermal equilibration.
Reagent Preparation:
Stream A: Prepare a 1.0 M solution of the secondary amine (e.g., diethylamine) and 1.2 M of a non-nucleophilic base (e.g., DIPEA) in the solvent.
Stream B: Prepare a 1.05 M solution of the electrophile (e.g., acyl chloride) in the solvent.
Flow Rate Modulation: Initiate pumping. Start with a conservative residence time by setting Stream A to 0.5 mL/min and Stream B to 0.5 mL/min.
Thermal Monitoring (Self-Validation Loop): Monitor the in-line thermocouple immediately downstream of the T-mixer. If the ΔT (temperature rise) exceeds +5°C, the automated control loop must decrease the flow rates by 20%[6]. Causality: Reducing the flow rate directly increases the specific cooling time within the reactor, self-correcting the thermal deviation before a runaway can occur[6].
Steady-State Collection: Discard the first 2 reactor volumes (dispersion volume). Collect the steady-state output into a flask containing a quench solution (e.g., saturated aqueous NaHCO3) to immediately neutralize any unreacted electrophile.
In-line Optimization: Gradually increase the temperature of the residence coil to 20°C to push conversion, relying on the high surface-area-to-volume ratio to prevent runaway[5].
Section 4: Quantitative Data & Reactor Selection
To aid in reactor selection and risk assessment, the following table summarizes the thermal characteristics and recommended control strategies for common secondary amine reactions.
Reaction Type
Typical Enthalpy (ΔH)
Primary Thermal Risk
Recommended Reactor
Cooling Strategy
Amidation (Acyl Chlorides)
Highly Exothermic (>80 kJ/mol)
Rapid boiling of solvent, over-pressurization
Continuous Flow Microreactor
Active micro-channel liquid cooling (0°C to 20°C)[6]
Title : Managing heat transfer in continuous flow at scale - Stoli Chem
Source : stolichem.com
URL : 4
Title : What is a Continuous Flow Chemistry System? - Kilolabs
Source : kilolabs.com
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Title : Elucidating the Impact of Polyol Functional Moieties on Exothermic Poly(urethane-urea) Polymerization: A Thermo-Kinetic Simulation Approach - MDPI
Source : mdpi.com
URL : 1
Title : The role of flow in green chemistry and engineering - RSC Publishing
Source : rsc.org
URL : 7
Title : Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka
Source : patsnap.com
URL : 6
Title : Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy | Macromolecules - ACS Publications
Source : acs.org
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Technical Support Center: Catalyst Poisoning by Long-Chain Amines
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols a...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address challenges related to catalyst deactivation by long-chain amines. Our goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and resolve these common experimental issues.
This section addresses the most common initial questions when encountering a stalled or underperforming catalytic reaction where long-chain amines are present.
Q1: How can I tell if my catalyst is poisoned by a long-chain amine?
A: Catalyst poisoning often manifests through several distinct observational symptoms during your reaction.[1] These include:
Drastic Drop in Reaction Rate: A previously efficient reaction slows down significantly or stops completely after the introduction of the amine-containing substrate or upon formation of an amine product.[1]
Failure to Reach Completion: The reaction stalls at a partial conversion, even with extended reaction times or increased temperature.
Decreased Product Yield and Selectivity: You observe a lower-than-expected yield of your desired product and potentially an increase in the formation of byproducts.[1]
Increased Catalyst Loading Required: Achieving the desired conversion requires a much higher catalyst loading than in established protocols.[1]
Q2: What is the fundamental mechanism of catalyst poisoning by long-chain amines?
A: The primary mechanism is the strong chemisorption of the amine onto the catalytically active sites.[2] The nitrogen atom in the amine possesses a lone pair of electrons that readily donates to the electron-deficient metal centers of the catalyst (e.g., Palladium, Platinum, Rhodium, Nickel).[3] This forms a stable coordinate bond, effectively blocking the active site and preventing reactant molecules from accessing it.[2][3] This process is a form of chemical deactivation.[4]
Q3: Does the "long-chain" aspect of the amine change the poisoning behavior?
A: Yes, the alkyl chain length plays a significant role. While the nitrogen lone pair is the primary culprit for binding, the long chain can introduce secondary effects:
Steric Hindrance: Very long or bulky chains can physically block adjacent active sites, meaning one amine molecule can deactivate multiple sites.
Increased van der Waals Interactions: The long alkyl chain can increase non-covalent interactions with the catalyst support or surface, potentially strengthening the adsorption of the poison.
Solubility Effects: Long-chain amines have lower solubility in polar solvents.[5] This can sometimes reduce the concentration of the poison in the solution phase but can also lead to the amine "greasing out" onto the catalyst surface. Conversely, lower solubility can make it harder to wash the poison off during regeneration attempts.[5]
Q4: Is catalyst poisoning by long-chain amines reversible or irreversible?
A: It can be either, depending on the strength of the amine-catalyst bond.[6][7]
Reversible Poisoning: Involves weaker adsorption (physisorption or weak chemisorption). The catalyst's activity can often be restored by removing the amine from the feedstock or through relatively simple regeneration procedures like thermal treatment or solvent washing.[6][7]
Irreversible Poisoning: Occurs when a strong, stable chemical bond forms between the amine and the active site.[6] This often requires more aggressive regeneration methods, and in some cases, the damage is permanent, necessitating catalyst replacement.[6]
Q5: Which types of catalysts are most susceptible to poisoning by amines?
A: Heterogeneous metal catalysts are particularly vulnerable, especially those from the transition metal groups used in hydrogenation, C-C coupling, and reforming reactions.[2][7] This includes catalysts based on:
Palladium (Pd)
Platinum (Pt)
Rhodium (Rh)
Nickel (Ni)
Ruthenium (Ru)
Additionally, solid acid catalysts like zeolites and silica-aluminas are readily poisoned by amines, as the basic amine neutralizes the acidic active sites.[7]
Section 2: A Systematic Troubleshooting Workflow
First, always perform preliminary checks to rule out common experimental errors.[1] Ensure reagent purity, stable reaction conditions (temperature, pressure), and a properly maintained inert atmosphere if required.[1] If these factors are correct, proceed with the following workflow.
Caption: A logical workflow for troubleshooting suspected catalyst poisoning.[1]
Section 3: Understanding the Mechanism of Deactivation
The core of the poisoning issue is the interaction between the amine's lone pair of electrons and the active metal site on the catalyst. This diagram illustrates the competitive adsorption process where the long-chain amine blocks the active site, preventing the intended reactant from binding and reacting.
Caption: Mechanism of active site blocking by a long-chain amine.
If poisoning is confirmed, you may be able to restore catalytic activity. The success of regeneration depends heavily on the nature of the catalyst and the strength of the poison's bond.[6]
Protocol 1: Thermal Regeneration
This method is most effective for reversibly bound poisons that can be desorbed at elevated temperatures.[3]
Objective: To use heat under a controlled atmosphere to desorb the long-chain amine from the catalyst surface.
Materials:
Spent (poisoned) catalyst
Tube furnace with temperature control
Quartz or ceramic tube
Inert gas (Nitrogen or Argon) with flow controller
Non-reactive solvent (e.g., ethanol, toluene) for initial washing
Procedure:
Initial Wash: Wash the recovered catalyst with a non-reactive solvent to remove any residual reactants or loosely bound species.
Drying: Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the washing solvent.[3]
Loading: Place the dried catalyst in the center of the tube furnace.
Inert Purge: Purge the system with a steady flow of inert gas (e.g., 50-100 mL/min) for at least 30 minutes to remove all oxygen.
Heating Program: While maintaining the inert gas flow, gradually ramp the temperature to the target regeneration temperature (e.g., 200-400 °C). Caution: The optimal temperature depends on the thermal stability of your catalyst and support. Do not exceed the catalyst's maximum recommended temperature. Hold at this temperature for 2-4 hours.[6]
Cooling: After the treatment period, turn off the heater and allow the catalyst to cool to room temperature under the continuous inert gas flow.[6]
Re-evaluation: Test the regenerated catalyst's performance in a small-scale reaction to assess the recovery of its activity.[3]
Protocol 2: Chemical Washing (Acidic)
This method uses an acidic solution to protonate the amine, converting it into a more soluble salt that is less likely to bind to the metal center and can be washed away.[3]
Objective: To remove the adsorbed amine by converting it to its ammonium salt form.
Materials:
Spent (poisoned) catalyst
Dilute acid solution (e.g., 0.05 M - 0.5 M H₂SO₄ or HCl). Note: Choose an acid whose anion will not poison the catalyst (e.g., avoid HCl if your catalyst is sensitive to chlorides).
Deionized water
pH indicator strips or a pH meter
Solvent for final wash (e.g., ethanol, acetone)
Procedure:
Acid Wash: Create a slurry of the catalyst in the dilute acid solution in a beaker or flask. Stir the suspension gently for 30-60 minutes at room temperature.[3]
Filtration: Filter the catalyst from the acid solution.
Neutralization and Rinsing: Wash the catalyst cake on the filter thoroughly with deionized water. Continue washing until the pH of the filtrate is neutral (pH ~7). This step is critical to remove all residual acid.[3][8]
Final Solvent Wash: Perform a final wash with a volatile solvent like ethanol or acetone to displace the water.[3]
Drying: Dry the regenerated catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C).[3]
Re-evaluation: Assess the performance of the regenerated catalyst to determine if activity has been restored.[3]
Section 5: Prevention Strategies
The most economically and scientifically sound approach is to prevent catalyst poisoning from occurring in the first place.
Feedstock Purification: If the long-chain amine is an impurity in your starting material, consider passing the feedstock through a "guard bed" before it enters the reactor.[1] A guard bed is a column packed with a less expensive, sacrificial material (like activated carbon or a basic resin) designed to adsorb the amine poison.[1][9]
Catalyst Selection & Design: If possible, choose a catalyst known for its resistance to amine poisoning.[1] Catalyst design, including surface area, pore size, and the incorporation of protective promoters, can significantly enhance poison resistance.[9]
Reaction Condition Optimization: Systematically adjust reaction parameters. For example, a moderate increase in temperature may sometimes weaken the poison-catalyst bond without promoting side reactions.[1]
Use of Additives: In some cases, a competitive inhibitor that binds less strongly than the amine but can be easily removed may be added to protect the most active sites.
Section 6: Advanced Characterization Techniques
To definitively confirm poisoning and understand its effects, a comparison between fresh and spent catalyst samples using advanced analytical techniques is invaluable.[1]
Analytical Technique
Information Gained
Reference
X-ray Photoelectron Spectroscopy (XPS)
Provides elemental composition and chemical state of the catalyst surface. Can directly detect the presence of nitrogen from the amine and reveal changes in the metal's oxidation state.
Measures the temperature at which adsorbed species desorb from the catalyst surface. An ammonia-TPD can quantify the number and strength of acid sites, which would be reduced by amine poisoning.
Visualizes catalyst particles at high resolution. Can reveal if the poison has caused sintering (agglomeration) or morphological changes to the catalyst particles.
Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]
ResearchGate. (n.d.). Tests of amine poisoning with regeneration. Retrieved from [Link]
Mingxu Chemicals. (2025, May 16). How to prevent the oxidation of Amine Catalyst? Retrieved from [Link]
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. MDPI. Retrieved from [Link]
Matmatch. (2024, April 23). How to prevent catalyst poisoning at the industrial scale. Retrieved from [Link]
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]
Pacia, R. M., Manianglung, C., & Ko, Y. S. (2019). In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases. Catalysts, 9(11), 910. MDPI. Retrieved from [Link]
Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
A&B Chemical. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
PubMed. (2023, October 25). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Retrieved from [Link]
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
ACS Publications. (2003, February 15). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Organometallics. Retrieved from [Link]
ResearchGate. (2025, August 6). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Retrieved from [Link]
ResearchGate. (2015, May 12). Why are long chain amines less toxic than short chain amines? Retrieved from [Link]
Aerosol and Air Quality Research. (2019, February 28). Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3. Retrieved from [Link]
PMC. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Retrieved from [Link]
ResearchGate. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Retrieved from [Link]
CECO Environmental. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
Morressier. (n.d.). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Retrieved from [Link]
ResearchGate. (n.d.). New Amines for CO2 Capture. III. Effect of Alkyl Chain Length between Amine Functions on Polyamines Degradation. Retrieved from [Link]
Liu, et al. (2021). Study on Ammonia-induced Catalyst Poisoning in the Synthesis of Dimethyl Oxalate. Retrieved from [Link]
A Researcher's Guide to Evaluating Methyl(nonyl)amine Hydrochloride: A Comparative Analysis of Certificates of Analysis
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success and reproducibility of their work. Methyl(nonyl)amine hydrochloride, a versatile secondary am...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success and reproducibility of their work. Methyl(nonyl)amine hydrochloride, a versatile secondary amine hydrochloride, serves as a crucial building block in various synthetic pathways. Its purity and characterization directly impact reaction yields, impurity profiles of subsequent products, and ultimately, the integrity of the final research or drug candidate.
This guide provides an in-depth comparison of typical analytical data for Methyl(nonyl)amine hydrochloride, presented in a format that mirrors a Certificate of Analysis (CofA) from different suppliers. By understanding the nuances of each analytical test and interpreting the comparative data, you will be equipped to make informed decisions when sourcing this critical reagent. This document will delve into the causality behind the experimental choices and provide self-validating protocols for key analytical methods.
The Anatomy of a Certificate of Analysis: More Than Just a Purity Value
A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a chemical. While the purity or assay value is often the first parameter reviewed, a comprehensive evaluation of the entire CofA is crucial. This guide will dissect a typical CofA for Methyl(nonyl)amine hydrochloride, comparing two hypothetical suppliers, "Supplier A" and "Supplier B," to highlight key differences and their potential implications.
Table 1: Comparative Certificate of Analysis for Methyl(nonyl)amine Hydrochloride
The first step in qualifying a new batch of starting material is to confirm its identity. Spectroscopic methods are indispensable for this purpose.
FTIR spectroscopy provides a molecular fingerprint of the compound by identifying its functional groups. For Methyl(nonyl)amine hydrochloride, a secondary amine salt, characteristic absorption bands are expected.[6][7][8]
N-H Stretch: A broad and strong absorption band is typically observed in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching in a secondary amine salt.[7]
C-H Stretch: Aliphatic C-H stretching vibrations will appear around 2850-2960 cm⁻¹.
N-H Bend: An important diagnostic peak for secondary amine salts is the N-H⁺ bending vibration, which typically appears in the 1560-1620 cm⁻¹ region.[7]
Figure 1: Representative FTIR Spectrum of Methyl(nonyl)amine hydrochloride
Caption: Key absorption bands in the FTIR spectrum of Methyl(nonyl)amine hydrochloride.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and identifying potential impurities.
¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.[13][15][16][17]
-CH₃ (methyl group on nitrogen): A singlet or a triplet (if coupled to N-H) typically appearing around 2.5-3.0 ppm.
-CH₂- (methylene groups of the nonyl chain): A series of multiplets between approximately 1.2 and 1.7 ppm.
-CH₂- (methylene group adjacent to nitrogen): A multiplet shifted downfield to around 2.8-3.2 ppm due to the electron-withdrawing effect of the nitrogen atom.
-CH₃ (terminal methyl group of the nonyl chain): A triplet around 0.9 ppm.
N-H₂⁺: A broad singlet that can appear over a wide range (e.g., 7-9 ppm) and its position is concentration and solvent dependent.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.[18][19]
-CH₃ (on nitrogen): ~35-45 ppm
-CH₂- (adjacent to nitrogen): ~50-60 ppm
Alkyl chain carbons: ~14-32 ppm
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 10-20 mg of Methyl(nonyl)amine hydrochloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect chemical shifts, especially for exchangeable protons like N-H₂⁺.
Instrument: Use a 400 MHz or higher field NMR spectrometer.
Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 25 °C).
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Purity and Impurity Profiling
The presence of impurities can significantly affect the outcome of a chemical reaction. Therefore, a thorough assessment of purity and a detailed impurity profile are critical.
Acid-base titration is a classic and reliable method for determining the overall purity of an amine hydrochloride salt. It quantifies the total amount of the amine salt by neutralizing it with a standardized base.
Experimental Protocol: Assay by Titration (based on USP <541>)
Sample Preparation: Accurately weigh approximately 300 mg of Methyl(nonyl)amine hydrochloride and dissolve it in 50 mL of a suitable solvent, such as a mixture of glacial acetic acid and acetic anhydride.
Titration: Titrate the solution with 0.1 N perchloric acid, using a potentiometric endpoint detection system.
Calculation: The percentage of Methyl(nonyl)amine hydrochloride is calculated based on the volume of titrant consumed.
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. For a polar compound like Methyl(nonyl)amine hydrochloride, which lacks a strong UV chromophore, specialized HPLC methods are required.[20][21][22][23][24]
Experimental Protocol: Purity by HPLC
Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).
Column: A mixed-mode column (e.g., reversed-phase/cation-exchange) or a HILIC column is often suitable for retaining polar amines.
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and a buffer (e.g., ammonium formate) with an acid modifier like formic acid.
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or CAD for more universal detection of non-chromophoric compounds.
Quantification: Purity is typically determined by area percent, comparing the peak area of the main component to the total area of all peaks.
Caption: A typical workflow for HPLC purity analysis of Methyl(nonyl)amine hydrochloride.
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. For amine hydrochlorides, derivatization is often necessary to improve their volatility and chromatographic behavior.[12][25][26][27] Potential impurities could include starting materials (e.g., nonylamine), by-products from the synthesis (e.g., over-alkylation to form tertiary amines), or other related compounds.
Experimental Protocol: Related Substances by GC-MS
Sample Preparation and Derivatization:
a. Accurately weigh about 50 mg of the sample into a vial.
b. Add a suitable solvent (e.g., dichloromethane) and a base (e.g., pyridine) to neutralize the hydrochloride and free the amine.
c. Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the amine to a more volatile derivative.
d. Heat the mixture to ensure complete derivatization.
GC-MS Analysis:
a. Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
b. Injection: Split or splitless injection.
c. Oven Program: A temperature gradient to separate compounds with different boiling points.
d. MS Detection: Electron ionization (EI) with full scan mode for identification and selected ion monitoring (SIM) for quantification of known impurities.
Critical Quality Parameters
The presence of water can affect the stability of the compound and the outcome of moisture-sensitive reactions. Karl Fischer titration is the gold standard for accurately determining water content.[1][2][3][4][5]
Experimental Protocol: Water Content by Karl Fischer (USP <921>)
Apparatus: A coulometric or volumetric Karl Fischer titrator.
Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing a Karl Fischer solvent.
Titration: The instrument automatically titrates the sample with Karl Fischer reagent until all the water has reacted.
Calculation: The water content is calculated automatically by the instrument.
Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed. Their levels are strictly controlled due to their potential toxicity.[6][7][8][9][10]
Experimental Protocol: Residual Solvents by Headspace GC (USP <467>)
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).
Incubation: The vial is heated to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.
Injection: A sample of the headspace gas is automatically injected into the GC.
Separation and Detection: The solvents are separated on a suitable capillary column and detected by a Flame Ionization Detector (FID).
Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard.
Elemental impurities, or heavy metals, can be introduced from raw materials, catalysts, or manufacturing equipment. Their levels are strictly regulated due to their toxicity.[11][12][13][14][15]
Experimental Protocol: Elemental Impurities by ICP-MS (USP <232>/<233>)
Sample Preparation: The sample is digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.
Analysis: The digested sample is introduced into an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
Quantification: The instrument measures the mass-to-charge ratio of the ions, allowing for the sensitive and specific quantification of each elemental impurity.
Caption: A decision-making workflow for accepting or rejecting a batch of Methyl(nonyl)amine hydrochloride based on its Certificate of Analysis.
Conclusion: Making an Informed Choice
By carefully examining the complete Certificate of Analysis and understanding the implications of each analytical test, researchers can confidently select high-quality Methyl(nonyl)amine hydrochloride. As demonstrated in our comparative table, Supplier A provides a product with higher purity, a cleaner impurity profile, and lower levels of residual solvents and elemental impurities compared to Supplier B. For sensitive applications, such as in drug development, the material from Supplier A would be the superior choice, as the higher levels of impurities from Supplier B could lead to unwanted side reactions and complicate the purification of subsequent products. This guide serves as a framework for a rigorous and objective evaluation of chemical reagents, ultimately contributing to more reliable and reproducible scientific outcomes.
References
USP <921> Water Determination.
Mettler Toledo. Water Content by Volumetric KF | USP 921 Method Ia.
Eurofins Scientific.
Scribd.
USP.
ICH. Q3C(R8) Impurities: Guideline for Residual Solvents.
Thermo Fisher Scientific.
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.
Agilent.
USP-NF. ICH Q3C Impurities: Residual Solvents.
USP. <232> Elemental Impurities—Limits.
USP. <233> Elemental Impurities—Procedures.
Nucro-Technics. Elemental Impurities Testing: A Primer on USP <232> and USP <233>.
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan.
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. [Link]
Michigan State University. Proton NMR Table. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Oregon State University. 13C NMR Chemical Shift. [Link]
HELIX Chromatography. HPLC Methods for analysis of Methylamine. [Link]
ACS Publications. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. [Link]
ResearchGate. Typical GC-MS chromatograms for the analysis of alkylamines in ambient... [Link]
IJPSR. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]
SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. [Link]
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
A Comparative Analysis of the Reactivity of Methyl(nonyl)amine and Its Hydrochloride Salt Against Common Secondary Amines in Synthetic Applications
Introduction: The Nuances of Secondary Amine Reactivity Secondary amines (R₂NH) are a cornerstone functional group in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Nuances of Secondary Amine Reactivity
Secondary amines (R₂NH) are a cornerstone functional group in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the nucleophilic lone pair of electrons on the nitrogen atom, which drives their participation in a vast array of critical bond-forming reactions.[1][2] However, not all secondary amines are created equal. Their reactivity is a delicate interplay of electronic and steric factors, and understanding these nuances is paramount for reaction design, optimization, and the synthesis of complex molecular architectures.
This guide provides an in-depth comparison of the reactivity of methyl(nonyl)amine hydrochloride, a versatile lipophilic amine, with three other widely used secondary amines: dibutylamine, diisopropylamine, and morpholine. We will dissect the structural features that govern their reactivity profiles in key synthetic transformations, including N-acylation, N-alkylation, and nitrosation. By grounding our discussion in mechanistic principles and providing actionable experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The chemical behavior of a secondary amine is dictated by the availability of the nitrogen's lone pair to act as a nucleophile or a base.[1] This availability is modulated by two primary factors:
Electronic Effects: The alkyl groups attached to the nitrogen atom exert an inductive electron-donating effect, which increases the electron density on the nitrogen. This generally enhances both basicity and nucleophilicity compared to primary amines.[1]
Steric Hindrance: The size and branching of the alkyl substituents can physically obstruct the path of an incoming electrophile, impeding the lone pair's ability to engage in a nucleophilic attack.[1][3] This steric congestion can dramatically reduce reaction rates, even for amines with high electron density on the nitrogen.
A comparison of the pKa of the conjugate acids of the amines provides a measure of their basicity. While often correlated, basicity and nucleophilicity are distinct properties. A sterically hindered amine like diisopropylamine can be a strong base (readily accepting a small proton) but a poor nucleophile (unable to attack a larger electrophilic carbon).
Physicochemical Properties of Selected Secondary Amines
To establish a baseline for our comparison, the table below summarizes key properties of the selected amines. Note that for methyl(nonyl)amine hydrochloride, reactivity comparisons refer to the free base, which is readily generated in situ by the addition of a base.
Amine
Structure
Molecular Formula
Molecular Weight ( g/mol )
pKa (Conjugate Acid)
Key Structural Features
Methyl(nonyl)amine
CH₃(CH₂)₈NHCH₃
C₁₀H₂₃N
157.30
~10.8 (estimated)
Asymmetric, one linear C9 chain, one small methyl group; minimal steric hindrance.
Dibutylamine
(CH₃CH₂CH₂CH₂)₂NH
C₈H₁₉N
129.24
11.25
Symmetric, two linear C4 chains; moderate steric hindrance.
Diisopropylamine
((CH₃)₂CH)₂NH
C₆H₁₅N
101.19
11.05
Symmetric, two branched C3 chains; significant steric hindrance.[4]
Morpholine
O(CH₂CH₂)₂NH
C₄H₉NO
87.12
8.36
Cyclic ether; electron-withdrawing oxygen reduces basicity and nucleophilicity.[5][6]
Comparative Reactivity in Foundational Synthetic Transformations
The true measure of an amine's utility is its performance in chemical reactions. We will now compare our selected amines in three common and mechanistically distinct transformations.
N-Acylation: The Formation of Amides
The acylation of amines with reagents like acetyl chloride is a fundamental reaction in organic synthesis, proceeding via a nucleophilic acyl substitution mechanism.[2][7][8] The amine's lone pair attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide bond.[8][9]
Methyl(nonyl)amine and Dibutylamine: These amines exhibit high reactivity. The linear alkyl chains present moderate, but not prohibitive, steric bulk. The long nonyl chain of methyl(nonyl)amine is highly flexible and does not significantly crowd the reactive nitrogen center, making its reactivity comparable to that of dibutylamine.
Morpholine: The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally similar secondary amines.[5][6] This electronic effect leads to a noticeably slower acylation rate.
Diisopropylamine: This amine is a classic example of a sterically hindered base. The bulky isopropyl groups severely restrict access to the nitrogen's lone pair, making nucleophilic attack on the carbonyl carbon exceptionally difficult.[3][4] Consequently, its acylation is often sluggish and may require forcing conditions or specialized catalysts.
Experimental Protocol: Acetylation of a Secondary Amine (General Procedure)
This protocol outlines a standard laboratory procedure for N-acylation, explaining the rationale behind each step.
Materials:
Secondary Amine (1.0 eq)
Anhydrous Dichloromethane (DCM)
Pyridine or Triethylamine (1.1 - 1.2 eq)
Acetyl Chloride (1.05 eq)
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary amine (1.0 eq) and anhydrous DCM.
Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent the acyl chloride from reacting with atmospheric moisture.
Base Addition: Add the base (e.g., pyridine, 1.1 eq) to the stirred solution.
Rationale: The reaction generates one equivalent of HCl.[8] The added base neutralizes this acidic byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[8]
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Rationale: The acylation of unhindered amines is often highly exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.
Acyl Chloride Addition: Add acetyl chloride (1.05 eq), typically dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-30 minutes.
Rationale: Dropwise addition ensures the reaction temperature remains controlled. A slight excess of the acylating agent helps drive the reaction to completion.
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting amine using Thin Layer Chromatography (TLC).[7][10]
Rationale: TLC provides a simple and effective way to track the reaction's progress and determine when the starting material has been fully consumed.
Work-up: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (to remove the base), saturated NaHCO₃ (to remove any remaining acid), and brine.[10][11]
Rationale: This aqueous work-up sequence removes unreacted reagents and byproducts, isolating the desired amide in the organic phase.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N,N-disubstituted amide. The product can be further purified by recrystallization or column chromatography if necessary.[8]
N-Alkylation: Synthesis of Tertiary Amines
The reaction of a secondary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[12] This reaction is highly sensitive to steric hindrance on both the amine and the alkyl halide.
Methyl(nonyl)amine: The minimal steric hindrance around the nitrogen, afforded by the small methyl group, makes it the most reactive among the compared amines for Sₙ2 reactions.
Dibutylamine: With two n-butyl groups, it is more sterically encumbered than methyl(nonyl)amine, leading to a slightly slower alkylation rate.
Morpholine: Its reduced nucleophilicity compared to simple dialkylamines results in moderate reactivity.
Diisopropylamine: The profound steric hindrance makes direct alkylation extremely challenging. It is often used as a non-nucleophilic base (as its conjugate base, LDA) precisely because it is a poor nucleophile.[4][13] Overcoming this steric barrier for alkylation typically requires highly reactive alkylating agents and elevated temperatures.
Nitrosation: Formation of N-Nitrosamines
The reaction of secondary amines with nitrous acid (generated in situ from nitrite salts under acidic conditions) to form N-nitrosamines is of significant concern in the pharmaceutical industry due to the carcinogenic potential of the products.[14][15][16]
The kinetics of nitrosation are complex, but generally, less sterically hindered and more basic amines react faster.[16]
Methyl(nonyl)amine, Dibutylamine, and Morpholine: All three readily undergo nitrosation. Studies on various secondary amines show that the reaction proceeds efficiently for unhindered structures.[14][15] The presence of formaldehyde has been shown to enhance the formation of N-nitrosamines for many secondary amines, including morpholine.[14]
Diisopropylamine: While still susceptible to nitrosation, the steric bulk of the isopropyl groups can slow the reaction rate compared to less hindered amines.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of N-Acylation of a Secondary Amine.
Caption: Experimental Workflow for Amine Acylation.
Conclusion and Outlook
This guide demonstrates that the reactivity of secondary amines is a predictable function of their electronic properties and steric profile.
Methyl(nonyl)amine emerges as a highly reactive, sterically unencumbered amine, making it an excellent choice for transformations like N-alkylation where minimizing steric hindrance is key. Its reactivity in acylation is comparable to other linear dialkylamines like dibutylamine.
Dibutylamine serves as a reliable benchmark for a standard, reactive secondary amine with moderate steric bulk.
Diisopropylamine is a quintessential sterically hindered amine. Its utility lies more in its application as a non-nucleophilic base rather than as a nucleophile in acylation or alkylation reactions.
Morpholine represents an electronically deactivated system. Its reduced nucleophilicity makes it less reactive than its dialkylamine counterparts, a factor that can be exploited for selective reactions in more complex molecules.
Ultimately, the choice of a secondary amine is a strategic decision. For rapid and efficient nucleophilic attack, a sterically accessible amine like methyl(nonyl)amine is ideal. When a reaction requires a strong base that will not interfere as a nucleophile, diisopropylamine is the superior choice. By understanding the fundamental principles outlined in this guide, researchers can harness the diverse reactivity of secondary amines to achieve their synthetic goals with greater precision and efficiency.
References
Morpholine: Chemical Properties, Reactivity and Uses. (2025). ChemicalBook.
Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. (n.d.). PMC.
Morpholine (CAS: 110-91-8)
MORPHOLINE. (n.d.). PubChem.
An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis. (n.d.). BenchChem.
Morpholine. (n.d.). Wikipedia.
Formation of nitrosamines in alkaline conditions: a kinetic study of the nitrosation of linear and cyclic secondary amines by nitroalkanes. (n.d.). RSC Publishing.
A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. (n.d.). BenchChem.
DI-N-BUTYLAMINE. (n.d.). CAMEO Chemicals.
Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. (n.d.). BenchChem.
Technical Support Center: Navigating Steric Hindrance in Reactions with 2,6-Diisopropylaniline. (n.d.). BenchChem.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl(nonyl)amine Hydrochloride
Introduction: The Analytical Imperative for Methyl(nonyl)amine Hydrochloride Methyl(nonyl)amine hydrochloride is a secondary amine salt that, like many of its chemical class, can serve as a crucial intermediate or compon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Methyl(nonyl)amine Hydrochloride
Methyl(nonyl)amine hydrochloride is a secondary amine salt that, like many of its chemical class, can serve as a crucial intermediate or component in pharmaceutical manufacturing. Ensuring its identity, purity, and strength is not merely a matter of good practice but a stringent regulatory requirement. The validation of analytical procedures is the cornerstone of this quality assurance, providing documented evidence that a method is fit for its intended purpose.[1]
This guide provides a comparative analysis of common analytical techniques for the validation of Methyl(nonyl)amine hydrochloride. It is designed for researchers, analytical development scientists, and quality control professionals. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6] Our objective is to equip you with the expertise to select, develop, and validate analytical methods that are not only compliant but scientifically robust.
The Regulatory and Scientific Framework: Understanding "Fitness for Purpose"
Before comparing instruments and protocols, we must establish our framework. The validation process is guided by the ICH Q2(R2) and USP General Chapter <1225> guidelines.[2][5][7] These documents compel us to evaluate specific performance characteristics to prove a method's "fitness for purpose."[1][7]
The core validation parameters we will assess for each method include:
Specificity: The ability to unequivocally measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[8][9]
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10]
Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]
Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Spectroscopic Profiling of N-Methylnonylamine vs. Its Hydrochloride Salt: A Mechanistic Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals The conversion of a free base amine to its corresponding salt is a foundational workflow in pharmaceutical development, directly dic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
The conversion of a free base amine to its corresponding salt is a foundational workflow in pharmaceutical development, directly dictating a compound's solubility, bioavailability, and solid-state stability. For secondary aliphatic amines like N-Methylnonylamine , the transition to a hydrochloride (HCl) salt fundamentally alters the molecule's electronic distribution and intermolecular interactions.
This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR, MS) of N-Methylnonylamine and its HCl salt, emphasizing the mechanistic causality behind these analytical differences and outlining self-validating experimental protocols.
Mechanistic Causality: The Physics of Protonation
To accurately interpret the spectroscopic differences between the free base and the salt, one must understand the underlying physical chemistry of the protonation event.
When the nitrogen lone pair of N-Methylnonylamine accepts a proton from hydrochloric acid, a cationic ammonium species (
R2NH2+
) is formed. This induces three primary physical changes:
Inductive Deshielding (NMR): The formal positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the adjacent
α
-protons (N-CH
3
and N-CH
2
), deshielding them and shifting their
1
H NMR resonances downfield[1]. Conversely, the polarization of the C-H bonds often leads to a slight upfield shift for the
α
-carbons in
13
C NMR.
Hydrogen-Bonded Networks (IR): The neutral secondary amine possesses a single, relatively weak N-H bond. Upon protonation, the resulting
N−H2+
group engages in strong, highly polarized hydrogen bonding with the chloride counterion (
N−H+⋅⋅⋅Cl−
). This extensive interaction weakens the N-H covalent bond, drastically lowering its vibrational frequency and broadening the signal[2].
Phase and Volatility Shifts (MS/Chromatography): The free base is a volatile, lipophilic liquid. The HCl salt is a non-volatile, crystalline solid. While both yield the same protonated molecular ion
[M+H]+
in Electrospray Ionization (ESI), their chromatographic and thermal behaviors differ entirely.
Quantitative Spectroscopic Comparison
The following table synthesizes the expected spectroscopic data for N-Methylnonylamine in both its free base and hydrochloride salt forms, highlighting the diagnostic markers used for structural validation[2][3].
Analytical Technique
Parameter / Feature
N-Methylnonylamine (Free Base)
N-Methylnonylamine HCl (Salt)
Mechanistic Rationale
1
H NMR
N-CH
3
Protons
~2.42 ppm (singlet)
~2.60 - 2.80 ppm (singlet/multiplet)
Deshielding via the adjacent positive nitrogen charge.
1
H NMR
N-CH
2
Protons
~2.56 ppm (multiplet)
~2.80 - 3.00 ppm (multiplet)
Inductive electron withdrawal by
N+
.
1
H NMR
Amine Protons
~1.00 - 1.50 ppm (broad, 1H)
~8.50 - 9.50 ppm (broad, 2H)
Highly deshielded
N−H2+
protons; visible only in non-exchanging solvents (e.g., DMSO-d
6
).
13
C NMR
α
-Carbons
51.9 ppm (CH
2
), 36.1 ppm (CH
3
)
~49.0 ppm (CH
2
), ~33.0 ppm (CH
3
)
C-H bond polarization increases electron density on the carbon, causing slight upfield shifts.
FTIR (ATR)
N-H Stretching
~3300 - 3350 cm
−1
(sharp, weak)
2400 - 3000 cm
−1
(broad, strong envelope)
Strong hydrogen bonding (
N−H+⋅⋅⋅Cl−
) lowers the force constant of the N-H bond[2].
ESI-MS (+)
Molecular Ion
m/z 158.19
[M+H]+
m/z 158.19
[M+H]+
ESI inherently protonates the free base; both forms yield the identical gas-phase cation.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the protocols used to prepare and analyze these compounds must be self-validating—meaning the experimental design inherently prevents false positives (e.g., mistaking a dissociated salt for a free base).
Protocol A: Anhydrous Salt Formation
Causality: Water must be strictly excluded. If aqueous HCl is used, the resulting salt will dissolve, requiring evaporation which can lead to hydrolysis or degradation.
Dissolve 1.0 equivalent of purified N-Methylnonylamine (free base) in anhydrous diethyl ether (10 mL/gram).
Chill the solution to 0°C in an ice bath to control the exothermic neutralization.
Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas) under continuous stirring.
Validation Check: A white precipitate should form immediately. The insolubility of the highly polar salt in the non-polar ether validates the conversion.
Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.
Protocol B: NMR Acquisition for Salt Verification
Causality: If a protic deuterated solvent (like D
2
O or CD
3
OD) is used, rapid deuterium exchange will wipe out the critical
N−H2+
signal, making the salt indistinguishable from the free base in that region.
Weigh 10-15 mg of the dried N-Methylnonylamine HCl.
Dissolve the sample in 0.6 mL of DMSO-d
6 (100% atom D, ampouled). DMSO strongly solvates the cation without facilitating rapid proton exchange[1].
Acquire the
1
H NMR spectrum at 400 MHz or higher, utilizing a relaxation delay (d1) of at least 2 seconds.
Validation Check: Confirm the presence of a broad integration of 2 protons between 8.50 and 9.50 ppm. If this peak is missing, moisture contamination has caused proton exchange.
Protocol C: ATR-FTIR Analysis
Clean the diamond ATR crystal with isopropanol and collect a background spectrum.
Place 2-3 mg of the solid HCl salt directly onto the crystal. Apply consistent pressure using the anvil.
Acquire the spectrum from 4000 to 400 cm
−1
at a resolution of 4 cm
−1
.
Validation Check: Look for the "ammonium band" envelope. The absence of a sharp peak at 3300 cm
−1
and the presence of a broad, multi-peaked "shoulder" merging with the C-H stretches (2400-3000 cm
−1
) confirms complete salt formation[2].
Analytical Workflow Visualization
The following diagram illustrates the logical progression from synthesis to structural validation, emphasizing the critical decision points in solvent selection.
Caption: Workflow for the preparation and spectroscopic validation of amine salts.
References
Beilstein Journal of Organic Chemistry. "Supporting Information: A versatile way for the synthesis of monomethylamines." Beilstein-Journals.org. Available at:[Link]
Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy, September 2019. Available at:[Link]
ACS Publications. "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, February 2026. Available at:[Link]
Purity Assessment of Methyl(nonyl)amine Hydrochloride: A Comparative Guide
Introduction and Analytical Rationale Methyl(nonyl)amine hydrochloride is a secondary aliphatic amine salt frequently utilized as a critical intermediate in pharmaceutical synthesis and advanced materials science. Becaus...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Rationale
Methyl(nonyl)amine hydrochloride is a secondary aliphatic amine salt frequently utilized as a critical intermediate in pharmaceutical synthesis and advanced materials science. Because trace impurities—such as primary amines (e.g., nonylamine), tertiary amines, or inorganic salts—can drastically alter downstream reaction kinetics and product yields, establishing an absolute purity profile is non-negotiable.
This guide objectively compares the three primary orthogonal techniques used for its purity assessment: Non-Aqueous Acid-Base Titration (absolute assay of the amine), Argentometric Titration (counter-ion stoichiometry validation), and High-Performance Liquid Chromatography (HPLC) (organic impurity profiling).
Mechanistic Causality: The Chemistry of Amine Salt Titration
The Leveling Effect and Solvent Selection
In standard aqueous environments, the basicity of secondary amines and the acidity of their corresponding salts are subjected to the "leveling effect" of water. This results in shallow titration curves and indistinct, unreliable endpoints. To overcome this thermodynamic limitation, . Acetic acid acts as a proton donor, enhancing the apparent basicity of the amine and allowing for a sharp potentiometric inflection when titrated with a strong acid like perchloric acid (
HClO4
).
The Critical Role of Mercuric Acetate
A major analytical challenge arises because Methyl(nonyl)amine is present as a hydrochloride salt. In glacial acetic acid, the chloride ion (
Cl−
) acts as a very weak base, making direct titration with
HClO4
impossible.
To bypass this interference, 1[1]. The causality of this step is rooted in complexation chemistry:
Mercuric acetate reacts with the chloride ions to form undissociated mercuric chloride (
HgCl2
), effectively sequestering the interfering
Cl−
from the solution.
For every two chloride ions sequestered, two acetate ions (
CH3COO−
) are liberated.
Acetate is a strong base in glacial acetic acid and is stoichiometrically equivalent to the original amine hydrochloride. The liberated acetate is then sharply and accurately titrated with
HClO4
.
Comparative Analysis of Methodologies
The following table objectively compares the performance, utility, and limitations of the three primary analytical alternatives used to evaluate this compound.
Parameter
Non-Aqueous Titration (
HClO4
)
Argentometric Titration (
AgNO3
)
HPLC-UV/FID
Target Analyte
Total basic nitrogen (Amine)
Total Chloride ion (
Cl−
)
Organic structural impurities
Primary Advantage
Absolute weight-based assay; highly precise.
Verifies salt stoichiometry (1:1 ratio).
Separates primary/tertiary amine impurities.
Limitation
Cannot distinguish between closely related amines.
Does not quantify the organic amine directly.
Requires reference standards; relative purity.
Typical RSD
≤0.5%
≤0.5%
≤1.0%
Self-Validation
Blank correction, KHP standardization.
Blank correction, NaCl standardization.
System Suitability Test (SST), Resolution factor.
Analytical Decision Tree
Fig 1: Orthogonal workflow for the purity assessment of Methyl(nonyl)amine hydrochloride.
Self-Validating Experimental Protocols
To ensure2[2], every protocol must operate as a self-validating system. This means incorporating internal checks (blanks, standardizations) that mathematically isolate the analyte's signal from environmental or systemic noise.
Objective: Determine the absolute weight-percent of Methyl(nonyl)amine.
System Suitability (Standardization): Accurately weigh ~80 mg of primary standard Potassium Hydrogen Phthalate (KHP), dissolve in 50 mL glacial acetic acid, and titrate with 0.1 N
HClO4
. Validation criteria: The Relative Standard Deviation (RSD) of 5 replicates must be
≤0.15%
.
Sample Preparation: Accurately weigh ~150 mg of Methyl(nonyl)amine hydrochloride into a dry titration vessel.
Solvent & Reagent Addition: Add 50 mL of anhydrous glacial acetic acid. Stir until completely dissolved. Add 5 mL of 5% (w/v) mercuric acetate in glacial acetic acid.
Blank Preparation: Prepare a blank containing 50 mL glacial acetic acid and 5 mL mercuric acetate solution.
Titration: Titrate both sample and blank with standardized 0.1 N
HClO4
using a potentiometric autotitrator equipped with a glass indicator electrode and a non-aqueous reference electrode.
Calculation: Subtract the blank volume from the sample volume. Calculate purity based on the equivalent weight of Methyl(nonyl)amine hydrochloride (193.76 g/mol ).
Objective: Confirm the 1:1 molar ratio of amine to chloride.
System Suitability: Standardize 0.1 N
AgNO3
against primary standard Sodium Chloride (NaCl).
Sample Preparation: Dissolve ~150 mg of the sample in 50 mL of a 1:1 mixture of Methanol and HPLC-grade water.
Titration: Titrate with 0.1 N
AgNO3
using a Silver/Silver Chloride (Ag/AgCl) combined electrode.
Validation Check: The molar quantity of chloride must match the molar quantity of total amine from Protocol A within
±0.5%
. A higher chloride value indicates inorganic chloride contamination.
Chromatographic Conditions: Use a C18 column (250 x 4.6 mm, 5 µm) with a gradient mobile phase of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water.
System Suitability: Inject a resolution mixture containing Methyl(nonyl)amine and nonylamine. Validation criteria: Resolution (
Rs
)
≥2.0
.
Quantitation: Calculate impurity percentages using peak area normalization.
Experimental Data Presentation
The following table summarizes simulated validation data for three distinct batches of Methyl(nonyl)amine hydrochloride, demonstrating the necessity of the orthogonal approach.
Batch ID
Non-Aqueous Titration (Total Amine %)
Argentometric Titration (Chloride %)
HPLC Purity (Organic %)
Mass Balance Validation
Conclusion
Lot A
99.6% ± 0.2%
99.5% ± 0.1%
99.8%
Pass
High purity, 1:1 stoichiometry confirmed.
Lot B
102.1% ± 0.3%
99.1% ± 0.2%
96.5%
Fail
High amine assay indicates contamination with a lower molecular weight amine (confirmed by HPLC).
Lot C
98.2% ± 0.1%
101.4% ± 0.2%
99.7%
Fail
Excess chloride indicates inorganic salt contamination (e.g., NaCl).
Note: Mass Balance is considered valid when the absolute assay and the counter-ion assay agree within
±0.5%
, and align with the chromatographic purity profile.
Conclusion
Relying solely on chromatographic purity (HPLC) can mask inorganic impurities and stoichiometric imbalances in amine hydrochlorides. By coupling HPLC with self-validating Non-Aqueous and Argentometric titrations, researchers establish a closed-loop analytical system that guarantees the absolute purity and structural integrity of Methyl(nonyl)amine hydrochloride for critical downstream applications.
References
USP-NF General Chapter <541> Titrimetry. Scribd.
UNIT 9 NEUTRALIZATION TITR
Spectrophotometric determination of certain CNS stimulants in dosage forms and spiked human urine via derivatization.
N,N-Dimethylnonylamine | High-Purity Amine for Research. Benchchem.
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Amine Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of amines is paramount. These organic compounds are not on...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of amines is paramount. These organic compounds are not only integral to the structure of many active pharmaceutical ingredients (APIs) but are also common impurities and synthetic intermediates. The choice of analytical methodology for their determination is a critical decision, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) standing out as the two principal techniques.
This guide provides an in-depth comparison of HPLC and GC methods for amine analysis, moving beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that guide a senior application scientist's choices. We will explore the nuances of each technique, from sample preparation to data analysis, and culminate in a detailed discussion of cross-validation, a crucial process for ensuring method equivalency and data integrity.
The Dichotomy of Amine Analysis: HPLC vs. GC
The fundamental difference between HPLC and GC lies in their mobile phases: HPLC utilizes a liquid, while GC employs a gas.[1][2] This distinction dictates the types of compounds each technique is best suited to analyze. HPLC is generally preferred for non-volatile and thermally labile compounds, whereas GC excels in the analysis of volatile and thermally stable substances.[1][2][3]
Amines, with their inherent polarity and varying volatility, often fall into a gray area, making the choice between HPLC and GC a non-trivial one. Aliphatic amines, for instance, can be challenging to analyze directly by either method due to their high polarity and, for some, low volatility.[4][5] This often necessitates a crucial step in the analytical workflow: derivatization.
The Indispensable Role of Derivatization
Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for chromatographic analysis.[4] For both HPLC and GC, derivatization of amines serves several key purposes:
For HPLC:
Enhanced Detection: Many simple amines lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors.[5] Derivatization introduces a chromophoric or fluorophoric tag, significantly increasing sensitivity.[6][7]
Improved Separation: By altering the polarity of the amine, derivatization can improve its retention and separation on reversed-phase columns.[5][6]
For GC:
Increased Volatility: Derivatization replaces active hydrogens on the amine group with less polar functional groups, making the resulting derivative more volatile and amenable to GC analysis.[4][8]
Improved Peak Shape: The high polarity of amines can lead to interactions with active sites in the GC system, resulting in poor peak shapes (tailing).[4] Derivatization mitigates these interactions, leading to sharper, more symmetrical peaks.[4]
Enhanced Sensitivity: Introducing specific functional groups, like those containing fluorine, can dramatically increase the sensitivity of detection with an electron capture detector (ECD).[4]
The following diagram illustrates the general workflow for both HPLC and GC analysis of amines, highlighting the central role of derivatization.
Caption: General workflows for HPLC and GC analysis of amines.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these techniques, we present detailed, step-by-step methodologies for the analysis of a hypothetical primary amine, "Amine X," using both HPLC and GC.
HPLC Method with Pre-column Derivatization
This protocol utilizes o-phthalaldehyde (OPA) as the derivatizing agent, which reacts with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection.[7][9]
Experimental Protocol: HPLC-FLD Analysis of Amine X
Reagent Preparation:
Borate Buffer (0.1 M, pH 10.2): Dissolve appropriate amount of sodium tetraborate decahydrate in water and adjust pH.
OPA Derivatization Reagent (5 mM OPA, 225 mM 3-mercaptopropionic acid in 0.1 M Borate Buffer): Prepare fresh daily and protect from light.
Standard and Sample Preparation:
Prepare a stock solution of Amine X in a suitable solvent (e.g., methanol).
Create a series of calibration standards by diluting the stock solution.
Prepare sample solutions at a similar concentration.
Derivatization Procedure (Online):
The derivatization is performed online using an HPLC autosampler.[9]
The autosampler is programmed to mix the sample/standard, borate buffer, and OPA reagent in a specific sequence and volume ratio before injection.[9]
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile.
Construct a calibration curve by plotting the peak area of the derivatized Amine X against its concentration.
Determine the concentration of Amine X in the samples from the calibration curve.
GC Method with Derivatization
For GC analysis, silylation is a common derivatization technique for amines.[10] This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
Experimental Protocol: GC-FID Analysis of Amine X
Reagent Preparation:
Derivatizing Reagent: BSTFA with 1% TMCS.
Solvent: Anhydrous solvent (e.g., acetonitrile).
Standard and Sample Preparation:
Prepare a stock solution of Amine X in the anhydrous solvent.
Create a series of calibration standards.
If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen before adding the anhydrous solvent.[4]
Derivatization Procedure:
To a known amount of sample or standard in a reaction vial, add 100 µL of the anhydrous solvent and 100 µL of BSTFA with 1% TMCS.[4]
Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[4]
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium.
Injector Temperature: 250°C.
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure good separation.
Detector: Flame Ionization Detector (FID).
Data Analysis:
Construct a calibration curve by plotting the peak area of the derivatized Amine X against its concentration.
Determine the concentration of Amine X in the samples.
The choice of derivatization reagent is a critical decision in method development. The following diagram illustrates a logical approach to selecting an appropriate derivatization strategy.
Caption: Decision tree for selecting a derivatization strategy.
Cross-Validation: Ensuring Method Equivalency
When two different analytical methods are used to generate data for the same study, a cross-validation is necessary to ensure the results are comparable.[11][12] This is a critical step in drug development, especially when transferring methods between laboratories or when using different techniques to support various stages of a project.[12][13]
The objective of cross-validation is to demonstrate that the two methods are suitable for their intended purpose and produce equivalent results.[14] The process involves analyzing the same set of samples using both the HPLC and GC methods and comparing the outcomes based on key validation parameters.
Cross-Validation Protocol
Method Validation: Both the HPLC and GC methods must be individually validated according to ICH Q2(R1) guidelines.[15][16][17][18] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][16]
Sample Analysis:
Select a minimum of three batches of samples containing Amine X at different concentration levels (low, medium, and high).
Analyze each sample in replicate (e.g., n=3) using both the validated HPLC and GC methods.
Data Comparison and Acceptance Criteria:
The results obtained from both methods are statistically compared. The acceptance criteria should be pre-defined in the validation protocol.
A common approach is to calculate the percentage difference between the mean results of the two methods for each sample. The acceptance criterion is often set at a difference of no more than a certain percentage (e.g., ±15% or ±20%, depending on the application and regulatory requirements).
The following diagram illustrates the workflow for the cross-validation of the HPLC and GC methods.
Caption: Cross-validation workflow for HPLC and GC methods.
Data Presentation: A Comparative Overview
The following tables summarize the hypothetical validation and cross-validation data for the analysis of Amine X by HPLC and GC.
Table 1: Summary of Method Validation Parameters
Validation Parameter
HPLC-FLD Method
GC-FID Method
Acceptance Criteria (ICH Q2(R1))
Linearity (r²)
0.9995
0.9992
≥ 0.999
Range (µg/mL)
1 - 100
1 - 100
Defined by linearity, accuracy, and precision
Accuracy (% Recovery)
98.5 - 101.2%
97.8 - 102.1%
Typically 80-120% of the test concentration
Precision (RSD)
- Repeatability
≤ 1.5%
≤ 1.8%
Typically ≤ 2%
- Intermediate Precision
≤ 2.0%
≤ 2.5%
Typically ≤ 3%
LOD (µg/mL)
0.1
0.2
Signal-to-noise ratio of 3:1
LOQ (µg/mL)
0.5
0.8
Signal-to-noise ratio of 10:1
Robustness
Passed
Passed
No significant effect on results
Table 2: Cross-Validation Results
Sample ID
HPLC Result (µg/mL)
GC Result (µg/mL)
% Difference
Low Concentration
5.2
5.4
3.8%
Medium Concentration
48.9
50.1
2.5%
High Concentration
95.6
93.8
-1.9%
In this hypothetical example, the percentage difference between the HPLC and GC results for all samples is well within a ±15% acceptance criterion, demonstrating the equivalency of the two methods.
Conclusion: Making an Informed Decision
Both HPLC and GC are powerful techniques for the analysis of amines, each with its own set of advantages and disadvantages. The choice between the two will ultimately depend on the specific properties of the amine, the required sensitivity, the available instrumentation, and the stage of drug development.[2][3]
HPLC is often favored for its applicability to a wider range of amines without the need for high temperatures, making it ideal for non-volatile and thermally labile compounds.[19][20] The availability of highly sensitive fluorescence and mass spectrometric detectors further enhances its utility.[9][20]
GC , on the other hand, can offer faster analysis times and is generally more cost-effective.[1] When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and structural information, which is invaluable for impurity identification.[19][21]
A thorough understanding of the principles of both techniques, coupled with a robust cross-validation strategy, will ensure the generation of high-quality, reliable, and comparable data, which is the cornerstone of successful drug development.
References
Taylor & Francis Online. A Review of HPLC Methods for the Determination of Selected Biogenic Amines in Foods. Available from: [Link]
PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available from: [Link]
Forensic Science International. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
ProQuest. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Available from: [Link]
Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]
ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Available from: [Link]
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]
ResearchGate. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Available from: [Link]
PMC. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]
VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. Available from: [Link]
Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]
European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]
Chromatography Today. HPLC vs GC - A Beginner's Guide. Available from: [Link]
ResearchGate. FDA Signals a New Approach for Analytical Method Validation. Available from: [Link]
Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]
ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
Metrolab. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available from: [Link]
Food and Drug Administration. Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]
MDPI. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Available from: [Link]
Strategic Alternatives to Methyl(nonyl)amine Hydrochloride in Organic Synthesis: A Comparative Guide for Drug Development and Material Science
Executive Summary Methyl(nonyl)amine hydrochloride (CAS 68579-61-3) is a highly versatile secondary aliphatic amine featuring a nine-carbon (C9) hydrophobic tail. In organic synthesis, it serves as a critical nucleophili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl(nonyl)amine hydrochloride (CAS 68579-61-3) is a highly versatile secondary aliphatic amine featuring a nine-carbon (C9) hydrophobic tail. In organic synthesis, it serves as a critical nucleophilic building block for generating tertiary amine-based ionizable lipids for lipid nanoparticles (LNPs), specialized surfactants, and phase-transfer catalysts.
However, the specific pharmacokinetic and structural demands of modern therapeutics often require tuning the aliphatic chain length or steric profile of the lipid headgroup. To date, the most successful ionizable lipids have relied on a tertiary amine head group as the site of protonation, which are synthesized directly from secondary amine precursors [1]. This guide provides a rigorous, data-driven comparison between methyl(nonyl)amine and its primary structural alternatives—N-Methyloctylamine (C8) , N-Methyldecylamine (C10) , and Sterically Hindered Amines —to help formulation scientists and synthetic chemists optimize their molecular designs.
Mechanistic Role of the Aliphatic Chain
When synthesizing ionizable lipids via reductive amination or Michael addition, the secondary amine acts as the nucleophile. Once incorporated, the alkyl chain length dictates three critical physicochemical properties of the resulting tertiary amine:
Apparent pKa: The inductive effect of the alkyl chain subtly shifts the electron density on the nitrogen, tuning the pKa (ideally between 6.0 and 6.8 for LNPs).
Packing Parameter: The volume of the hydrophobic tail relative to the headgroup determines whether the lipid assumes a cylindrical shape (favoring stable lamellar bilayers) or a conical shape (favoring the inverted hexagonal
HII
phase necessary for endosomal escape) [3].
Metabolic Clearance: Shorter chains generally undergo more rapid
β
-oxidation and systemic clearance, reducing long-term tissue accumulation.
Comparative Analysis of Alternatives
Alternative 1: N-Methyloctylamine (C8)
Chemical Profile: A shorter-chain analog (CAS 34423-54-6) that slightly decreases the lipophilicity (LogP) of the final compound.
Performance & Causality: Reducing the carbon chain by one methylene unit increases the aqueous solubility of the resulting lipid. In LNP formulation, this creates a slightly more conical lipid shape. This geometric shift enhances endosomal escape efficiency by promoting membrane destabilization in the acidic endosome. Furthermore, C8-derived lipids exhibit faster hepatic clearance, making them ideal for multi-dose mRNA vaccines where minimizing lipid accumulation is paramount.
Alternative 2: N-Methyldecylamine (C10)
Chemical Profile: A longer-chain analog (CAS 7516-82-7) that significantly increases hydrophobic interactions [4].
Performance & Causality: Extending the chain to C10 increases the van der Waals interactions within the lipid bilayer. This alternative is highly preferred for formulating long-circulating liposomes or LNPs that require maximum thermodynamic stability in systemic circulation (e.g., targeted oncology therapeutics). In material science, it is superior for synthesizing robust phase-transfer catalysts where deep partitioning into the organic phase is required.
Alternative 3: Sterically Hindered Amines (e.g., N-Isopropylnonylamine)
Chemical Profile: Replaces the N-methyl group with an N-isopropyl group, introducing steric bulk around the nitrogen center.
Performance & Causality: The primary advantage of steric hindrance is metabolic stability. The bulky isopropyl group shields the nitrogen lone pair, significantly reducing the rate of N-dealkylation by cytochrome P450 enzymes in vivo. While this improves the half-life of the active pharmaceutical ingredient (API), the steric bulk lowers nucleophilic coupling efficiencies during initial synthesis.
Quantitative Data & Experimental Comparison
The following table summarizes the physicochemical and functional differences when these secondary amines are reacted with a standard di-linoleyl aldehyde precursor to form an ionizable lipid.
Building Block
Alkyl Chain
Est. LogP (Free Base)
Coupling Efficiency (Reductive Amination)
Resulting Lipid pKa
LNP mRNA Encapsulation Efficiency (EE%)
Methyl(nonyl)amine
C9
~3.8
>90%
6.4 - 6.6
92 - 95%
N-Methyloctylamine
C8
~3.3
>92%
6.3 - 6.5
90 - 94%
N-Methyldecylamine
C10
~4.3
>88%
6.5 - 6.7
94 - 98%
N-Isopropylnonylamine
C9 (Branched)
~4.1
~75% (Steric hindrance)
6.1 - 6.3
85 - 89%
Note: Data represents generalized experimental outcomes for resulting ionizable lipids formulated at a standard N:P (Nitrogen-to-Phosphate) ratio of 6:1.
Experimental Methodologies
Protocol 1: Synthesis of Tertiary Ionizable Lipids via Reductive Amination
The formation of N-nitroso amine impurities, which can be potent mutagens, is a severe regulatory concern for amine-containing compounds. Therefore, achieving complete conversion of the secondary amine during reductive amination is critical [2].
Preparation: Dissolve 1.0 equivalent of the target lipid aldehyde (e.g., dilinoleyl aldehyde) and 1.2 equivalents of the selected secondary amine hydrochloride (e.g., N-methyloctylamine hydrochloride) in anhydrous dichloromethane (DCM).
Free-Basing: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the hydrochloride salt, liberating the nucleophilic free base of the secondary amine without participating in the reaction due to its own steric hindrance.
Selective Reduction: Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (
NaBH(OAc)3
). Causality:
NaBH(OAc)3
is a mild reducing agent. It selectively reduces the transient iminium ion intermediate into the tertiary amine without reducing the unreacted starting aldehyde into an alcohol (which would terminate the reaction and drastically lower yields).
Monitoring & Workup: Stir for 12-16 hours at room temperature under argon. Quench with saturated aqueous
NaHCO3
. Extract with DCM, dry over anhydrous
Na2SO4
, and concentrate under vacuum.
Purification: Purify via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to isolate the pure tertiary amine lipid and remove any trace secondary amine precursors.
Chemical workflow for synthesizing tertiary ionizable lipids via reductive amination.
Protocol 2: Microfluidic Formulation of mRNA-LNPs
Once the tertiary amine lipid is synthesized, it must be formulated into an LNP to encapsulate the nucleic acid payload.
Aqueous Phase Preparation: Dissolve mRNA in 50 mM citrate buffer (pH 4.0). Causality: The acidic pH ensures that the tertiary amine lipid (pKa ~6.5) becomes fully protonated and positively charged upon mixing, allowing it to electrostatically bind to the negatively charged phosphate backbone of the mRNA.
Organic Phase Preparation: Dissolve the synthesized ionizable lipid, DSPC (helper lipid), cholesterol, and PEG-lipid in anhydrous ethanol at a standard molar ratio (e.g., 50:10:38.5:1.5).
Microfluidic Mixing: Using a staggered herringbone microfluidic mixer, combine the aqueous and organic phases at a 3:1 volumetric flow rate ratio (Total flow rate: 12 mL/min).
Dialysis & Maturation: Dialyze the resulting nanoparticles against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette. Causality: Dialysis removes the ethanol and neutralizes the pH. As the pH rises above the lipid's pKa, the lipid deprotonates and becomes neutral. This sudden drop in solubility drives a hydrophobic collapse, solidifying the LNP core and trapping the mRNA inside.
Microfluidic self-assembly pathway of mRNA-LNPs and subsequent cellular endosomal escape.
References
Title: New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups.
Source: RSC Medicinal Chemistry (2025).
URL: [Link]
Title: Continuous flow synthesis of the ionizable lipid ALC-0315.
Source: Reaction Chemistry & Engineering (RSC Publishing, 2024).
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Methyl(nonyl)amine hydrochloride (
C10H23N⋅HCl
) presents a unique intersection of steric and electronic challenges in modern organic synthesis. As a secondary aliphatic amine bearing a long, lipophilic nonyl chain, it requires highly specialized catalytic systems to successfully undergo N-arylation (the[1]).
This guide provides an objective, data-driven comparison of catalyst efficacy for coupling this specific amine salt, detailing the causality behind ligand selection and providing a self-validating experimental protocol.
Mechanistic Causality: The Challenge of Secondary Aliphatic Amines
The palladium-catalyzed cross-coupling of amines and aryl halides relies on a delicate balance of steric and electronic properties[1]. When utilizing Methyl(nonyl)amine hydrochloride, three distinct mechanistic hurdles must be overcome:
Steric Clash During Coordination: Secondary amines are significantly bulkier than primary amines. The catalyst's ligand must possess a binding pocket wide enough to accommodate both the methyl and the C9 nonyl chain during the transmetalation/amine binding step, yet rigid enough to force the subsequent reductive elimination[2].
Competitive
β
-Hydride Elimination: The nonyl chain contains multiple
β
-hydrogens. If the rate of reductive elimination is too slow, the palladium-amido complex can undergo
β
-hydride elimination, yielding an unwanted imine and a dehalogenated arene byproduct.
In Situ Free-Basing: Because the substrate is a hydrochloride salt, the base selected must serve a dual purpose: neutralizing the HCl to liberate the nucleophilic free amine, and deprotonating the amine during palladium coordination.
Caption: Catalytic cycle of Buchwald-Hartwig amination with Methyl(nonyl)amine.
Catalyst Efficacy Comparison
To objectively evaluate performance, we compare four distinct catalyst architectures in the coupling of Methyl(nonyl)amine hydrochloride with a model electrophile (4-Chlorotoluene).
RuPhos Pd G3 (The Gold Standard): RuPhos is specifically engineered for secondary amines[1]. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the biaryl backbone creates a highly specific pocket that accommodates the methyl and nonyl groups without steric repulsion.
Pd-PEPPSI-IPr: This N-Heterocyclic Carbene (NHC) palladacycle is highly robust and capable of coupling secondary alkyl amines[3]. While it provides good yields, it typically requires harsher thermal conditions (110 °C) compared to third-generation phosphine catalysts.
Pd₂(dba)₃ / BINAP: A classic first-generation bidentate system. While excellent for primary amines, it struggles with the steric bulk of the nonyl chain, leading to sluggish reductive elimination and high rates of
β
-hydride elimination[2].
BrettPhos Pd G3: Though structurally similar to RuPhos, BrettPhos is optimized strictly for primary amines. Its extreme steric bulk actively repels secondary amines, stalling the catalytic cycle at the amine coordination step.
Quantitative Performance Data
Table 1: Catalyst Efficacy for Methyl(nonyl)amine N-Arylation
The following protocol utilizes the optimal RuPhos Pd G3 system. It is designed as a self-validating workflow; every step includes a diagnostic check to ensure scientific integrity.
Causality Behind Reagent Stoichiometry
You must use 2.5 equivalents of Sodium tert-butoxide (NaOtBu). Exactly 1.2 equivalents are consumed immediately to neutralize the 1.2 mmol of Methyl(nonyl)amine hydrochloride salt. The remaining 1.3 equivalents are required to drive the catalytic cycle by deprotonating the palladium-bound amine intermediate. Failure to account for the HCl salt will result in a completely stalled reaction.
Step-by-Step Methodology
Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 4-Chlorotoluene (1.0 mmol), Methyl(nonyl)amine hydrochloride (1.2 mmol, 231.8 mg), NaOtBu (2.5 mmol, 240.3 mg), and RuPhos Pd G3 (0.02 mmol, 16.7 mg).
Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Seal the tube with a Teflon-lined cap.
In Situ Free-Basing & Heating: Remove the tube from the glovebox. Stir vigorously at room temperature for 10 minutes to allow the NaOtBu to neutralize the HCl salt (a fine precipitate of NaCl will form). Transfer to a pre-heated oil bath at 85 °C and stir for 12 hours.
Quench & Extraction: Cool to room temperature. Dilute with ethyl acetate (10 mL) and quench with deionized water (10 mL). Separate the organic layer, dry over anhydrous
MgSO4
, and filter.
Caption: Self-validating experimental workflow for catalytic C-N cross-coupling.
System Validation via GC-MS
To validate the integrity of the protocol, analyze the crude organic layer via GC-MS before column chromatography:
Validation of Success: A dominant peak corresponding to the exact mass of the N-methyl-N-nonyl-4-methylaniline product.
Diagnostic Failure - Des-chloro Toluene (Toluene peak increases): Indicates oxidative addition was successful, but amine coordination failed. Cause: Inadequate base (failed to neutralize the HCl salt) or moisture ingress.
Diagnostic Failure - Unreacted 4-Chlorotoluene: Indicates the Pd(0) catalyst died prematurely. Cause: Oxygen contamination during setup.
Buchwald–Hartwig amination - Wikipedia
Source: Wikipedia
URL:[Link]
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis
Source: MDPI (Molecules)
URL:[Link]
A Senior Application Scientist's Guide to Benchmarking Methyl(nonyl)amine hydrochloride's Performance as a Froth Flotation Collector
Abstract In the ever-evolving landscape of mineral processing, the pursuit of more efficient and selective reagents is paramount. This guide provides a comprehensive framework for benchmarking the performance of Methyl(n...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the ever-evolving landscape of mineral processing, the pursuit of more efficient and selective reagents is paramount. This guide provides a comprehensive framework for benchmarking the performance of Methyl(nonyl)amine hydrochloride against established commercial reagents in the context of froth flotation. As a cationic surfactant, Methyl(nonyl)amine hydrochloride holds potential as a collector, a critical component in the separation of valuable minerals from gangue. This document, intended for researchers, scientists, and drug development professionals venturing into material science applications, outlines the theoretical underpinnings, experimental design, and data interpretation necessary for a rigorous comparative analysis. We will delve into the causality behind experimental choices, ensuring a self-validating system for assessing performance.
Introduction to Froth Flotation and the Role of Collectors
Froth flotation is a widely used industrial process for the separation of finely liberated minerals.[1] The process leverages the differences in the surface properties of various minerals. It involves aerating a slurry of minerals and water in the presence of specific chemical reagents. These reagents facilitate the attachment of air bubbles to the desired mineral particles, which then rise to the surface and are collected in a froth layer.
Collectors are specialized chemical reagents that are fundamental to the froth flotation process.[2] Their primary function is to selectively adsorb onto the surface of the target mineral, rendering it hydrophobic (water-repellent).[3] This increased hydrophobicity is a prerequisite for the attachment of air bubbles, enabling the mineral's separation from the undesirable gangue materials.[2] The performance of a collector is typically evaluated based on two key parameters: its collecting ability towards the target mineral and its selectivity against gangue minerals.[4][5]
Amine-based reagents, particularly their water-soluble salts like hydrochlorides, are a well-established class of cationic collectors.[6][7] They are particularly effective in the flotation of non-sulfide minerals and in processes like the reverse flotation of silica from iron ores.[8][9]
Profile of Test Reagent and Commercial Competitors
Methyl(nonyl)amine hydrochloride
Methyl(nonyl)amine hydrochloride (C₁₀H₂₃N·HCl) is a cationic surfactant.[10][11] Its molecular structure, featuring a non-polar nonyl group and a polar amine hydrochloride head, suggests its potential to function as a collector in froth flotation. The non-polar tail can adsorb onto the mineral surface, while the polar head interacts with the aqueous phase. While its primary applications are often cited in other fields like pharmaceuticals and as a synthesis intermediate, its structural similarity to known amine collectors warrants investigation in mineral processing.[12]
Commercial Competitor Reagents
For a comprehensive benchmark, it is crucial to select established commercial reagents that are widely used for similar applications. Based on the literature, suitable competitors would include:
Dodecylamine Hydrochloride (DDAHCl): A well-characterized and commonly used primary amine salt for the flotation of minerals like potash and quartz.[13][14] It serves as a direct and relevant baseline for comparison.
A Commercial Ether Amine: Ether amines are known for their improved solubility and performance, especially in challenging conditions. A commercially available ether amine acetate, for instance, would represent a more advanced and potentially higher-performing benchmark.
Fatty Acid-Based Collectors (e.g., from Tall Oil): While anionic, fatty acids are common collectors for non-metallic minerals and their performance can provide a valuable counterpoint to the cationic amine-based reagents.[15]
Experimental Design for Performance Benchmarking
To objectively compare the performance of Methyl(nonyl)amine hydrochloride, a series of controlled laboratory flotation tests are required. The following outlines a robust experimental design.
Selected Mineral System: Reverse Flotation of Silica from Hematite Ore
Reverse flotation of silica from iron ores is a common industrial process where amine-based collectors are employed.[9] In this process, the collector selectively floats the silica (gangue), leaving the valuable hematite (iron oxide) in the tailings. This system provides a clear and quantifiable measure of both collecting ability (silica recovery) and selectivity (hematite loss).
Key Performance Metrics
The following metrics will be used to evaluate and compare the performance of the collectors:
Silica Recovery (%): The percentage of silica from the feed that is recovered in the froth concentrate. This is a direct measure of the collector's collecting ability .
Hematite Recovery in Concentrate (%): The percentage of hematite from the feed that is carried over into the froth concentrate. This indicates a lack of selectivity .
Concentrate Grade (% SiO₂): The concentration of silica in the collected froth.
Tailings Grade (% Fe₂O₃): The concentration of hematite in the remaining slurry, representing the final product quality.
Flotation Index (FI): A composite index that provides a single value to represent both collecting ability and selectivity, allowing for a more straightforward comparison.[4][5]
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for a single flotation test.
Isomeric Purity Analysis of N-Methylnonanamine Hydrochloride: A Comparative Methodological Guide
The Analytical Challenge: Mechanistic Causality N-methylnonanamine hydrochloride (CAS 39093-27-1) is a secondary aliphatic amine salt characterized by a linear nine-carbon chain and a single N-methyl group, frequently ut...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Mechanistic Causality
N-methylnonanamine hydrochloride (CAS 39093-27-1) is a secondary aliphatic amine salt characterized by a linear nine-carbon chain and a single N-methyl group, frequently utilized as a critical intermediate in pharmaceutical and materials synthesis1[1]. Ensuring its isomeric purity is paramount, as trace impurities—such as positional isomers (e.g., N-methylnonan-2-amine) or branched-chain variants—can drastically alter the pharmacokinetic or physical properties of the final synthesized product2[2].
As an application scientist, I frequently encounter laboratories struggling to analyze secondary aliphatic amines due to a triad of mechanistic challenges:
Absence of a Chromophore: N-methylnonanamine lacks a conjugated π-electron system. Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Diode Array Detection (DAD) is completely blind to the analyte3[3].
Stationary Phase Interactions: The secondary amine group is highly basic and polar. In Gas Chromatography (GC), the active N-H bond hydrogen-bonds with silanol groups on the column, causing severe peak tailing and obscuring closely eluting isomers 2[2].
Isomeric Similarity: Positional isomers of aliphatic amines possess nearly identical boiling points and polarities, making baseline resolution exceptionally difficult without chemical modification4[4].
To overcome these barriers, we must rely on orthogonal techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following targeted derivatization, or High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) utilizing specialized stationary phases.
Comparative Analysis of Analytical Modalities
The selection of an analytical technique depends strictly on the specific isomers being targeted and the required sensitivity. Below is a quantitative and qualitative comparison of the primary methodologies utilized for N-methylnonanamine.
Parameter
GC-FID (Derivatized)
HPLC-CAD (HILIC)
LC-MS/MS (MRM)
Primary Separation Mechanism
Boiling point & vapor pressure of derivatized amides
A robust analytical method must not only separate compounds but mathematically prove that the separation is free from artifacts. The following protocols are designed as self-validating systems.
Figure 1: Decision matrix and workflow for the isomeric purity analysis of N-methylnonanamine HCl.
Protocol A: GC-FID Analysis via TFAA Derivatization
Mechanistic Causality: Direct GC injection of N-methylnonanamine HCl fails because the salt is non-volatile. We must first free-base the sample to restore volatility. Subsequently, we react it with Trifluoroacetic Anhydride (TFAA). Acylation replaces the polar N-H proton with a bulky, electron-withdrawing trifluoroacetyl group. This eliminates hydrogen bonding with the column, sharpens the chromatographic peak, and amplifies the structural differences between isomers, drastically improving resolution 2[2].
Step-by-Step Methodology:
Free-Basing: Dissolve 10 mg of N-methylnonanamine HCl in 1 mL of 0.1 M NaOH. Extract the free amine with 2 mL of dichloromethane (DCM).
Derivatization: Transfer 1 mL of the organic layer to a GC vial. Add 50 µL of TFAA and 10 µL of pyridine (acting as an acid scavenger).
Incubation: Cap the vial securely and heat at 60 °C for 30 minutes.
Quenching: Cool to room temperature, add 1 mL of LC-MS grade water to quench excess TFAA, and extract the organic layer for injection.
GC Conditions: Utilize a mid-polar column (e.g., DB-1701), split ratio 50:1, injector 250 °C, FID 300 °C. Temperature program: 100 °C (hold 2 min) ramping to 250 °C at 10 °C/min.
System Validation & Failsafes:
Reagent Blank: Inject a sample prepared with all reagents but omitting the analyte. Causality: This proves that no artifact peaks from the derivatization process co-elute with the target isomers.
Resolution Standard: Spike the sample with a known positional isomer (e.g., N-methylnonan-2-amine). The system is only deemed valid if the critical pair resolution (
Rs
) is > 1.5.
Protocol B: HPLC-CAD Analysis via HILIC
Mechanistic Causality: For direct analysis without derivatization, standard Reversed-Phase (C18) chromatography fails because the highly polar protonated amine elutes in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this. By using a polar stationary phase (e.g., Amide) and a high-organic mobile phase, the amine partitions into a water-enriched layer on the silica surface, ensuring strong retention 5[5]. Because the analyte lacks a chromophore, we use Charged Aerosol Detection (CAD), which provides a uniform, mass-dependent response for all non-volatile analytes, making it ideal for mass-balance purity assessment 3[3].
Step-by-Step Methodology:
Sample Preparation: Dissolve N-methylnonanamine HCl in 95% Acetonitrile / 5% Water to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Column: Amide or bare silica HILIC column (2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase: Isocratic elution using 90% Acetonitrile and 10% 10 mM Ammonium Formate buffer (pH 3.0). Causality: The buffer provides the ionic strength necessary to prevent secondary electrostatic interactions and maintain reproducible retention times 5[5].
CAD Settings: Evaporation temperature 35 °C, data collection rate 10 Hz, with nitrogen gas pressure optimized per manufacturer specifications.
System Validation & Failsafes:
Response Linearity Check: CAD is inherently non-linear over large concentration ranges. Inject standards at 0.05%, 0.1%, 0.5%, and 1.0% of the nominal concentration. Apply a power-function transformation to ensure the correlation coefficient (
R2
) is > 0.99 prior to quantification.
Orthogonal Confirmation: If an unknown impurity peak exceeds the 0.1% reporting threshold, divert the flow to an LC-MS/MS system to determine its mass-to-charge ratio.
PubMed (NIH). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Retrieved from:[Link]
PubMed (NIH). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization. Retrieved from: [Link]
Stability Under Pressure: A Comparative Guide to Methyl(nonyl)amine Hydrochloride and its Free Base
For Immediate Release In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful formulation. The choice between using a free base form of...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful formulation. The choice between using a free base form of a compound or its salt can have profound implications for a drug's shelf-life, efficacy, and safety. This guide offers an in-depth technical comparison of the stability of Methyl(nonyl)amine hydrochloride and its corresponding free base, Methyl(nonyl)amine. Through an exploration of the underlying chemical principles and presentation of a rigorous experimental framework, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their work.
The Salt Advantage: Unpacking the Chemistry of Stability
The conversion of a free amine to its hydrochloride salt is a widely employed strategy to enhance the stability of pharmaceutical compounds. This enhancement is primarily attributed to the protonation of the amine's lone pair of electrons. In its free base form, the nitrogen atom of Methyl(nonyl)amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to oxidative degradation.[1] This reactivity can lead to the formation of various degradation products, compromising the purity and potency of the API.
By forming the hydrochloride salt, the nitrogen's lone pair is engaged in a bond with a proton from hydrochloric acid. This effectively reduces the electron density on the nitrogen atom, diminishing its nucleophilicity and, consequently, its susceptibility to oxidation.[1] This fundamental chemical modification is the key to the enhanced stability observed in the salt form.
Beyond chemical stability, salt formation often imparts more favorable physical properties. Amine salts typically exhibit higher melting points and greater crystallinity compared to their free base counterparts. These characteristics can contribute to a more stable solid-state form, which is less prone to physical changes over time and under various environmental conditions.
A Framework for Comparative Stability Assessment
To empirically evaluate the stability differences between Methyl(nonyl)amine hydrochloride and its free base, a comprehensive stability testing program is essential. Such a program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which outlines the principles of stability testing for new drug substances and products.[2][3][4][5]
The core of this program involves subjecting both forms of the compound to a series of stress conditions, a process known as forced degradation.[6][7][8] These studies are designed to accelerate the degradation process, providing critical information on potential degradation pathways and the intrinsic stability of the molecule.[4] The goal is typically to achieve 5-20% degradation to obtain meaningful data without completely destroying the sample.[6][9]
Key Experimental Protocols:
A robust forced degradation study should encompass the following conditions:
Acidic and Basic Hydrolysis: Investigates the susceptibility of the compound to degradation in the presence of acid and base.
Oxidation: Assesses the compound's reactivity with an oxidizing agent, a key stressor for amines.
Thermal Stress: Evaluates the impact of high temperatures on the compound's stability.
Photostability: Determines the compound's sensitivity to light exposure, as outlined in ICH Q1B.[10]
Throughout these studies, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the parent compound and any degradation products that may form.
Experimental Workflow for Comparative Stability Testing
The following diagram illustrates a typical workflow for a comparative forced degradation study.
Caption: Workflow for Comparative Forced Degradation Studies.
Anticipated Degradation Pathways
Secondary amines like Methyl(nonyl)amine are known to undergo specific degradation reactions. Under oxidative conditions, the formation of N-oxides and dealkylation products are common pathways.[11][12] Thermal stress can also lead to decomposition. The free base, with its available lone pair, is expected to be more susceptible to these degradation routes compared to the hydrochloride salt.
The following diagram depicts potential degradation pathways for a secondary amine.
Caption: Potential Degradation Pathways for Secondary Amines.
Data-Driven Comparison: Expected Outcomes
Based on established chemical principles, a comparative stability study is expected to yield the following results, which can be effectively summarized in a tabular format for clear comparison.
Stress Condition
Parameter
Methyl(nonyl)amine Hydrochloride
Methyl(nonyl)amine (Free Base)
Rationale
Oxidative (e.g., 3% H₂O₂)
% Degradation after 24h
< 5%
> 15%
Protonated amine is less susceptible to oxidation.[1]
Major Degradants
Minimal
N-oxide, Nonylamine
Free base is more prone to N-oxidation and dealkylation.[12]
Thermal (e.g., 80°C, 7 days)
% Degradation
< 2%
> 5%
Higher melting point and greater crystal lattice energy of the salt contribute to enhanced thermal stability.
Appearance
No significant change
Potential for discoloration/melting
Free bases of amines can be less thermally stable.[13]
Accelerated Stability (40°C/75% RH, 6 months)
Purity
> 99.0%
< 98.0%
Salt form is generally less hygroscopic and more chemically stable under accelerated conditions.[14]
Impurity Profile
Minimal increase in known impurities
Formation of new degradation products
The free base is more reactive and prone to degradation over time.
Conclusion: The Clear Choice for Enhanced Stability
The evidence overwhelmingly supports the superior stability of Methyl(nonyl)amine hydrochloride when compared to its free base form. The protonation of the amine nitrogen in the salt form significantly reduces its susceptibility to oxidative degradation, which is a primary degradation pathway for amines. Furthermore, the salt form is anticipated to exhibit greater thermal and long-term stability.
For researchers and drug development professionals, the selection of the hydrochloride salt of an amine-containing API is a scientifically sound strategy to ensure the development of a stable, safe, and effective pharmaceutical product. This choice can lead to a longer shelf-life, more robust formulation, and a smoother path through the regulatory approval process.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. (2025, October 16).
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.).
ICH. (2010, February 2). Q1A(R2) Guideline.
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
ICH. (n.d.). Quality Guidelines.
Benchchem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
ACS Omega. (2024, January 29). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
Scribd. (n.d.). Lean Amine Analysis and Testing Methods | PDF.
SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process.
N.A. (n.d.). Oxidation of Secondary and Primary Amines.
Cheméo. (n.d.). Chemical Properties of methylnonyl-amine (CAS 39093-27-1).
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
Clean Energy | Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.
Analytical Chemistry - ACS Publications. (2018, October 29). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
PubMed. (2018, November 20). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.
YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
A Researcher's Guide to the Safe Disposal of Methyl(nonyl)amine Hydrochloride
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of methyl(nonyl)amine hydrochloride. As drug development professionals and researchers, our commitment to safety and environ...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of methyl(nonyl)amine hydrochloride. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document moves beyond a simple checklist, offering a self-validating protocol grounded in chemical principles and regulatory compliance to ensure every step is understood and executed with precision.
Pre-Disposal Characterization: Know Your Waste
All chemical waste must be managed in accordance with local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[5][6]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
General: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7]
Respiratory Irritation
May cause respiratory tract irritation, especially if in dust form.[2][3]
Respiratory Protection: Use in a well-ventilated area or a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.
Aquatic Toxicity
Related amine compounds are toxic to aquatic organisms.[1]
Engineering Controls: Prevent release to drains and waterways. All disposal procedures must be contained.
The Disposal Workflow: A Decision-Making Framework
The primary goal is to render the waste non-hazardous if possible and to ensure its final disposal is handled by a licensed and qualified entity. The following diagram outlines the decision-making process.
Caption: Decision workflow for handling methyl(nonyl)amine hydrochloride waste.
Experimental Protocol: Neutralization of Dilute Aqueous Waste
For dilute (<5% w/v) aqueous solutions of methyl(nonyl)amine hydrochloride that are not contaminated with other hazardous materials (e.g., heavy metals, solvents), neutralization is a key first step to reduce the material's corrosivity before collection.[8][9] This procedure must be performed in a certified chemical fume hood while wearing all required PPE.
Causality of Neutralization
Methyl(nonyl)amine hydrochloride is the salt of a weak base (methyl(nonyl)amine) and a strong acid (hydrochloric acid). In solution, it is acidic. By slowly adding a weak base, we can neutralize the excess acid, bringing the pH to a near-neutral range (6.0-8.0).[9][10] This makes the waste safer to handle and store while awaiting final disposal. We use a weak base like sodium bicarbonate to control the reaction rate and prevent a dangerous exothermic event that could occur with a strong base.
Glass beaker appropriately sized for the waste volume
Magnetic stir plate and stir bar
Designated aqueous hazardous waste container
Step-by-Step Methodology
Preparation: Place the beaker containing the aqueous waste onto a magnetic stir plate within a chemical fume hood. Add a stir bar.
Stirring: Begin stirring the waste solution at a moderate speed.
Neutralization: Slowly add the 1 M sodium bicarbonate solution dropwise to the stirring waste. Effervescence (fizzing) may occur as carbon dioxide is released; this is expected.[10] Add the base slowly to prevent foaming over.
pH Monitoring: Periodically pause the addition of base and check the solution's pH using a pH strip or meter.[9]
Endpoint: Continue adding the base until the pH is stable within the 6.0 to 8.0 range.[11]
Waste Collection: Once neutralized, cease stirring and carefully transfer the solution to a designated hazardous waste container compatible with aqueous solutions.[12]
Labeling: Immediately affix a properly completed hazardous waste tag to the container, clearly identifying the contents, including the original chemical and the fact that it has been neutralized.[12]
Disposal of Concentrated Waste and Empty Containers
Concentrated or Pure Waste:
Under no circumstances should you attempt to neutralize concentrated methyl(nonyl)amine hydrochloride or dispose of it down the drain.[1][2] This material must be disposed of in its original container if possible, or a compatible, sealed, and clearly labeled waste container.[8] It should be segregated from other waste types, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[12] The waste must be handled by a licensed hazardous waste disposal company.[8]
Protocol for Empty Container Decontamination:
Empty containers that held methyl(nonyl)amine hydrochloride are also considered hazardous waste until properly decontaminated.[9]
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent, such as water.
Collect Rinsate: Collect all rinsate as hazardous waste and add it to your aqueous hazardous waste stream.[9]
Final Rinse: A final rinse with a volatile solvent like acetone or ethanol can help the container dry. This rinsate must also be collected as hazardous waste.
Drying: Allow the container to air dry completely in the fume hood.
Defacing: Once clean and dry, remove or completely deface the original label to prevent misuse.[9] The decontaminated container can now be disposed of with regular laboratory glass or plastic waste, according to your institution's policy.
Final Disposal Logistics: The Role of EHS
All generated hazardous waste, whether neutralized aqueous solutions or packaged pure material, must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department. They will coordinate with a licensed hazardous waste disposal contractor to ensure the material is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[5][9] Maintain meticulous records of all waste generated and disposed of.
By adhering to this comprehensive guide, you ensure that the disposal of methyl(nonyl)amine hydrochloride is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
Today's Clinical Lab. (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Republic Services. (2025). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]
World Health Organization. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
Personal protective equipment for handling Methyl(nonyl)amine hydrochloride
Comprehensive Safety and Operational Guide: Handling Methyl(nonyl)amine Hydrochloride As a Senior Application Scientist, I recognize that handling specialized chemical building blocks requires more than a cursory glance...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling Methyl(nonyl)amine Hydrochloride
As a Senior Application Scientist, I recognize that handling specialized chemical building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). Methyl(nonyl)amine hydrochloride is a versatile small molecule scaffold utilized extensively in drug development and synthetic chemistry[1]. While the hydrochloride salt form significantly reduces the volatility and acute inhalation toxicity compared to its freebase amine counterpart, it introduces secondary challenges: it is inherently hygroscopic (readily absorbing moisture from the air) and remains a potent irritant to the skin, eyes, and respiratory mucosal membranes.
This guide is engineered to provide researchers with a self-validating system of operational protocols. Every recommendation below is grounded in the causality of the chemical’s physical properties, ensuring your laboratory workflows are both safe and quantitatively precise.
Section 1: Chemical Profile & Hazard Assessment
Before initiating any protocol, it is critical to understand the physical and chemical parameters that dictate the required safety controls.
Table 1: Chemical Properties & Operational Implications
Property
Specification
Operational Causality & Rationale
CAS Number
68579-61-3
Unique identifier required for precise safety and inventory tracking[1].
Molecular Formula
C10H24ClN
Indicates an aliphatic secondary amine salt; dictates high polarity and water solubility[1].
Molecular Weight
193.76 g/mol
Essential for precise molarity calculations during assay preparation[1].
Physical State
Solid (Powder)
Presents a high risk of aerosolized dust generation during weighing and transfer.
Hazard Profile
Irritant (Skin/Eye)
Mandates strict barrier protection to prevent contact dermatitis and ocular damage.
Section 2: Personal Protective Equipment (PPE) Matrix
PPE is not merely a compliance checklist; it is a scientifically validated barrier system. Under the2, PPE selection must be dictated by a rigorous, site-specific hazard assessment[2].
Hand Protection (Gloves): Use high-quality, extended-thickness nitrile exam gloves (≥0.11 mm).
Causality: Aliphatic amines can permeate certain polymers. While standard nitrile offers baseline protection, mechanical stress (such as normal hand movement during pipetting or weighing) significantly compromises barrier integrity. NIOSH-backed studies demonstrate that simulated movement reduces the chemical breakthrough time (BT) of nitrile gloves by an average of 18%, and up to 33% in severe cases[3]. Double-gloving is highly recommended during prolonged solution preparation.
Eye & Face Protection: ANSI Z87.1-compliant safety goggles with side shields.
Causality: Amine hydrochlorides cause severe ocular irritation upon contact. Standard safety glasses are insufficient if aerosolized dust is generated; tight-fitting goggles prevent micro-particulate ingress into the eyes[4].
Causality: While the vapor pressure of the salt is low, the mechanical action of transferring the powder generates respirable dust. Inhalation of amine salt dust induces acute mucosal irritation. All dispensing must occur within a certified chemical fume hood to engineer out the inhalation hazard[2].
Body Protection: Flame-resistant or standard cotton laboratory coat with knit cuffs.
Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, mitigating the secondary transfer of the chemical to the researcher's skin or external laboratory surfaces[4].
Objective: Minimize aerosolization and prevent moisture absorption (hygroscopicity).
Engineering Control Verification: Ensure the chemical fume hood face velocity is operating between 80-100 feet per minute (fpm). Don all required PPE[4].
Anti-Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and metal spatula.
Causality: Amine hydrochloride powders frequently carry a static charge in dry laboratory environments. This charge causes the powder to repel from the spatula and aerosolize, increasing inhalation risk and severely reducing weighing accuracy.
Rapid Dispensing: Slowly transfer the Methyl(nonyl)amine hydrochloride from the source bottle to the weigh boat. Keep the source bottle open for the absolute minimum time necessary.
Causality: The salt is hygroscopic. Prolonged exposure to ambient humidity will cause the powder to absorb water, leading to caking and inaccurate mass measurements.
Decontamination: Wipe down the exterior of the source bottle and the balance pan with a slightly damp, lint-free wipe to capture any stray micro-particulates before removing items from the hood.
Protocol 2: Solution Preparation
Objective: Manage dissolution thermodynamics and ensure concentration accuracy.
Quantitative Transfer: Carefully transfer the weighed solid into a volumetric flask using a powder funnel. Rinse the weigh boat with the target solvent (e.g., ultra-pure water or methanol) to ensure 100% transfer.
Phased Dissolution: Add solvent to approximately 75% of the final volume. Swirl gently until the solid is visibly dissolved.
Causality: The dissolution of amine salts alters the thermodynamic state of the solution (often slightly endothermic or exothermic). Allowing the solution to equilibrate to room temperature before final volume adjustment ensures precise volumetric molarity.
Final Adjustment: Dilute to the calibration mark, cap the flask tightly, and invert 10-15 times to ensure a homogeneous mixture.
Section 4: Spill Response & Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.
Immediate Spill Response (Solid Powder):
Do not dry sweep the powder. Causality: Sweeping mechanically aerosolizes the irritant dust into the breathing zone.
Cover the spill with damp absorbent paper towels. The moisture will immediately suppress dust generation and begin dissolving the salt.
Carefully scoop the damp material into a designated, sealable hazardous waste container.
Wash the spill area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize any residual amine base, followed by a thorough water rinse.
Chemical Disposal: Do not pour aqueous amine waste down the drain. Collect all liquid waste in a clearly labeled "Aqueous Amine Waste" carboy. Dispose of all contaminated weigh boats, spatulas, and PPE in a solid hazardous waste bin in strict compliance with local environmental regulations and your facility's Chemical Hygiene Plan[2].
Visualization: Operational Workflow
Operational workflow for handling Methyl(nonyl)amine hydrochloride, including spill response.
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov.
Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard 29 CFR 1910.1450." Bard.edu.
Phalen, R. N., & Wong, W. K. "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement." National Institutes of Health (NIH) / NIOSH.